Indigo
Description
This compound has been reported in Couroupita guianensis and Isatis tinctoria with data available.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
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InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
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InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
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Molecular Formula |
C16H10N2O2 | |
| Record name | C.I. VAT BLUE 1 | |
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DSSTOX Substance ID |
DTXSID3026279 | |
| Record name | Indigo dye | |
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Molecular Weight |
262.26 g/mol | |
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Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
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| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
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| Record name | INDIGO | |
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Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
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Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
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| Record name | Indigo | |
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| Record name | Indigo (dye) | |
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Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
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Foundational & Exploratory
An In-depth Technical Guide to Indigo Dye (C₁₆H₁₀N₂O₂) for Researchers, Scientists, and Drug Development Professionals
Introduction: Indigo, a vibrant blue organic compound with the chemical formula C₁₆H₁₀N₂O₂, has a rich history as a natural dye and is now a significant synthetic colorant, most notably for denim.[1][2] Beyond its traditional use in the textile industry, this compound and its isomers, particularly indirubin, have garnered substantial interest in the scientific and medical communities. This interest stems from their diverse biological activities and potential as scaffolds for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a particular focus on its relevance to drug development professionals. It details key experimental protocols and explores the signaling pathways modulated by this compound derivatives, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties of this compound
This compound is a dark blue crystalline powder characterized by its poor solubility in water and most common organic solvents, a property attributed to strong intermolecular hydrogen bonding.[1][5] It is, however, soluble in solvents like dimethyl sulfoxide (DMSO), chloroform, and concentrated sulfuric acid.[1] The deep blue color of this compound is a result of the conjugated system of double bonds within its planar molecular structure.[1][6]
Table 1: Physicochemical and Spectroscopic Data for this compound (C₁₆H₁₀N₂O₂)
| Property | Value | References |
| IUPAC Name | [2(2')E]-[2,2'-Biindolylidene]-3,3'(1H,1'H)-dione | [1] |
| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][7] |
| Molar Mass | 262.27 g/mol | [1][8] |
| Appearance | Dark blue crystalline powder | [1][9] |
| Melting Point | 390–392 °C (decomposes) | [1][6][9] |
| Density | 1.199 g/cm³ | [1] |
| Solubility in Water | 990 µg/L (at 25 °C) | [1] |
| λmax (in Chloroform) | 602-613 nm | [5][10] |
| Molar Extinction Coefficient (ε) in Chloroform | ≥8000 at 599-605nm | [10] |
Synthesis of this compound and its Derivatives
The synthesis of this compound has been a subject of chemical exploration for over a century. While numerous methods have been developed, the Baeyer-Drewson synthesis remains a classic and accessible method for laboratory-scale production.[11][12] For drug development purposes, the synthesis of this compound's isomer, indirubin, and its derivatives is of particular importance due to their biological activities.[13]
Experimental Protocol 1: Baeyer-Drewson Synthesis of this compound
This protocol describes the synthesis of this compound via an aldol condensation of o-nitrobenzaldehyde with acetone.[14][15][16]
Materials:
-
o-nitrobenzaldehyde
-
Acetone
-
2 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of o-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.
-
Add 35 mL of deionized water to the solution and stir vigorously using a magnetic stirrer.
-
Slowly add 5 mL of 2 M NaOH solution. The solution will turn deep yellow and then darken as a precipitate of this compound forms.[17][18]
-
Collect the purple-blue precipitate by vacuum filtration.
-
Wash the product with deionized water until the filtrate is colorless, followed by a wash with 20 mL of cold ethanol.[14]
-
Dry the synthesized this compound.
Workflow for Baeyer-Drewson this compound Synthesis:
Experimental Protocol 2: Synthesis of Indirubin Derivatives
This protocol provides a general method for the synthesis of indirubin-3'-oxime derivatives, which have shown significant biological activity.[6]
Materials:
-
Indirubin
-
Hydroxylamine hydrochloride
-
Pyridine
-
Corresponding thiols
-
Triethylamine
-
Dried N,N-Dimethylformamide (DMF)
Procedure for Indirubin-3'-oxime:
-
Dissolve the appropriate indirubin in pyridine.
-
Add hydroxylamine hydrochloride (10 equivalents) with magnetic stirring.
-
Heat the mixture under reflux (80-90°C) for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue with water and cyclohexane to obtain the corresponding 3'-oxime.[2]
Procedure for Thiol-Substituted Indirubin-3'-oxime Derivatives:
-
Prepare a solution of the indirubin-3'-oxime (0.15 mmol), triethylamine (0.45 mmol), and the corresponding thiol (0.2 mmol) in dried DMF (3 mL).
-
Stir the solution at room temperature.
-
Purify the product by chromatography on silica gel.[6]
Analytical Methodologies
Accurate quantification of this compound and its derivatives is crucial for both industrial quality control and pharmacological studies. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are commonly employed for this purpose.[11][12]
Experimental Protocol 3: Quantitative Analysis by UV-Visible Spectrophotometry
This method is suitable for the quantification of this compound in a solution.
Materials:
-
This compound standard
-
Concentrated Sulfuric Acid (H₂SO₄) or Chloroform
-
Deionized water
Procedure:
-
Sample Preparation:
-
Using Sulfuric Acid: Dissolve a precisely weighed amount of this compound (e.g., 8 mg) in a small volume of concentrated H₂SO₄ (e.g., 20 mL). Dilute this stock solution with a 1:24 solution of H₂SO₄ in distilled water to create a series of standard solutions of known concentrations.[20]
-
Using Chloroform: Dissolve the this compound powder in chloroform. Sonication for 10 minutes can aid in complete dissolution. Prepare a calibration curve from five known concentrations.[12]
-
-
Measurement:
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Experimental Protocol 4: Analysis of this compound and Indirubin by HPLC
This protocol is adapted for the simultaneous determination of this compound and its isomer, indirubin.[9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (55:45 v/v) or Methanol and water (75:25 v/v).[3][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 20 µL.[9]
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and indirubin in DMF by dissolving a known amount in the solvent, assisted by sonication.[9]
-
Sample Preparation: Disperse a known weight of the sample powder (e.g., 0.05 g) in DMF, sonicate for 30 minutes, and adjust the final volume.[9]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to this compound and indirubin by comparing their retention times with those of the standards. Quantify the compounds by comparing the peak areas of the sample with the calibration curves generated from the standard solutions.
Relevance to Drug Development: Signaling Pathways
While this compound itself has limited reported biological activity, its isomer, indirubin, and its derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases. This makes them attractive candidates for drug development.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation and survival. Indirubin derivatives have been shown to potently block this pathway.
Mechanism of Action:
-
Indirubin derivatives, such as E804, can directly inhibit the kinase activity of Src and Jak1, which are upstream kinases that phosphorylate and activate STAT3.[5]
-
This inhibition leads to a decrease in the tyrosyl phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.
-
As a result, the transcription of STAT3 target genes, including anti-apoptotic proteins like Mcl-1 and Survivin, is downregulated, leading to the induction of apoptosis in cancer cells.[1][5]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various cancers. Indirubin has been found to suppress this pathway.
Mechanism of Action:
-
Indirubin can promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter.
-
This leads to the restored expression of WIF-1, which antagonizes Wnt signaling.
-
Consequently, the expression of downstream components of the pathway, such as Frizzled receptors and β-catenin, is inhibited, leading to cell cycle arrest and apoptosis.
Inhibition of Kinase Activity
Indirubin and its derivatives are potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). This broad kinase inhibitory profile contributes to their anti-proliferative and anti-inflammatory effects.
Table 2: Kinase Inhibitory Activity of Selected Indirubin Derivatives
| Kinase Target | Derivative Example | IC₅₀ (µM) | Reference |
| CDK1/cyclin B | 6-Nitro-3'-N-oxime-indirubin | 0.18 | [9] |
| CDK5/p25 | Indirubin-5-sulfonic acid | 0.1 | [1] |
| GSK-3α/β | 6-Nitro-3'-N-oxime-indirubin | 0.04 | [9] |
| Src Kinase | Indirubin derivative E804 | 0.43 | [1] |
Conclusion
This compound dye, with its rich history and vibrant color, has transitioned from a traditional colorant to a molecule of significant interest for modern scientific research. For drug development professionals, the true potential lies in its isomer, indirubin, and the vast chemical space of its derivatives. The ability of these compounds to modulate key signaling pathways, such as STAT3 and Wnt/β-catenin, and to inhibit a range of protein kinases, underscores their promise as scaffolds for the development of novel therapeutics for cancer and inflammatory conditions. The detailed experimental protocols provided in this guide offer a practical foundation for researchers to synthesize, analyze, and further investigate the pharmacological properties of this fascinating class of molecules. Continued exploration of the structure-activity relationships of this compound-based compounds will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
- 1. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [Determination of indirubin and this compound in Baphicacanthus cusia (Nees) Bremek by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]
- 5. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. 5.2. Determination of this compound and Indirubin by HPLC [bio-protocol.org]
- 10. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theseus.fi [theseus.fi]
- 12. mdpi.com [mdpi.com]
- 13. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wikiwand.com [wikiwand.com]
- 16. File:Baeyer-Drewsen this compound Synthesis Mechanism.svg - Wikimedia Commons [commons.wikimedia.org]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. echemi.com [echemi.com]
- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]
The Baeyer-Drewsen Indigo Synthesis: A Technical Guide
The Baeyer-Drewsen indigo synthesis, first reported in 1882 by Adolf von Baeyer and Viggo Drewsen, represents a notable early achievement in synthetic organic chemistry.[1][2] This method provides a direct route to this compound, the iconic blue dye, from readily available starting materials: 2-nitrobenzaldehyde and acetone.[1][2] While not the process ultimately adopted for large-scale industrial production due to the development of more economically viable routes from aniline, the Baeyer-Drewsen synthesis remains a classic and frequently demonstrated organic reaction, valued for its relative simplicity and reliability in a laboratory setting.[2][3][4] This technical guide provides an in-depth exploration of the history, mechanism, and experimental protocols of this important synthesis.
Historical Context: The Quest for Synthetic this compound
The latter half of the 19th century was a period of intense research in the field of synthetic dyes, driven by the economic importance of textiles and the limitations of natural dye sources. This compound, derived from plants of the Indigofera genus, was a particularly valuable commodity. Adolf von Baeyer, a prominent German chemist, dedicated a significant portion of his career to elucidating the structure of this compound and developing a synthetic route. His work culminated in the Baeyer-Drewsen synthesis, which, although not commercially successful itself, was a crucial step in the journey towards the industrial production of synthetic this compound.[3] Ultimately, it was Karl Heumann's synthesis from aniline that proved more scalable and cost-effective, leading to the dominance of synthetic this compound in the global market by the early 20th century.[3]
Reaction Mechanism and Pathway
The Baeyer-Drewsen this compound synthesis is fundamentally an aldol condensation reaction between 2-nitrobenzaldehyde and the enolate of acetone, followed by a series of intramolecular cyclization and dimerization steps.[5][6] The reaction is typically carried out in an aqueous alkaline medium, with sodium hydroxide serving as the base catalyst.[5]
The currently accepted mechanism, though involving some speculative intermediates, can be summarized as follows:
-
Enolate Formation: A hydroxide ion abstracts an α-hydrogen from acetone to form a resonance-stabilized enolate.
-
Aldol Condensation: The acetone enolate acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde to form an aldol addition product.
-
Cyclization and Dehydration: The intermediate undergoes a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of an indoxyl precursor.
-
Dimerization and Oxidation: Two molecules of the indoxyl precursor then dimerize and are oxidized to form the final this compound molecule.
The following diagram illustrates the logical flow of the key stages in the Baeyer-Drewsen this compound synthesis:
Logical workflow of the Baeyer-Drewsen this compound synthesis.
Experimental Protocols
The Baeyer-Drewsen synthesis can be performed under various conditions, with adjustments to reactant ratios, concentrations, and reaction times affecting the yield and purity of the final product. Below is a summary of representative experimental protocols found in the literature.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| 2-Nitrobenzaldehyde | 1.0 g (6.6 mmol) | 0.5 g | 0.354 g |
| Acetone | 20 mL | 5 mL | 2.279 g |
| Aqueous NaOH | 5 mL of 2 M | 2.5 mL of 1 M | 5 mL |
| Water | 35 mL | 5 mL | - |
| Reaction Time | 5 min stirring | 10 min stirring | 15 min heating |
| Work-up | Suction filtration, wash with water and ethanol | Suction filtration, wash with water, ethanol, and diethyl ether | Suction filtration |
| Reported Yield | 37% | Not specified | Not specified |
Note: The data in this table is compiled from various laboratory manuals and publications for illustrative purposes.[3][4][5][7]
A generalized experimental workflow for the synthesis of this compound via the Baeyer-Drewsen method is depicted in the following diagram:
Generalized experimental workflow for the Baeyer-Drewsen synthesis.
Detailed Methodology (Representative Protocol)
The following is a representative, detailed experimental protocol for the synthesis of this compound, adapted from published procedures.[5][7]
-
Preparation of Reactants: In a suitable reaction vessel, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone. To this solution, add 35 mL of deionized water and stir to ensure homogeneity.
-
Initiation of Reaction: While stirring vigorously, add 5 mL of a 2 M aqueous sodium hydroxide solution dropwise. The solution will typically turn a deep yellow or orange color upon addition of the base, followed by the rapid formation of a dark blue precipitate of this compound.
-
Reaction Completion: Continue to stir the reaction mixture at room temperature for approximately 5-10 minutes to ensure complete precipitation.
-
Isolation of Product: Collect the solid this compound product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid with several portions of deionized water until the filtrate runs clear. Subsequently, wash the solid with a small amount of ethanol to aid in the removal of water and any unreacted starting materials.
-
Drying: Dry the purified this compound solid. The melting point of this compound is very high and not typically measured in a standard laboratory setting.
Conclusion
The Baeyer-Drewsen this compound synthesis, while not the method of choice for industrial production, remains a cornerstone of historical and educational organic chemistry. Its straightforward execution and the dramatic color change upon product formation make it a compelling demonstration of classic organic reactions. For researchers and professionals in drug development and related fields, understanding such foundational syntheses provides valuable context for the evolution of synthetic strategies and the enduring importance of robust and efficient chemical transformations.
References
- 1. [PDF] On the Mechanism of the Baeyer-Drewsen Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. azbuki.bg [azbuki.bg]
Unveiling the Blue Gold: A Technical Guide to Natural Indigo from Indigofera Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of indigo dye derived from Indigofera plants. It offers a comprehensive overview of the indigotin content across various species, detailed experimental protocols for extraction and purification, and a biochemical exploration of the indican biosynthesis pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of natural this compound.
Quantitative Analysis of Indigotin Content in Indigofera Species
The yield and purity of this compound are critical factors for its application in various industries. The primary coloring principle in this compound dye is indigotin. The following table summarizes the quantitative data on indigotin content and extraction yields from several prominent Indigofera species, providing a basis for comparative analysis and selection of optimal plant sources.
| Indigofera Species | Indigotin Content in this compound (%) | This compound Extraction Yield (g/kg of fresh leaves) | Indigotin Extraction Yield (g/kg of fresh leaves) | Reference(s) |
| Indigofera arrecta | 55 | - | 0.8 | [1][2] |
| Indigofera tinctoria | 2-23 | 1.6 | 0.3 | [1][2] |
| Indigofera suffruticosa | 10 | 1.3 | 0.1 | [1] |
Note: Indigotin content and extraction yields can vary significantly based on factors such as plant provenance, cultivation conditions, harvesting time, and the specific extraction method employed.
Experimental Protocols for this compound Extraction
The extraction of this compound from Indigofera leaves is a multi-step process involving the enzymatic hydrolysis of the precursor indican into indoxyl, followed by oxidative dimerization to form the insoluble blue pigment, indigotin. Two common methods are detailed below: a fermentation method for fresh leaves and an alkaline extraction for dried leaves.
Protocol 1: Aqueous Fermentation of Fresh Indigofera Leaves
This traditional method relies on the natural enzymes present in the plant leaves to hydrolyze indican.
Materials:
-
Freshly harvested Indigofera leaves and stems
-
Large non-reactive container (e.g., food-grade plastic or ceramic)
-
Water (dechlorinated)
-
Weight to submerge the plant material
-
Straining cloth (e.g., cheesecloth or fine mesh)
-
Calcium hydroxide (slaked lime)
-
Aeration device (e.g., aquarium pump with airstone or a whisk)
-
Filtration setup (e.g., Büchner funnel with filter paper)
Methodology:
-
Harvesting: Harvest the leafy stems of the Indigofera plant. Younger leaves generally have a higher indican content.
-
Soaking and Fermentation: Place the harvested plant material in the container and cover it with water, ensuring all plant matter is submerged by using a weight. Allow the mixture to ferment for 12 to 72 hours. The fermentation time is dependent on the ambient temperature; warmer temperatures accelerate the process. The water will turn a yellowish-green to brownish color, and a characteristic odor will develop.
-
Straining: After fermentation, remove the plant material and strain the liquid through a cloth to remove any solid debris.
-
Alkalization and Oxidation: Add calcium hydroxide to the fermented liquid to raise the pH to approximately 10-11. This alkaline environment facilitates the oxidation of indoxyl.
-
Aeration: Aerate the alkaline liquid vigorously. This can be achieved by pouring the liquid between two containers repeatedly, whisking, or using an aeration pump. During this process, the color of the liquid will change from greenish-yellow to a deep blue as the soluble indoxyl is oxidized to insoluble indigotin. Continue aeration until the formation of blue froth ceases.
-
Precipitation and Collection: Allow the aerated solution to stand undisturbed for several hours or overnight. The blue this compound pigment will precipitate and settle at the bottom of the container.
-
Decanting and Filtration: Carefully decant the supernatant liquid. Collect the precipitated this compound sludge and filter it using a filtration setup.
-
Washing and Drying: Wash the collected this compound paste with water to remove excess alkali and other impurities. The paste can then be dried to obtain a powdered pigment.
Protocol 2: Alkaline Extraction from Dried Indigofera Leaves
This method is suitable for processing dried leaves and offers a more controlled extraction process.
Materials:
-
Dried Indigofera leaves
-
Warm water (around 50°C)
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)
-
Stirring apparatus
-
Filtration setup
Methodology:
-
Soaking: Soak the dried Indigofera leaves in warm water for 30-60 minutes to rehydrate them.
-
Alkaline Extraction: Prepare an alkaline solution by dissolving sodium hydroxide or calcium hydroxide in water to achieve a pH of 10-11. Add the rehydrated leaves to the alkaline solution and stir for 1-2 hours. The alkaline conditions promote the hydrolysis of indican.
-
Filtration: Separate the leaf material from the alkaline solution by filtration. The resulting liquid will contain the dissolved indoxyl.
-
Oxidation: Vigorously aerate the filtrate as described in Protocol 1 (Step 5) to oxidize the indoxyl to indigotin.
-
Precipitation, Collection, and Drying: Follow the same procedure as in Protocol 1 (Steps 6-8) to collect, wash, and dry the this compound pigment.
Signaling Pathways and Experimental Workflows
To visualize the complex biochemical and procedural steps, the following diagrams have been generated using Graphviz (DOT language).
Indican Biosynthesis Pathway in Indigofera
The biosynthesis of indican, the precursor to this compound, is a fascinating metabolic pathway originating from the amino acid tryptophan. The following diagram illustrates the key steps and enzymes involved in this process.
Caption: Biosynthesis of indican from tryptophan in Indigofera plants.
Experimental Workflow for this compound Extraction
The following diagram outlines the logical flow of the key stages in the extraction and purification of this compound pigment from Indigofera plant material.
References
Unveiling the Chemical Blueprint of Indigo: A Technical Guide for Scientific Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the core chemical properties of indigo powder, tailored for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical characteristics, analytical methodologies, and relevant biological signaling pathways of this historic dye, offering a foundational resource for its application in modern scientific endeavors.
Core Chemical and Physical Properties
This compound is a dark blue crystalline powder with the chemical formula C₁₆H₁₀N₂O₂.[1][2][3] It is characterized by its poor solubility in water and common organic solvents, a critical factor in its traditional application as a vat dye.[1][2][4] The deep color of this compound is a result of the conjugated double bonds within its planar molecular structure, which absorbs light in the orange part of the spectrum with a maximum absorbance (λmax) around 613 nm.[1]
| Property | Value | References |
| Molecular Formula | C₁₆H₁₀N₂O₂ | [1][3][5][6] |
| Molecular Weight | 262.26 g/mol | [5][6][7] |
| Appearance | Dark blue crystalline powder with a coppery luster | [2][5][8] |
| Melting Point | Sublimes at 390–392 °C; decomposes above 300 °C | [1][2][5] |
| Boiling Point | Decomposes | [1] |
| Density | 1.199 - 1.35 g/cm³ | [1][7][8] |
| Solubility in Water | 990 µg/L at 25 °C (practically insoluble) | [1][8] |
| Solubility in Organic Solvents | Soluble in DMSO, chloroform, nitrobenzene, and concentrated sulfuric acid. Insoluble in alcohol and ether. | [1][2][4] |
| Maximum Absorption (λmax) | 602 - 613 nm in chloroform | [1][7][9][10] |
Experimental Protocols
Synthesis of this compound (Baeyer-Drewsen Method)
This laboratory-scale synthesis involves the aldol condensation of o-nitrobenzaldehyde with acetone.[1][5]
Materials:
-
o-nitrobenzaldehyde
-
Acetone
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.[3][5]
-
Add 35 mL of deionized water to the solution and stir vigorously.[3][5]
-
Slowly add 5 mL of 2 M NaOH solution while continuing to stir. The solution will turn a deep yellow and then darken as a precipitate of this compound forms.[3][5]
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water until the filtrate runs clear.[5]
-
Wash the solid with 20 mL of ethanol.[5]
-
Dry the purified this compound powder.
UV-Visible Spectroscopy for this compound Quantification
This protocol details the determination of this compound concentration in a solution.
Materials:
-
This compound powder
-
Chloroform (or another suitable solvent like DMF)[10]
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of this compound in chloroform with known concentrations.[9]
-
Use an ultrasonic bath for 10 minutes to ensure complete dissolution of the this compound powder in the solvent.[9]
-
Set the spectrophotometer to scan a desired wavelength range (e.g., 400-800 nm).
-
Fill a quartz cuvette with the solvent (chloroform) to be used as a blank and record the baseline spectrum.[10]
-
Rinse the cuvette with the first standard solution and then fill it.
-
Record the absorbance spectrum of the standard solution. The maximum absorbance (λmax) for this compound in chloroform is approximately 604 nm.[9]
-
Repeat steps 5 and 6 for all standard solutions.
-
Prepare the sample solution with an unknown concentration and record its absorbance.
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample using the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Materials:
-
This compound powder
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Characteristic peaks for this compound include N-H stretching (around 3270 cm⁻¹), C=O stretching (around 1626 cm⁻¹), and C=C aromatic ring stretching (around 1585 cm⁻¹).[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the separation and quantification of this compound and its isomers, such as indirubin.
Materials:
-
This compound powder
-
HPLC-grade methanol and water
-
Phosphoric acid
-
Reversed-phase C18 column
-
HPLC system with a UV-Vis detector
Procedure:
-
Prepare the mobile phase. A common mobile phase is a gradient of methanol and water with a small amount of phosphoric acid. For example, a linear gradient from 30% methanol/60% water/10% phosphoric acid solution to 90% methanol/10% phosphoric acid solution.[12]
-
Prepare standard solutions of this compound in a suitable solvent (e.g., pyridine).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).[12]
-
Set the UV-Vis detector to a wavelength of 288 nm for the detection of indigoids.[12]
-
Inject the standard solutions to establish retention times and create a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound in the sample by comparing its retention time and peak area to the standards.
Signaling Pathways and Biological Activities
Recent research has highlighted the pharmacological potential of this compound and its derivatives, particularly in the context of inflammation and cancer. For professionals in drug development, understanding the molecular mechanisms of action is crucial.
This compound and its isomer, indirubin, have been shown to interact with several key signaling pathways:
-
Anti-inflammatory Effects: this compound naturalis and its components can inhibit the Smad signaling pathway and activate the MAPK signaling pathway to reduce colonic mucosal damage.[13] Furthermore, indirubin has been found to significantly inhibit the TLR4 and NF-κB signaling pathways, leading to a decrease in inflammatory cytokines.[13] In the context of Duchenne muscular dystrophy, this compound has demonstrated antioxidant and anti-inflammatory effects, potentially through the modulation of the SIRT1/PGC-1α pathway.[14]
-
Antitumor Activity: Indirubin can suppress tumor angiogenesis by inhibiting the JAK/STAT3 signaling pathway.[13] Tryptanthrin, another compound found in this compound naturalis, exhibits antitumor activity by arresting the cell cycle in the G0/G1 phase.[13]
Visualizations
References
- 1. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]
- 2. mkscienceset.com [mkscienceset.com]
- 3. eltamiz.com [eltamiz.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. scimatic.org [scimatic.org]
- 7. This compound.ca [this compound.ca]
- 8. azbuki.bg [azbuki.bg]
- 9. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. vliz.be [vliz.be]
- 13. From natural dye to herbal medicine: a systematic review of chemical constituents, pharmacological effects and clinical applications of this compound naturalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant effects of bis-indole alkaloid this compound and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Indigo Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of indigo derivatives, a class of compounds with significant historical importance and burgeoning applications in modern science, including materials science and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
This compound and its derivatives are characterized by a core chemical structure containing a central carbon-carbon double bond connecting two indole rings. This fundamental chromophore is responsible for their intense color and fascinating photophysical properties. Substitutions on the aromatic rings can significantly modulate these properties, leading to a wide range of colors and spectroscopic behaviors.[1][2] Understanding these spectroscopic characteristics is crucial for their application in diverse fields, from organic electronics to targeted cancer therapy.[1][3]
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectra of this compound derivatives are dominated by an intense band in the visible region, which is responsible for their characteristic color.[4] This absorption corresponds to a π-π* electronic transition within the conjugated system.[1] The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the this compound core and the polarity of the solvent.[4][5]
Table 1: UV-Visible Absorption Maxima (λmax) of Selected this compound Derivatives
| Compound | Solvent | λmax (nm) | Reference(s) |
| This compound | Chloroform | ~600-610 | [1][6] |
| This compound | Ethanol | 606 | [5][7] |
| This compound | Tetrachloromethane | 588 | [5][7] |
| This compound Carmine | Various Solvents | ~609 | [8][9] |
| 6,6'-Dibromothis compound (Tyrian Purple) | Wool | ~590 | [10] |
| N-octyl-7,7′-diazathis compound | N,N-dimethylformamide | - | [11] |
| Alkylated Indigos (C1-C13) | - | 615-617 | [1] |
Note: The exact λmax can vary depending on experimental conditions.
Fluorescence Spectroscopy
While this compound itself is only weakly fluorescent, certain derivatives exhibit significant fluorescence emission. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in characterizing these compounds.[12] The emission properties are also influenced by the molecular structure and the surrounding environment.
Table 2: Fluorescence Properties of Selected this compound Derivatives
| Compound | Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Reference(s) |
| This compound Carmine | Various Solvents | - | Sensitive to microenvironment | [8][13] |
| N-octyl-7,7′-diazathis compound | N,N-dimethylformamide | - | - | [11][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment of the atoms within the molecule.[15][16]
Table 3: Selected ¹H and ¹³C NMR Spectral Data for Indirubin Derivatives in DMSO-d₆
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Reference(s) |
| Indirubin | N-1H, N-1'H, aromatic protons | C-4, C-5, C-6, C-5' | [15] |
| Indirubin-3'-oxime | N-1H, N-1'H, aromatic protons | C-4, C-5, C-6, C-5' | [15] |
Note: For detailed assignments and coupling constants, refer to the cited literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound derivatives. Characteristic peaks for N-H and C=O stretching are particularly useful for identifying the this compound core structure.[10][17]
Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound(s) | Reference(s) |
| N-H stretch | ~3300 | Tyrian Purple, this compound | [10][17] |
| C=O stretch | ~1630 | Tyrian Purple, this compound | [10][17] |
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and λmax of an this compound derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.[18][19]
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[20][21]
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 300-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.[20]
Fluorescence Spectroscopy (Relative Quantum Yield Determination)
Objective: To determine the relative fluorescence quantum yield of an this compound derivative.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[22][23]
-
Absorbance Matching: Prepare a series of solutions of both the standard and the sample at different concentrations. Measure the UV-Vis absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.[18]
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where Φst is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and standard, respectively.[22]
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[24][25]
-
Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[26]
-
Tube Filling: Transfer the filtered solution into a clean NMR tube.
-
Data Acquisition: Acquire the NMR spectra on a spectrometer, using appropriate parameters for the specific nucleus being observed.
FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Signaling Pathways Involving this compound Derivatives
Certain this compound derivatives, notably indirubin, have been shown to interact with various cellular signaling pathways, making them promising candidates for drug development, particularly in the treatment of cancer and inflammatory diseases.[3][27]
Indirubin's Effect on EGFR/SRC/PI3K and NF-κB/MAPK Signaling Pathways
Indirubin has been found to attenuate sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages.[28] This highlights its potential as a multi-target therapeutic agent.
Caption: Indirubin inhibits key nodes in inflammatory pathways.
Indirubin's Role in Cell Cycle Regulation
Indirubin and its derivatives are known to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.[3][29] This mechanism underlies their anti-proliferative effects.
Caption: Indirubin's multifaceted inhibition of cell proliferation.
Conclusion
The spectroscopic properties of this compound derivatives are rich and varied, offering a wide scope for both fundamental research and practical applications. This guide provides a foundational understanding of these properties, along with standardized protocols for their investigation. The elucidation of the roles of these compounds in complex biological pathways further underscores their potential in the development of novel therapeutics. Continued research into the synthesis and characterization of new this compound derivatives will undoubtedly uncover even more exciting possibilities for this versatile class of molecules.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. BJOC - Photochromic derivatives of this compound: historical overview of development, challenges and applications [beilstein-journals.org]
- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of New Organic Dyes Containing the this compound Core [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Studies of this compound Carmine Dye in Organized Media [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. Tyrian Purple: 6,6’-Dibromothis compound and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. Spectroscopic Studies of this compound Carmine Dye in Organized Media | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 18. agilent.com [agilent.com]
- 19. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 20. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 26. NMR Sample Preparation [nmr.chem.umn.edu]
- 27. Indirubin - Wikipedia [en.wikipedia.org]
- 28. Indirubin attenuates sepsis by targeting the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thaiscience.info [thaiscience.info]
The Biotechnological Production of Indigo from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The iconic blue dye, indigo, has a rich history intertwined with textiles, particularly denim. However, its traditional chemical synthesis is fraught with environmental concerns due to the use of hazardous chemicals. As a sustainable alternative, the biosynthesis of this compound from renewable feedstocks has garnered significant scientific interest. This technical guide provides an in-depth exploration of the core principles and methodologies for producing this compound from the amino acid precursor, tryptophan, leveraging the power of microbial enzyme systems.
Core Biosynthetic Pathways
The microbial conversion of tryptophan to this compound is a multi-step process primarily involving two key enzymatic reactions. The initial step is the conversion of tryptophan to indole, catalyzed by the enzyme tryptophanase. Subsequently, indole is oxidized to indoxyl by a variety of oxygenase enzymes. Indoxyl then undergoes spontaneous, non-enzymatic dimerization in the presence of oxygen to form the insoluble blue pigment, this compound.[1][2][3]
Several classes of oxygenases have been successfully employed for the oxidation of indole, each presenting distinct advantages and disadvantages. These include:
-
Naphthalene Dioxygenases (NDOs): These multi-component enzyme systems were among the first to be identified for this compound production in recombinant microorganisms.[4]
-
Flavin-containing Monooxygenases (FMOs): FMOs are a prominent class of enzymes utilized for efficient this compound synthesis, demonstrating high yields in various studies.[4][5]
-
Styrene Monooxygenases (SMOs): These enzymes have also been shown to effectively catalyze the conversion of indole to indoxyl.[6]
-
Cytochrome P450 Monooxygenases: Certain P450 enzymes have demonstrated the ability to hydroxylate indole, leading to this compound formation.[7]
The selection of the host organism, typically a genetically engineered strain of Escherichia coli or Pseudomonas putida, and the specific oxygenase are critical factors influencing the overall yield and efficiency of this compound production.[6][8]
Quantitative Data on this compound Biosynthesis
The following tables summarize quantitative data from various studies on the microbial production of this compound from tryptophan, highlighting the impact of different host organisms, enzymes, and culture conditions on the final yield.
| Host Organism | Key Enzymes Expressed | Substrate | This compound Yield (mg/L) | Reference |
| Escherichia coli | Styrene Monooxygenase (StyAB) | 1.2 g/L Tryptophan | 530 | [6] |
| Escherichia coli | Styrene Monooxygenase (StyAB), Tryptophanase (TnaA), Chaperone (pGro7) | 1.2 g/L Tryptophan | 550 | [6] |
| Escherichia coli | Flavin-containing Monooxygenase (FMO), Tryptophanase (TnaA), Tryptophan Transporters (AroP, TnaB) | Tryptophan | 2300 (8.77 mM) | [1][9][10] |
| Pseudomonas putida | Flavin-containing Monooxygenase (FMO), Tryptophanase (tnaA) | 15 mM Tryptophan | 1310 | [8] |
| Escherichia coli | Tryptophanase (EcTnaA), Flavin-dependent Monooxygenase (MaFMO) Mutant (MaFMOD197E) | L-Tryptophan | 1288.59 | [11][12] |
| Escherichia coli | Naphthalene Dioxygenase (NDO) | Tryptophan | 9.37 (Indirubin) | [13] |
| Escherichia coli | Naphthalene Dioxygenase (NDO) with 2-oxindole addition | Tryptophan | 57.98 (Indirubin) | [13] |
| Escherichia coli | Flavin-containing Monooxygenase (FMO) | 2 g/L Tryptophan | 911 | [14] |
Experimental Protocols
This section outlines generalized methodologies for key experiments in the biosynthesis of this compound from tryptophan. Specific parameters may require optimization based on the chosen enzymes, host strains, and experimental setup.
Construction of Recombinant this compound-Producing Strains
-
Gene Amplification: The genes encoding tryptophanase (e.g., tnaA from E. coli) and the selected oxygenase (e.g., FMO from Methylophaga sp. or NDO from Pseudomonas putida) are amplified from their respective sources using polymerase chain reaction (PCR) with appropriate primers.
-
Vector Ligation: The amplified gene fragments are inserted into suitable expression vectors, often under the control of an inducible promoter (e.g., the lac promoter).
-
Transformation: The recombinant plasmids are transformed into a suitable host strain, such as E. coli DH5α or BL21(DE3), using standard heat-shock or electroporation methods.[15]
-
Verification: Successful transformants are selected on antibiotic-containing media, and the presence of the inserted genes is confirmed by colony PCR and DNA sequencing.
Culture and Induction for this compound Production
-
Seed Culture: A single colony of the recombinant strain is inoculated into a small volume of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
Production Culture: The overnight culture is used to inoculate a larger volume of fermentation medium. A common fermentation medium consists of: 17 g/L Na₂HPO₄·12H₂O, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl, 0.1 g/L MgSO₄, and 3 g/L yeast extract.[15] Tryptophan is added as the precursor for this compound synthesis.
-
Induction: When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), gene expression is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fermentation: The culture is incubated at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) for a designated period (e.g., 24-66 hours) to allow for this compound production.[9][15] The development of a blue color in the culture indicates the formation of this compound.
Extraction and Quantification of this compound
-
Cell Harvesting: The culture is centrifuged to pellet the cells containing the insoluble this compound.
-
Extraction: The cell pellet is resuspended in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound.
-
Quantification: The concentration of this compound in the solvent is determined spectrophotometrically by measuring the absorbance at a specific wavelength, typically around 620 nm.[16] A standard curve of known this compound concentrations is used for accurate quantification.
Visualizing the Process: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for this compound production.
Caption: The core biosynthetic pathway of this compound from tryptophan.
Caption: A generalized experimental workflow for this compound biosynthesis.
Conclusion
The biosynthesis of this compound from tryptophan offers a promising and sustainable alternative to conventional chemical synthesis. By leveraging the power of microbial enzymes, particularly tryptophanase and various oxygenases, researchers can achieve significant yields of this valuable dye. Further optimization of enzyme activity, host strain engineering, and fermentation conditions will continue to enhance the efficiency and economic viability of this green technology, paving the way for its broader industrial application.
References
- 1. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An overview of microbial this compound-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of bio-indigo from engineered Pseudomonas putida KT2440 harboring tryptophanase and flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tryptophan-Based Hyperproduction of Biothis compound by Combinatorial Overexpression of Two Different Tryptophan Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. [A dual-enzyme cascade for production of this compound from L-tryptophan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of indirubin from tryptophan by recombinant Escherichia coli containing naphthalene dioxygenase genes from Comamonas sp. MQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of this compound by Recombinant Escherichia coli with Expression of Monooxygenase, Tryptophanase, and Molecular Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Team:Berkeley/Project/FMO - 2013.igem.org [2013.igem.org]
An In-depth Technical Guide to the Mechanism of Indigo's Color and Light Absorption
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Indigo, a historic and industrially significant organic dye, exhibits a characteristic deep blue color that arises from its unique molecular structure and electronic properties. The origin of this color is a strong absorption band in the visible region of the electromagnetic spectrum, specifically in the orange-red light region, which results in the perception of the complementary blue color. This phenomenon is governed by a specific electronic transition within a defined chromophore in the molecule. This guide provides a detailed technical examination of the structural and electronic factors responsible for this compound's color, summarizes its key photophysical properties, and outlines the experimental and computational methodologies used for its characterization.
The Molecular Basis of this compound's Color
The color of this compound is not an inherent property of its constituent atoms but a consequence of its overall molecular architecture, which allows for the absorption of specific wavelengths of light. The key to its color lies in its conjugated system and the resulting electronic transitions.
Molecular Structure and the this compound Chromophore
The this compound molecule (C₁₆H₁₀N₂O₂) is a planar, centrosymmetric molecule with C₂h symmetry.[1] Its core structure consists of two indole rings linked by a central carbon-carbon double bond.[2] A critical feature is the presence of two intramolecular hydrogen bonds between the amine (-NH) protons and the carbonyl (C=O) oxygens of the adjacent indole unit.[1][3] These hydrogen bonds enforce a planar conformation, which is essential for maximizing the conjugation of the π-electron system.[4]
The primary unit responsible for the color is known as the "H-chromophore". This chromophore is composed of two intersecting donor-acceptor merocyanine units connected by the central C=C bridge.[2][5] In this arrangement, the heterocyclic amine (-NH-) groups act as electron donors, and the carbonyl groups (-C=O) serve as electron acceptors.[5] The benzene rings fused to the core make a smaller contribution to the chromophore itself.[2]
Analysis of bond lengths reveals significant electron delocalization. The central C=C bond is longer than a typical double bond, while the C-N bonds are shorter than typical single bonds, indicating a pronounced contribution from intraionic resonance structures in the ground state.[2]
Electronic Transitions: The HOMO-LUMO Gap
The absorption of light by this compound is due to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The color is specifically the result of a π → π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4][6]
-
HOMO: The HOMO is primarily localized on the electron-donating nitrogen atoms and the central C=C bond.[4]
-
LUMO: The LUMO is centered on the electron-accepting carbonyl groups and the adjacent single C-C bonds.[4]
Upon absorption of a photon with the appropriate energy, an electron is excited from the HOMO to the LUMO. This excitation involves a significant charge transfer from the nitrogen atoms towards the oxygen atoms.[2] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of light absorbed. For this compound, this gap is relatively small (approximately 2 eV), which corresponds to light in the visible region of the spectrum.[3][7] The planarity and intramolecular hydrogen bonds are crucial for lowering this energy gap to the required level for absorption of visible light.[4]
Caption: this compound's color originates from a π → π* electronic transition from the HOMO to the LUMO.
Light Absorption Properties and Solvatochromism
This compound's perceived color is highly dependent on its environment, a phenomenon known as solvatochromism. The polarity of the solvent influences the molecule's electronic structure and, consequently, its absorption spectrum.[3][8] Generally, polar solvents cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to nonpolar solvents or the gas phase.[3][8] The molecule absorbs light in the orange-red part of the spectrum, around 600-620 nm, leading to its characteristic blue appearance.[9][10]
Quantitative Absorption Data
The following table summarizes the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound in various environments.
| Environment/Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference(s) |
| Gas Phase | 540 | Not specified | [3][8] |
| Tetrachloromethane (CCl₄) | 588 | Not specified | [3][8] |
| Chloroform (CHCl₃) | 613 | Not specified | [9] |
| Ethanol | 606 | Not specified | [3][8] |
| Dimethylformamide (DMF) | 619 | ~22,580 | [11] |
| Dimethyl Sulfoxide (DMSO) | 620 | Not specified | [5] |
| Aqueous Solution | 610 | 15,800 - 20,355 | [5][12] |
Experimental and Computational Protocols
The characterization of this compound's photophysical properties relies on a combination of spectroscopic techniques and computational modeling.
Experimental Workflow
A typical workflow for the experimental characterization of this compound involves synthesis or purification, followed by spectroscopic and electrochemical analysis.
Caption: A generalized experimental workflow for characterizing the optical properties of this compound.
Key Experimental Methodologies
4.2.1 UV-Visible (UV-Vis) Absorption Spectroscopy
-
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).
-
Protocol:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or DMF).[13]
-
Perform serial dilutions to prepare a series of standard solutions with concentrations spanning the linear range of the spectrophotometer.
-
Record the absorption spectrum for each standard solution over a wavelength range of approximately 250-750 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.[14]
-
Identify the λmax from the peak of the lowest energy absorption band in the visible region.
-
According to the Beer-Lambert Law (A = εcl), plot absorbance at λmax versus concentration. The molar absorptivity (ε) is calculated from the slope of the resulting linear fit.
-
4.2.2 Cyclic Voltammetry (CV)
-
Objective: To experimentally determine the HOMO and LUMO energy levels.
-
Protocol:
-
Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of this compound.
-
The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The empirical formulas are:
-
E_HOMO = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
-
Computational Chemistry Protocols
-
Objective: To theoretically calculate the absorption spectrum and visualize the molecular orbitals (HOMO/LUMO).
-
Methodology: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose.[6][7]
-
Protocol:
-
Ground-State Geometry Optimization: The molecular geometry of this compound is optimized using DFT, for example, with the B3LYP functional and a basis set like 6-311G(d,p).[4] Solvent effects can be included using a Polarizable Continuum Model (PCM).[4]
-
Excited-State Calculation: The vertical excitation energies and oscillator strengths are then calculated using TD-DFT on the optimized ground-state geometry. A larger basis set, such as 6-311+G(2d,p), is often used for higher accuracy in the absorption spectrum calculation.[4]
-
Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) are used to simulate the theoretical UV-Vis spectrum.
-
Orbital Visualization: The electron density distributions of the HOMO and LUMO can be plotted to analyze the nature of the electronic transition.
-
Logical Pathway to this compound's Color
The deep blue color of this compound is the culmination of several interconnected molecular features. The following diagram illustrates this logical relationship.
Caption: Logical flow from molecular structure to the perceived blue color of this compound.
Conclusion
The mechanism of this compound's color and light absorption is a well-defined interplay of molecular structure and quantum mechanics. The molecule's extended π-conjugated system, enforced into a planar conformation by intramolecular hydrogen bonds, results in a small HOMO-LUMO energy gap. This allows for an efficient π → π* electronic transition upon absorption of light in the orange-red portion of the visible spectrum (λmax ≈ 600-620 nm). The unabsorbed light, rich in blue and violet wavelengths, is transmitted or reflected, resulting in the iconic deep blue color that has made this compound one of the most important dyes in human history. The sensitivity of its electronic structure to the local environment, particularly solvent polarity, gives rise to its characteristic solvatochromism. A thorough understanding of these principles is essential for the rational design of new organic functional materials based on the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Photochromic derivatives of this compound: historical overview of development, challenges and applications [beilstein-journals.org]
- 3. azbuki.bg [azbuki.bg]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of New Organic Dyes Containing the this compound Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dye - Wikipedia [en.wikipedia.org]
- 10. Color [chem.purdue.edu]
- 11. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
exploring the isomers of indigo, such as indirubin
An In-depth Technical Guide to the Isomers of Indigo: Focus on Indirubin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a historic blue dye, is the parent compound of a family of structural isomers known as indigoids. These isomers, which include indirubin and isothis compound, share the same molecular formula (C₁₆H₁₀N₂O₂) but differ in the connectivity of their two indole-based halves.[1] While this compound itself is biologically inactive, its red-colored isomer, indirubin, has garnered significant scientific interest.[2] Originally identified as the active component in the traditional Chinese medicine formulation Danggui Longhui Wan, used for treating chronic myelogenous leukemia, indirubin has been shown to possess potent antitumor and anti-inflammatory properties.[3][4]
This technical guide provides a comprehensive overview of the isomers of this compound, with a primary focus on the chemistry, biological activity, and therapeutic potential of indirubin. It details the molecular mechanisms of action, presents key quantitative data, and outlines relevant experimental protocols for researchers in the field of drug discovery and development.
Physicochemical Properties of this compound Isomers
This compound and its isomers, indirubin and isothis compound, are structurally distinct, leading to differences in their physical and chemical properties.[1] this compound is a symmetrical trans-planar molecule, a feature that contributes to its stability and low solubility.[1][5] Indirubin is an asymmetrical isomer.[1] These structural variations influence their color, solubility, and ultimately, their biological activities.
| Property | This compound | Indirubin | Isothis compound |
| Molecular Formula | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ | C₁₆H₁₀N₂O₂ |
| Molecular Weight | 262.26 g/mol [1] | 262.26 g/mol [1] | 262.26 g/mol |
| Appearance | Dark blue powder[5] | Red to purple crystalline solid | Yellow/Orange solid[2] |
| Melting Point | 390-392 °C (decomposes)[6] | ~350 °C (decomposes) | Not widely reported |
| Solubility | Insoluble in water, alcohol, ether; Soluble in DMSO, chloroform[6] | Poorly soluble in water; Soluble in DMSO[7] | Soluble in organic solvents |
| Symmetry | Symmetrical (trans)[1] | Asymmetrical[1] | Symmetrical |
Biological Activity and Therapeutic Potential of Indirubin
Indirubin and its synthetic derivatives have demonstrated a wide range of biological activities, primarily as potent inhibitors of protein kinases. This inhibitory action is the foundation of their therapeutic potential in oncology and inflammatory diseases.[8]
-
Anticancer Activity : Indirubin's antitumor properties are linked to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[9][10][11] It has been extensively studied for its efficacy against chronic myelogenous leukemia (CML) and has shown promise in treating solid tumors, including breast, prostate, and ovarian cancers.[3][9][10]
-
Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory reactions, partly through the suppression of the NF-κB signaling pathway.[8][9]
-
Neuroprotective Potential : As a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease, indirubin presents a potential therapeutic avenue for neurodegenerative disorders.[12]
Mechanism of Action: Key Signaling Pathways
Indirubins exert their cellular effects by competitively inhibiting ATP binding in the catalytic domain of several key protein kinases.[3][13]
Inhibition of Cyclin-Dependent Kinases (CDKs)
Indirubins are potent inhibitors of CDKs, which are crucial regulators of cell cycle progression.[8][14] By targeting enzymes like CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, indirubins can halt the cell cycle in the G1/S or G2/M phases, thereby inhibiting the proliferation of tumor cells.[3][11] This mechanism is a primary contributor to its antimitotic and antitumor effects.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Indirubin is a powerful inhibitor of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis.[15] GSK-3β is also a key enzyme in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[12][16] The inhibition of GSK-3β by indirubins highlights their potential in treating neurodegenerative diseases.[12]
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell survival and proliferation.[3][17] Indirubin derivatives have been shown to potently block this pathway by inhibiting upstream kinases such as Src and JAKs, which are responsible for STAT3 phosphorylation and activation.[3][10][17] This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[3][9]
References
- 1. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Glycosides of this compound, indirubin, and isothis compound: blue, red, and yellow sugars and their cancerostatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Efficient Bioproduction of this compound and Indirubin by Optimizing a Novel Terpenoid Cyclase XiaI in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small Molecules in the Treatment of Squamous Cell Carcinomas: Focus on Indirubins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Baeyer-Drewson Synthesis of Indigo
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of indigo dye via the Baeyer-Drewson reaction. The procedure outlined is suitable for laboratory-scale synthesis and educational purposes.
Introduction
The Baeyer-Drewson this compound synthesis, first described in 1882 by Adolf von Baeyer and Viggo Drewsen, is a classic organic reaction for the preparation of this compound dye.[1] The synthesis involves an aldol condensation reaction between 2-nitrobenzaldehyde and acetone in the presence of a base.[2][3] This reaction proceeds through a series of condensation, tautomerization, and dehydration steps to yield the final this compound product.[2][3] While not the primary industrial method for large-scale this compound production today, it remains a valuable and frequently demonstrated synthesis in academic and research laboratories due to its reliability and the visually distinct color change that indicates the reaction's progress.[1][4]
Materials and Methods
Reagents:
-
2-Nitrobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH) solution (1 M or 2 M)
-
Deionized Water
-
Ethanol
Equipment:
-
Beakers (100 mL or suitable size)
-
Watch glass
-
Measuring cylinders (10 mL, 100 mL)
-
Glass stirring rod or magnetic stirrer
-
Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Drying oven or vacuum desiccator
Experimental Protocol
This protocol is adapted from established laboratory procedures.[2][5][6]
-
Dissolution of Starting Material: In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[2][5][6]
-
Addition of Water: To the acetone solution, add 35 mL of deionized water and stir to ensure a homogeneous mixture.[2][5]
-
Base-catalyzed Condensation: While stirring vigorously, add 5 mL of 1 M sodium hydroxide solution dropwise to the mixture.[5] The solution will initially turn a deep yellow and then darken as a dark precipitate of this compound forms, typically within 20-30 seconds.[4][6]
-
Reaction Completion: Continue to stir the mixture for an additional 5 to 10 minutes to ensure the reaction goes to completion.[5][6]
-
Isolation of Product: Collect the precipitated this compound dye by suction filtration using a Büchner funnel.[2][6]
-
Washing: Wash the solid product on the filter with deionized water until the filtrate runs colorless (approximately 100 mL).[4][6] Following the water wash, rinse the solid with 20 mL of ethanol.[5][6]
-
Drying: Dry the final product. One method is to dry the solid at 40°C under reduced pressure.[5] Alternatively, the solid can be dried in an oven at 100-120°C for 30 minutes.[2]
Data Presentation
The following table summarizes the quantitative data from a representative synthesis.[5]
| Parameter | Value |
| Mass of 2-nitrobenzaldehyde | 1.0 g |
| Volume of Acetone | 20 mL |
| Volume of Water | 35 mL |
| Volume of 1M NaOH | 5 mL |
| Stirring Time | 5-10 min |
| Mass of this compound Product | 640 mg |
| Yield | 37% |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the Baeyer-Drewson synthesis of this compound.
Reaction Signaling Pathway:
Caption: Simplified reaction pathway for this compound synthesis.
References
Application Notes: Indigo Carmine as a Redox Indicator in Titration
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound Carmine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Two-step reduction of this compound carmine by dithionite: a stopped-flow study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. This compound carmine (C.I. 73015), 100 g, CAS No. 860-22-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application of Indigo Derivatives in Organic Electronics and Semiconductors: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The historic dye indigo, and its derivatives, are emerging as a significant class of materials in the field of organic electronics. Their inherent properties, such as high chemical stability, biocompatibility, and tunable electronic characteristics, make them compelling candidates for a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and sensors.[1][2][3] This document provides a detailed overview of the application of this compound-based materials in organic electronics, complete with quantitative performance data and experimental protocols for device fabrication and characterization.
I. Performance of this compound-Based Organic Electronic Devices
The electronic properties of this compound derivatives can be systematically tuned through chemical modification.[2][4] Introducing electron-withdrawing groups, for instance, can lower the LUMO energy levels, leading to improved stability for n-channel OFET operation in ambient conditions.[4][5] The performance of various this compound-based materials in OFETs and OSCs is summarized in the tables below.
Table 1: Performance of this compound Derivative-Based Organic Field-Effect Transistors (OFETs)
| This compound Derivative | Device Architecture | Dielectric | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Reference |
| This compound | Top-Contact, Bottom-Gate | TTC | - | - | - | [6] |
| PIDG-T-C20 | Top-Contact, Bottom-Gate | SiO₂ | 0.016 | - | >10⁵ | [7][8] |
| PIDG-BT-C20 | Top-Contact, Bottom-Gate | SiO₂ | 0.028 | - | >10⁵ | [7][8] |
| IIDDT | Top-Contact, Bottom-Gate | SiO₂ | 0.79 | - | >10⁶ | [9] |
| IIDT | Top-Contact, Bottom-Gate | SiO₂ | - | - | - | [9] |
| Bay-Annulated this compound (BAI) Polymers | - | - | Ambipolar | Ambipolar | - | [10] |
| 6,6'-dibromothis compound | - | - | Ambipolar | Ambipolar | - | [2] |
| 6,6'-dichlorothis compound | - | - | Ambipolar | Ambipolar | - | [2] |
| 5-bromothis compound | - | - | Ambipolar | Ambipolar | - | [2] |
Note: "-" indicates data not reported in the cited source.
Table 2: Performance of this compound and Isothis compound-Based Organic Solar Cells (OSCs)
| Donor Material | Acceptor Material | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| PTI-1 | PC₇₁BM | Bulk Heterojunction | 3.0 | 0.89 | 5.4 | 0.63 | [11] |
| PTI-1 | PC₆₁BM | Bulk Heterojunction | 4.5 | - | 9.1 | - | [11] |
| PTI-1 | PC₆₁BM (1:1 ratio) | Bulk Heterojunction | 4.2 | - | 7.0 | 0.66 | [11] |
| This compound | - | Perovskite Solar Cell Passivator | up to 23.22 | - | - | - | [12][13] |
Note: "-" indicates data not reported in the cited source.
II. Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives, fabrication of organic thin-film transistors, and their characterization are provided below.
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various routes. A common method involves the condensation of substituted 2-nitrobenzaldehydes.[5]
Materials:
-
Substituted 2-nitrobenzaldehyde
-
Nitromethane
-
Sodium methoxide (MeONa)
-
Dimethylformamide (DMF)
-
Acetonitrile
Procedure:
-
Dissolve the substituted 2-nitrobenzaldehyde in a suitable solvent.
-
Add nitromethane and sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, quench the reaction and precipitate the this compound derivative.
-
Filter the solid product, wash it with appropriate solvents, and dry it under vacuum.
-
Characterize the synthesized compound using ESI mass spectrometry and FTIR spectroscopy.[5] Due to low solubility in common organic solvents, NMR characterization can be challenging.[5]
Protocol 2: Fabrication of Organic Thin-Film Transistors (OFETs)
A typical protocol for fabricating a top-contact, bottom-gate OFET is as follows:
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
This compound derivative solution (e.g., in a high boiling point solvent)
-
Source and drain electrode material (e.g., Gold)
-
Substrate cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with nitrogen gas.
-
Dielectric Surface Treatment (Optional): To improve the interface properties, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Active Layer Deposition: Deposit a thin film of the this compound derivative onto the substrate. This can be done via:
-
Annealing: Anneal the active layer at a specific temperature for a set duration to improve crystallinity and molecular ordering.[7]
-
Electrode Deposition: Deposit the source and drain electrodes on top of the organic semiconductor film through a shadow mask using thermal evaporation. Gold is a commonly used electrode material.
-
Device Characterization: Measure the electrical characteristics of the fabricated OFET using a semiconductor parameter analyzer in ambient air or a controlled environment.
Protocol 3: Characterization of OFETs
Equipment:
-
Semiconductor Parameter Analyzer
-
Probe Station
Procedure:
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds).
-
Sweep the gate-source voltage (Vgs) from a positive to a negative value (for p-type) or negative to positive (for n-type).
-
Measure the corresponding drain-source current (Ids).
-
Plot Ids (on a logarithmic scale) versus Vgs to determine the on/off ratio and threshold voltage.
-
Plot √Ids versus Vgs in the saturation region to calculate the charge carrier mobility.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (Vgs).
-
Sweep the drain-source voltage (Vds) from 0 V to a higher voltage.
-
Measure the corresponding drain-source current (Ids).
-
Repeat for different Vgs values.
-
Plot Ids versus Vds to observe the typical transistor behavior (linear and saturation regions).
-
III. Visualizations
Charge Transport in this compound-Based OFETs
The following diagram illustrates the fundamental working principle of a p-channel organic field-effect transistor based on an this compound derivative.
Caption: Workflow of a p-channel this compound-based OFET.
Experimental Workflow for OFET Fabrication and Characterization
This diagram outlines the key steps involved in the fabrication and subsequent electrical characterization of this compound-based organic thin-film transistors.
Caption: Experimental workflow for OFET fabrication and characterization.
IV. Conclusion
This compound and its derivatives represent a versatile and promising platform for the development of next-generation organic electronic devices.[1] Their robust nature, coupled with the ability to fine-tune their electronic properties through synthetic chemistry, opens up a wide range of possibilities for applications in flexible, transparent, and biocompatible electronics.[2][3] The protocols and data presented here provide a foundational resource for researchers and scientists venturing into the exciting field of this compound-based organic semiconductors.
References
- 1. This compound and Isothis compound-Based Semiconductors [atomfair.com]
- 2. Design of this compound derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. scimatic.org [scimatic.org]
- 4. Design of this compound derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Design of this compound derivatives as environment-friendly organic semiconductors for sustainable organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of stable this compound polymer semiconductors for organic field-effect transistors with high fluoride sensitivity and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. leigroup.cn [leigroup.cn]
- 10. Functional Organic Semiconductors Based on Bay-Annulated this compound (BAI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. researchgate.net [researchgate.net]
Application Notes: Laboratory-Scale Synthesis of Indigo Dye
Introduction
Indigo is a historic and industrially significant dye, renowned for its deep blue color, most notably used for dyeing denim fabrics.[1] The first chemical synthesis of this compound was developed by Adolf von Baeyer in 1880, a discovery that revolutionized the dye industry.[2][3] For laboratory-scale experiments, the Baeyer-Drewsen this compound synthesis is a common and reliable method.[4][5] This reaction involves the base-catalyzed aldol condensation of 2-nitrobenzaldehyde with acetone to produce this compound.[6][7] These application notes provide a detailed protocol for researchers and scientists to perform this synthesis, present comparative quantitative data from various literature procedures, and include diagrams to illustrate the reaction pathway and experimental workflow.
Data Presentation
The following table summarizes quantitative data from several published laboratory-scale procedures for the Baeyer-Drewsen synthesis of this compound. This allows for easy comparison of reagent quantities, conditions, and reported yields.
| Parameter | Protocol 1[8] | Protocol 2[9] | Protocol 3[6] | Protocol 4[10] |
| 2-Nitrobenzaldehyde | 1.0 g | 0.5 g | 1.0 g | 0.5 g |
| Acetone | 20 mL | 10 mL | 20 mL | 5 mL |
| Water | 35 mL | 20 mL | 35 mL | 1.5 mL |
| NaOH Solution | 5 mL (1M) | 2.5 mL (2M) | 5 mL (2M) | 1 mL (10%) |
| Reaction Time | 5-10 min stirring | 5 min stirring | 5 min stirring | >5 min standing |
| Washing Solvents | Water, Ethanol (2x 20mL) | Water (~100mL), Ethanol (20mL) | Water, Ethanol (20mL) | Water (10mL), Ethanol (10mL) |
| Drying Conditions | 40°C, reduced pressure | Air dry | 100-120°C, 30 min | Air dry |
| Reported Yield | 640 mg (37%) | Not specified | Not specified | Not specified |
Experimental Protocols
This section details the methodology for the synthesis of this compound dye via the Baeyer-Drewsen reaction, adapted from established procedures.[6][8]
Materials and Equipment:
-
2-Nitrobenzaldehyde
-
Acetone (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol
-
100 mL or 250 mL Beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes or droppers
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula and glass rod
-
Drying oven or vacuum desiccator
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
2-nitrobenzaldehyde is an irritant to the skin and eyes.[10]
-
Sodium hydroxide is corrosive and can cause severe burns.[10] Handle with care.
-
Acetone and ethanol are flammable.[10] Keep away from open flames and ignition sources.
-
Perform the reaction in a well-ventilated area or a fume hood.
Procedure:
-
Dissolution of Starting Material: In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone. Place a magnetic stir bar in the beaker and begin stirring.[6]
-
Addition of Water: While stirring, add 35 mL of deionized water to the acetone solution.[6]
-
Base-Catalyzed Condensation: Prepare a 2M NaOH solution. Slowly add 5 mL of the 2M NaOH solution dropwise to the stirring mixture.[6] A color change to deep yellow and then darker should be observed, followed by the rapid precipitation of a dark solid.[2][9]
-
Reaction Completion: Continue to stir the mixture vigorously for an additional 5-10 minutes to ensure the reaction goes to completion.[8][9]
-
Isolation of Product: Collect the purple-blue precipitate by suction filtration using a Büchner funnel.[6][9]
-
Washing: Wash the solid product on the filter paper with deionized water until the filtrate runs colorless. This removes unreacted starting materials and byproducts.[8][9] Follow this with a wash using approximately 20 mL of ethanol to help remove organic impurities and aid in drying.[6][9]
-
Drying: Continue to apply suction for 5-10 minutes to pull air through the solid and partially dry it.[10] Transfer the filter paper with the this compound product to a watch glass and dry in an oven at 100-120°C for 30 minutes or until a constant weight is achieved.[6]
-
Characterization: Weigh the final, dry product to determine the yield. The product can be further characterized by IR spectroscopy, noting characteristic peaks for N-H stretching (3250-3400 cm⁻¹) and C=O stretching (1620-1640 cm⁻¹).[8]
Mandatory Visualization
Caption: Baeyer-Drewsen reaction pathway for this compound synthesis.
Caption: Experimental workflow for the laboratory synthesis of this compound.
References
- 1. Production of this compound by recombinant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eltamiz.com [eltamiz.com]
- 3. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 4. Baeyer–Drewsen this compound synthesis - Wikipedia [en.wikipedia.org]
- 5. Baeyer-Drewson this compound Synthesis [drugfuture.com]
- 6. books.rsc.org [books.rsc.org]
- 7. On the Mechanism of the Baeyer-Drewsen Synthesis of this compound [article.sapub.org]
- 8. azbuki.bg [azbuki.bg]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols for the Extraction of Indigo from Plant Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo, a vibrant blue pigment, has been utilized for centuries in dyeing and traditional medicine. The primary source of natural this compound is a variety of plant species, most notably those from the Indigofera, Persicaria, and Isatis genera. The extraction of this compound from these plants involves the enzymatic conversion of a precursor molecule, indican, into the insoluble this compound pigment. This document provides detailed application notes and protocols for various methods of this compound extraction from plant leaves, catering to both traditional and modern laboratory settings. The protocols are designed to be reproducible and scalable for research and development purposes.
Biochemical Pathway of this compound Formation
The formation of this compound from its precursor in plant leaves is a two-step process. Initially, the colorless glucoside, indican, is hydrolyzed by the enzyme β-glucosidase. This reaction cleaves the glucose molecule, releasing indoxyl. Subsequently, in the presence of oxygen (oxidation), two molecules of indoxyl dimerize to form the water-insoluble blue pigment, indigotin, which is the main component of this compound dye. A secondary reaction can also occur where indoxyl is oxidized to isatin, which can then condense with indoxyl to form indirubin, a red-violet isomer.
Caption: Biochemical pathway of this compound formation.
Traditional Extraction Methods
Traditional methods for this compound extraction are typically water-based and rely on natural fermentation and oxidation. These methods are well-suited for processing fresh plant material.
Method 1: Aqueous Fermentation of Fresh Leaves
This is a widely practiced method for species like Persicaria tinctoria (Japanese this compound) and Indigofera tinctoria.[1]
Experimental Protocol:
-
Harvesting: Harvest fresh, mature leaves from the this compound-bearing plants.[2] For optimal yield, harvesting is best done in the morning.[2]
-
Submersion and Fermentation: Place the harvested leaves and stems in a non-reactive container (e.g., glass or food-grade plastic).[3] Submerge the plant material completely in warm water (around 57°C can expedite the process) and weigh it down to ensure it remains submerged.[3][4] Cover the container and allow the leaves to ferment for 24-72 hours.[2][3] The fermentation time is dependent on the ambient temperature; warmer temperatures will accelerate the process.[1] The fermentation is complete when the water turns a turquoise or "anti-freeze" green color and has a distinct, slightly sweet and rank smell.[1][2]
-
Extraction of Indoxyl-Rich Liquid: Carefully remove and strain the plant material from the liquid.[1] The resulting liquid contains the soluble this compound precursor, indoxyl.
-
Alkalinization: Increase the pH of the liquid to between 10 and 11 by slowly adding an alkali, such as calcium hydroxide (slaked lime) or household ammonia.[2][4] Use pH test strips to monitor the alkalinity. A recommended starting amount of calcium hydroxide is 0.75 grams per gallon of extraction liquid.[2]
-
Oxidation (Aeration): Aerate the alkaline liquid to introduce oxygen. This can be achieved by pouring the liquid back and forth between two containers or by using an aquarium pump for 10-20 minutes.[2] During aeration, the liquid will change color from greenish-yellow to a deep blue or green-black as the this compound pigment precipitates.[4]
-
Precipitation and Collection: Allow the aerated liquid to rest undisturbed for several hours or overnight.[3] The insoluble this compound pigment will settle at the bottom of the container.
-
Washing and Concentration: Carefully decant the supernatant liquid.[2] The remaining sludge is the this compound pigment. This can be further concentrated by filtering through a fine cloth (e.g., muslin or a 25-micron strainer) and rinsing with water to remove impurities.[1]
-
Drying and Storage: The resulting this compound paste can be used immediately or dried to a powder for long-term storage.[3]
Experimental Workflow: Aqueous Fermentation
Caption: Workflow for aqueous fermentation of fresh this compound leaves.
Method 2: Extraction from Dried Leaves
This method is suitable for Indigofera tinctoria and Isatis tinctoria (woad) leaves, which can be dried and stored. Note that Persicaria tinctoria leaves turn blue upon drying and are not suitable for this method.[5]
Experimental Protocol:
-
Soaking: Soak 100 grams of dried this compound leaves (whole or powdered) in 1 liter of warm water (approximately 50°C) for 15-30 minutes.[5]
-
Preparation of Lime Water: In a separate container, mix 20 grams of calcium hydroxide in 1 liter of cold water. Allow the lime to settle for about 15 minutes and use only the clear supernatant.[5]
-
Straining: Strain the liquid from the soaked this compound leaves.[5]
-
Aeration and Alkalinization: Begin to aerate the strained liquid while adding 100 ml of the prepared lime water.[5] Continue aeration until the bubbles turn blue.[5]
-
Filtration and Collection: Pour the aerated liquid through a cotton filter cloth to collect the precipitated this compound particles.[5]
-
Drying: Allow the collected paste to dry to a firm consistency. The expected yield is approximately 10 grams of this compound paste from 100 grams of dried leaves.[5]
Modern Extraction Methods
Modern extraction techniques aim to improve efficiency, reduce extraction time, and increase yield.
Method 3: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt plant cell walls, enhancing the release of intracellular compounds into the solvent.[6]
Experimental Protocol:
-
Sample Preparation: Use dried and powdered leaves of Indigofera tinctoria.
-
Ultrasonic Extraction: Place a specific amount of the powdered leaves in a vessel with a suitable solvent (e.g., aqueous methanol or distilled water).[7][8] The ratio of feed to solvent is a critical parameter.
-
Parameter Optimization: The extraction is performed in an ultrasonic bath with controlled temperature and time.[8] Optimal conditions can be determined using response surface methodology (RSM).[6] For Indigofera tinctoria, one study identified optimal conditions as a temperature of 58°C, a feed to solvent ratio of 0.02 g/ml, and an extraction time of 50 minutes.[6][8] For Isatis indigotica, another study found optimal conditions to be a methanol concentration of 80%, an extraction time of 25 minutes, a solid to liquid ratio of 1:34 g/mL, and an extraction temperature of 41°C.[7]
-
Pigment Precipitation: After extraction, an alkali such as Ca(OH)2 is added to the extract to precipitate the this compound pigment.[8]
-
Collection and Drying: The precipitate is then collected and dried.
Experimental Workflow: Ultrasound-Assisted Extraction
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Method 4: Enzyme-Assisted Extraction
Enzyme-assisted extraction can be employed to specifically target the hydrolysis of indican, potentially leading to a cleaner and more efficient extraction process. This method can reduce the reliance on harsh chemicals and high temperatures.[9][10]
Experimental Protocol (Conceptual):
-
Leaf Homogenization: Fresh or frozen leaves are homogenized in a buffer solution to create a slurry.
-
Enzymatic Hydrolysis: A specific β-glucosidase enzyme is added to the slurry to catalyze the hydrolysis of indican to indoxyl. The reaction is carried out under optimized conditions of temperature and pH for the specific enzyme.
-
Separation of Solids: The slurry is centrifuged or filtered to separate the liquid extract containing indoxyl from the solid plant debris.
-
Oxidation: The indoxyl-containing extract is then aerated to induce the oxidative dimerization to this compound.
-
Pigment Collection: The precipitated this compound is collected by filtration or centrifugation and then dried.
Quantitative Data Summary
The following table summarizes quantitative data from various extraction methods. It is important to note that yields can vary significantly based on plant species, growing conditions, harvesting time, and specific process parameters.
| Extraction Method | Plant Species | Starting Material | Key Parameters | Yield | Purity/Indigotin Content | Reference |
| Aqueous Fermentation | Polygonum tinctorium | Fresh Leaves | Extraction Time: 1-2.5 days | ~15% pure this compound in crude dye | - | [11] |
| Dried Leaf Extraction | Indigofera tinctoria | Dried Leaves | 100g leaves in 1L water | ~10g paste from 100g leaves | - | [5] |
| Ultrasound-Assisted | Indigofera tinctoria | Dried Leaves | 58°C, 0.02 g/ml feed/solvent, 50 min | 5.75% | 64.07% this compound | [6][8] |
| Ultrasound-Assisted | Isatis indigotica | Dried Leaves | 80% Methanol, 25 min, 1:34 g/mL, 41°C | - | 112.72% ± 1.65% (relative to HRE) | [7] |
| Microwave-Assisted | Indigofera tinctoria | Dried Leaves | 60°C, 0.02 g/ml feed/solvent, 50 min | 4.976% | 39.11% this compound | [12] |
Concluding Remarks
The choice of extraction method for this compound depends on the available plant material (fresh or dried), the desired scale of production, and the available laboratory equipment. Traditional aqueous fermentation methods are simple and effective for fresh leaves. For dried leaves, a straightforward soaking and precipitation method can be used. Modern techniques such as Ultrasound-Assisted Extraction offer significant advantages in terms of reduced extraction time and increased efficiency, making them suitable for more controlled laboratory and industrial applications. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the extraction and analysis of this compound from plant sources. Further optimization of these protocols may be necessary depending on the specific plant material and research objectives.
References
- 1. jeanhaleydesign.com [jeanhaleydesign.com]
- 2. A Home Dyer’s Garden, Part II: Extracting Pigment From Japanese this compound | USU [extension.usu.edu]
- 3. spindleandspoonhomestead.com [spindleandspoonhomestead.com]
- 4. naturesrainbow.co.uk [naturesrainbow.co.uk]
- 5. slowfiberstudios.com [slowfiberstudios.com]
- 6. journal.unusida.ac.id [journal.unusida.ac.id]
- 7. Optimization of ultrasound-assisted extraction of this compound and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texfash.com [texfash.com]
- 10. Enzyme-assisted extraction of flavorings and colorants from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Process Balance of Natural this compound Production based on Traditional Niram Method [journal.kci.go.kr]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Indigo Carmine as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo carmine, also known as 5,5'-indigodisulfonic acid sodium salt, is a versatile organic dye with applications in the food industry, medical diagnostics, and as a chemical indicator.[1][2][3] While it is widely recognized as a redox indicator, it also functions as a pH indicator in alkaline conditions, exhibiting a distinct color change.[1][2][3] These application notes provide detailed information and protocols for the use of this compound carmine as a pH indicator in chemical reactions.
This compound carmine's utility as a pH indicator is primarily in the higher pH range, making it suitable for specific titrations and the monitoring of basic solutions. Its dual nature as both a pH and redox indicator necessitates careful consideration of the chemical environment to ensure accurate interpretation of color changes.
Physicochemical Properties and pH Indicating Mechanism
This compound carmine is a water-soluble salt of indigotindisulfonic acid.[1][2] The color change of this compound carmine in response to pH is due to the protonation and deprotonation of the molecule, which alters its electronic structure and, consequently, its light absorption properties. In its deprotonated (basic) form, the molecule absorbs light at a different wavelength compared to its protonated (less basic) form.
The chemical equilibrium governing this color change can be represented as follows:
Caption: Chemical equilibrium of this compound carmine pH indicator.
Quantitative Data
The following table summarizes the key quantitative data for this compound carmine as a pH indicator.
| Parameter | Value | Reference |
| pH Range | 11.4 - 13.0 | [4][5] |
| 11.5 - 14.0 | [1][6][7] | |
| 11.6 - 14.0 | [8] | |
| Color Change | Blue to Yellow | [1][3][4][6][7] |
| pKa | 11.17 - 12.99 | [9] |
| Absorbance Maximum (λmax) | ~610-615 nm (Blue form) | [4][10][11] |
| ~450 nm (Yellow form) | [6] |
Experimental Protocols
Preparation of this compound Carmine Indicator Solution (0.2% w/v)
This protocol describes the preparation of a standard 0.2% aqueous solution of this compound carmine for use as a pH indicator.
Materials:
-
This compound carmine powder (C16H8N2Na2O8S2)
-
Distilled or deionized water
-
500 mL volumetric flask
-
Weighing boat
-
Spatula
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh 1.0 g of this compound carmine powder using a weighing boat.
-
Transfer the powder to a 500 mL volumetric flask.
-
Add approximately 400 mL of distilled or deionized water to the flask.
-
Stopper the flask and shake gently to dissolve the powder. A magnetic stirrer can be used for more efficient dissolution.
-
Once the powder is completely dissolved, add distilled or deionized water to the 500 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the prepared indicator solution in a well-sealed, light-resistant bottle. The solution has a limited shelf life and should be prepared fresh for optimal performance.[12]
Protocol for Acid-Base Titration
This protocol outlines the general steps for performing an acid-base titration using this compound carmine as the indicator. This is suitable for the titration of a strong acid with a strong base where the endpoint is expected to be in the alkaline range.
Materials:
-
Analyte solution (e.g., a known concentration of a strong acid)
-
Titrant solution (e.g., a standard solution of a strong base like NaOH)
-
This compound carmine indicator solution (0.2%)
-
Burette
-
Pipette
-
Erlenmeyer flask
-
White tile or background for easy color observation
Workflow:
Caption: General workflow for an acid-base titration.
Procedure:
-
Preparation:
-
Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette a precise volume of the analyte solution into a clean Erlenmeyer flask.
-
Add 2-3 drops of the 0.2% this compound carmine indicator solution to the analyte. The solution should turn blue.
-
-
Titration:
-
Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.
-
Slowly add the titrant from the burette to the analyte while continuously swirling the flask.
-
As the endpoint is approached, the color may temporarily change at the point of titrant addition. Add the titrant drop by drop at this stage.
-
-
Endpoint Determination:
-
The endpoint is reached when the entire solution undergoes a permanent color change from blue to yellow.
-
Record the final burette reading.
-
-
Calculation:
-
Calculate the volume of titrant used by subtracting the initial reading from the final reading.
-
Use the stoichiometry of the reaction and the known concentration of the titrant to calculate the concentration of the analyte.
-
Applications and Considerations
-
Monitoring of Alkaline Solutions: this compound carmine is particularly useful for visually estimating the pH of highly alkaline solutions within its transition range.
-
Dual Redox and pH Indicator: It is crucial to be aware of the redox properties of the system being studied. In the presence of strong oxidizing or reducing agents, the color change may be due to a redox reaction rather than a pH change.[13] For instance, in the Löwenthal-Permanganate titration, this compound carmine acts as a redox indicator where it is oxidized by excess permanganate.[13][14][15]
-
Stability: Aqueous solutions of this compound carmine have limited stability and can be affected by light and changes in pH over time.[12] It is recommended to use freshly prepared solutions for accurate results.
Safety and Handling
This compound carmine is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound carmine as a pH indicator in their chemical analyses.
References
- 1. This compound CARMINE - Ataman Kimya [atamanchemicals.com]
- 2. This compound carmine - Wikipedia [en.wikipedia.org]
- 3. macschem.us [macschem.us]
- 4. researchgate.net [researchgate.net]
- 5. macsenlab.com [macsenlab.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound carmine, indicator (pH 11.5-14.0), 860-22-0 [chemkits.eu]
- 8. This compound Carmine Indicator 1% [rmreagents.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. flinnsci.com [flinnsci.com]
- 13. How is this compound carmine used in Lowenthal-Permanganate titration as a redox indicator? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. cider.org.uk [cider.org.uk]
- 15. echemi.com [echemi.com]
Application Notes and Protocols for Indigo Vat Dyeing in Textile Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the vat dyeing of textiles with indigo. The information is intended to guide researchers in establishing reproducible and controlled experimental dyeing processes.
Introduction to this compound Vat Dyeing
This compound, a historically significant natural dye, is classified as a vat dye due to its unique application process.[1][2][3][4] The core principle of this compound dyeing lies in a reduction-oxidation (redox) chemical reaction.[1][5] this compound in its pigment form, indigotin, is insoluble in water.[1][3][6] To be applied to textile fibers, it must first be chemically reduced in an alkaline solution to its water-soluble leuco form, which is typically yellow-green in color.[2][5][6][7]
In this soluble state, the leuco-indigo can penetrate the amorphous regions of textile fibers, particularly cellulosic fibers like cotton.[1] Subsequent exposure of the fiber to atmospheric oxygen oxidizes the leuco-indigo back to its insoluble blue pigment form, trapping the this compound molecules within the fiber structure.[1][5] This process forms a mechanical, rather than a chemical, bond between the dye and the fiber.[1]
Chemical Principle: The Redox Reaction of this compound
The vat dyeing process is governed by the reversible reduction and oxidation of the this compound molecule.
-
Reduction: In an alkaline environment (high pH), a reducing agent donates electrons to the this compound molecule (C16H10N2O2).[5] This breaks the double bonds of the carbonyl groups, resulting in the formation of the water-soluble leuco-indigo.[5]
-
Oxidation: Upon removal from the dye bath and exposure to air, the leuco-indigo loses electrons to oxygen. This reverts the molecule to its original insoluble, blue state, firmly embedded within the textile fibers.[7]
Below is a diagram illustrating the chemical transformation of this compound during the vat dyeing process.
Caption: Chemical transformation of this compound during the dyeing process.
Experimental Protocols
Reproducibility in this compound dyeing relies on the careful control of several key parameters. The following sections provide protocols for three common types of this compound vats used in research settings.
Materials and Reagents
-
Natural or synthetic this compound powder
-
Textile substrate (e.g., scoured cotton, silk, wool)
-
Reducing agents: Fructose, henna powder, or ferrous sulfate (Iron(II) sulfate)
-
Alkali: Calcium hydroxide (slaked lime) or soda ash (sodium carbonate)
-
Deionized water
-
pH indicator strips or a pH meter
-
Glassware (beakers, graduated cylinders)
-
Heating plate and magnetic stirrer
-
Dyeing vessel (vat) with a lid
Protocol 1: Fructose Vat
The fructose vat is a popular choice for dyeing both cellulose and protein fibers due to its relatively gentle nature.
Vat Preparation:
-
Scour Fibers: Pre-wash the textile fibers to remove any impurities that may interfere with dyeing.
-
Hydrate this compound: In a small container, mix the this compound powder with a small amount of warm water to form a smooth paste. This prevents clumping.
-
Prepare the Vat: Fill the dyeing vessel with the required volume of warm water (approximately 40-50°C).
-
Add Ingredients: Add the hydrated this compound paste, calcium hydroxide, and fructose to the warm water according to the ratios in Table 1.
-
Stir Gently: Stir the mixture slowly in a circular motion to create a vortex, then reverse the direction of stirring to bring the liquid to a stop. Avoid introducing excess oxygen.
-
Reduction: Cover the vat and allow it to rest. The liquid should change from blue to a translucent yellow-green, and a metallic-looking "flower" or "bloom" may form on the surface. This process can take several hours.
-
Check pH: Before dyeing, check the pH of the vat. For protein fibers like wool and silk, the ideal pH is 9.5-10 to prevent fiber damage.[8] For cellulose fibers like cotton, a pH of 11-12 is suitable.[9] Adjust with calcium hydroxide if necessary.
Dyeing Procedure:
-
Wet Out Fabric: Thoroughly wet the scoured fabric with clean water and squeeze out any excess.
-
Immerse Fabric: Slowly and gently submerge the wet fabric into the prepared this compound vat, ensuring it is fully immersed.
-
Dwell Time: Allow the fabric to remain in the vat for 10-20 minutes.[8] Longer immersion times can lead to deeper shades.
-
Oxidation: Carefully remove the fabric from the vat, squeezing out excess liquid back into the vat. The fabric will appear yellow-green and will turn blue as it is exposed to the air. Allow the fabric to oxidize for at least 15-20 minutes.[10]
-
Repeat Dips: For darker shades, repeat the immersion and oxidation steps multiple times.
-
Rinsing and Finishing: After the final oxidation, rinse the fabric in clean water until the water runs clear. A final wash with a pH-neutral detergent is recommended.
Protocol 2: Iron (Ferrous Sulfate) Vat
The iron vat is a robust and historically significant method, particularly suitable for cellulose fibers. The high alkalinity of this vat can be damaging to protein fibers.
Vat Preparation:
-
Follow steps 1-3 from the Fructose Vat protocol.
-
Add Ingredients: Add the hydrated this compound paste, ferrous sulfate, and calcium hydroxide to the warm water as per Table 1.
-
Proceed with steps 5-7 from the Fructose Vat protocol, noting that the pH will be higher in this vat.
Dyeing Procedure:
The dyeing procedure is the same as for the Fructose Vat.
Protocol 3: Henna Vat
The henna vat is another gentle option suitable for both protein and cellulose fibers. Henna acts as the reducing agent.
Vat Preparation:
-
Follow steps 1-3 from the Fructose Vat protocol.
-
Add Ingredients: Add the hydrated this compound paste, calcium hydroxide, and henna powder to the warm water according to Table 1.
-
Proceed with steps 5-7 from the Fructose Vat protocol.
Dyeing Procedure:
The dyeing procedure is the same as for the Fructose Vat.
Data Presentation: Vat Composition and Parameters
The following table summarizes the typical compositions and key parameters for the described this compound vats. These ratios can be scaled as needed for the experimental volume.
| Parameter | Fructose Vat | Iron Vat | Henna Vat |
| This compound Powder | 1 part | 1 part | 1 part |
| Reducing Agent | 3 parts Fructose | 2 parts Ferrous Sulfate | 3 parts Henna Powder |
| Alkali | 2 parts Calcium Hydroxide | 3 parts Calcium Hydroxide | 2 parts Calcium Hydroxide |
| Water Temperature | 40-50°C | 40-50°C | 40-50°C |
| Optimal pH (Cellulose) | 11-12 | ~12 | 11-12 |
| Optimal pH (Protein) | 9.5-10 | Not Recommended | 9.5-10 |
| Immersion Time | 10-20 minutes per dip | 10-20 minutes per dip | 10-20 minutes per dip |
| Oxidation Time | 15-20 minutes | 15-20 minutes | 15-20 minutes |
Table 1: Composition and Parameters for Different this compound Vats[9]
Experimental Workflow Diagram
The general workflow for preparing an this compound vat and dyeing fabric is outlined below.
Caption: General experimental workflow for this compound vat dyeing.
Troubleshooting
Successful this compound dyeing requires maintaining a balanced vat. Common issues and their solutions are outlined below.
| Problem | Observation | Probable Cause | Solution |
| Weak or No Color | Fabric remains very light blue or does not take up color. | Exhausted this compound or insufficient reduction. | Add more this compound paste. If the vat is not a clear yellow-green, add more reducing agent.[11][12] |
| Vat is Blue or Murky | The liquid in the vat is blue instead of yellow-green. | Oxygen has been introduced, or the vat is not fully reduced. | Stir gently and allow more time for reduction. Add more reducing agent if necessary. Ensure the vat is covered when not in use.[10] |
| Uneven Dyeing | Color is patchy or streaky on the fabric. | Fabric was not properly wetted out, or was not fully submerged. | Ensure fabric is thoroughly wet before dyeing and is kept moving gently while in the vat. |
| Color Rubs Off (Crocking) | Blue pigment rubs off the dry fabric easily. | Insufficient oxidation time or dye is only on the surface. | Increase oxidation time between dips. Ensure multiple dips for deeper shades rather than one long immersion.[8] |
| pH is too Low | Vat is not sufficiently alkaline. | Natural processes can lower pH over time.[11][12] | Add small amounts of calcium hydroxide and stir, then re-check pH. |
Table 2: Troubleshooting Common this compound Vat Dyeing Issues
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. utupub.fi [utupub.fi]
- 3. theseus.fi [theseus.fi]
- 4. textilelearner.net [textilelearner.net]
- 5. blog.ellistextiles.com [blog.ellistextiles.com]
- 6. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 7. reddit.com [reddit.com]
- 8. blog.ellistextiles.com [blog.ellistextiles.com]
- 9. How to Dye With this compound — Natural Dyes [naturaldyes.ca]
- 10. What went wrong with the this compound Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 11. blog.ellistextiles.com [blog.ellistextiles.com]
- 12. naturaldyeworkshop.com [naturaldyeworkshop.com]
Application Notes: Indigo-Based Biosensors for Visual Detection of Heavy Metals
References
- 1. Biosynthesis of this compound Dyes and Their Application in Green Chemical and Visual Biosensing for Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biosynthesis-of-indigo-dyes-and-their-application-in-green-chemical-and-visual-biosensing-for-heavy-metals - Ask this paper | Bohrium [bohrium.com]
- 5. Indigoidine biosynthesis triggered by the heavy metal-responsive transcription regulator: a visual whole-cell biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Indigo in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the solubility of indigo in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction of this compound to leuco-indigo (solution remains blue or murky). | 1. Incorrect pH: The reduction of this compound is pH-dependent and requires alkaline conditions (typically pH 10-11) to proceed efficiently.[1] 2. Insufficient reducing agent: The amount of reducing agent (e.g., sodium dithionite) may be inadequate for the quantity of this compound. 3. Low temperature: The reduction reaction may be too slow at lower temperatures.[1] 4. Oxidation: The leuco-indigo is re-oxidizing upon contact with air. | 1. Adjust pH: Use a pH meter to verify the solution is at the optimal pH. Add a base like sodium carbonate (soda ash) or sodium hydroxide to increase the pH if necessary.[1] 2. Add more reducing agent: Incrementally add more of the reducing agent until the solution turns a clear yellow-green, which is characteristic of leuco-indigo.[2] 3. Increase temperature: Gently heat the solution to the recommended temperature for the specific protocol (e.g., 50-60°C for enzymatic reduction).[3] Avoid boiling, as it can degrade the this compound.[1] 4. Maintain an oxygen-free environment: Work under an inert atmosphere (e.g., nitrogen) to prevent premature oxidation of the leuco-indigo.[4] |
| Precipitation of this compound from the aqueous solution after initial solubilization. | 1. Re-oxidation of leuco-indigo: Exposure of the leuco-indigo solution to atmospheric oxygen will convert it back to its insoluble this compound form.[4] 2. pH drop: A decrease in the solution's pH can cause the leuco-indigo to become less soluble and precipitate. 3. Instability of the solubilized form: The solubilized form, especially leuco-indigo, is inherently unstable in the presence of oxygen.[5] | 1. Minimize air contact: Keep the solution in a sealed container and minimize agitation that could introduce air. For sensitive experiments, work in a glovebox or under a stream of inert gas. 2. Monitor and maintain pH: Regularly check the pH of the solution and add base as needed to maintain alkalinity. 3. Use stabilizing agents: For certain applications, the use of stabilizing agents like nanocellulose has been shown to prolong the stability of leuco-indigo suspensions.[6] |
| The color of the final product is uneven or blotchy. | 1. Inadequate wetting of the substrate: If dyeing a material, residual oils or waxes can act as a resist, preventing even dye uptake.[1] 2. Sediment in the solution: Undissolved this compound particles or other solids can lead to uneven application. | 1. Properly prepare the substrate: Ensure any material to be treated is thoroughly cleaned with a suitable detergent and rinsed well before the experiment.[1] 2. Ensure complete dissolution: Allow sufficient time for the this compound to fully dissolve or be reduced. If necessary, filter the solution to remove any particulate matter before use. |
| Low yield of soluble this compound derivatives. | 1. Side reactions: Competing side reactions can lower the yield of the desired soluble derivative.[7] 2. Incomplete reaction: The reaction conditions (temperature, time, stoichiometry) may not be optimal for complete conversion. | 1. Optimize reaction conditions: Carefully control the reaction parameters as specified in the protocol. Consider adjusting stoichiometry or reaction time based on preliminary results. 2. Purification: Utilize appropriate purification techniques, such as column chromatography, to isolate the desired product from byproducts and unreacted starting material.[7] |
Frequently Asked Questions (FAQs)
1. Why is this compound insoluble in water?
This compound's poor solubility in water is attributed to strong intermolecular hydrogen bonding within its crystal structure.[8] The molecule itself is non-polar, making it incompatible with the polar nature of water.
2. What is the most common method to solubilize this compound in an aqueous solution?
The most prevalent method is the reduction of this compound to its water-soluble "leuco" form (also known as this compound white).[5][9][10] This chemical transformation breaks the conjugation of the molecule, resulting in a yellowish-green solution that can be used in aqueous media.[9]
3. What is "leuco-indigo" and how is it formed?
Leuco-indigo is the reduced, soluble form of this compound.[5] It is typically formed by treating insoluble this compound with a reducing agent in an alkaline solution.[10] The reducing agent donates electrons to the this compound molecule, altering its chemical structure and rendering it soluble in water.[11]
4. What are some common reducing agents used to form leuco-indigo?
Historically and in many industrial applications, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a common and effective reducing agent.[9][12] However, due to environmental concerns associated with its byproducts, alternative "green" reducing agents are being explored, including:
-
Biochemicals: Such as glucose and fructose.[13]
-
Electrochemical methods: Where an electric current is used to reduce the this compound.[12]
-
Biocatalysts and microbes. [13]
5. What is the role of an alkaline environment (high pH) in this compound solubilization?
An alkaline environment, typically with a pH between 10 and 11, is crucial for the reduction of this compound to leuco-indigo to occur effectively.[1][13] The high pH facilitates the ionization of the leuco-indigo at its hydroxyl groups, which enhances its solubility in water.[4]
6. How can I prevent the soluble leuco-indigo from turning back into insoluble this compound?
Leuco-indigo is readily oxidized back to the insoluble blue this compound upon exposure to oxygen.[4] To prevent this, it is essential to work in an oxygen-limited environment. This can be achieved by:
-
Keeping the solution in a sealed container.
-
Minimizing agitation and exposure to air.
-
Working under an inert atmosphere, such as nitrogen gas.[4]
7. Are there organic solvents that can dissolve this compound directly?
Yes, while this compound is practically insoluble in water and most common organic solvents, it does show some solubility in certain polar organic solvents, including:
8. Can I modify the this compound molecule to make it more soluble?
Yes, chemical modification of the this compound structure is a viable strategy to enhance its solubility. This often involves introducing solubilizing groups, such as long alkyl chains, to the this compound core.[7] These modifications can significantly increase the solubility in both aqueous and organic solvents.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~990 µg/L at 25°C | [14] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [14][15] |
| Chloroform | Soluble | [14][15] |
| Nitrobenzene | Soluble | [16] |
| Concentrated Sulfuric Acid | Soluble | [16] |
| Ethanol | Practically insoluble | [16] |
| Ether | Practically insoluble | [16] |
Table 2: Solubility of Modified this compound Derivatives
| Derivative Type | Modification | Solubility | Solvent(s) | Reference(s) |
| N-arylimine and N-monoacyl-substituted | Introduction of long alkyl chains | >15 mg/mL | Diesel, CH₂Cl₂, Hexane, Methanol | [7] |
| N,N'-dialkyl this compound derivatives | Alkylation of nitrogen atoms | Readily soluble | Most organic solvents |
Experimental Protocols
Protocol 1: Reduction of this compound to Leuco-Indigo using Sodium Dithionite
This protocol describes a standard laboratory procedure for the chemical reduction of this compound.
Materials:
-
This compound powder
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Deionized water
-
Heating plate and magnetic stirrer
-
Beaker or flask
-
pH meter
Procedure:
-
Create a paste of the this compound powder with a small amount of water in a beaker.
-
Add deionized water to the beaker to create a suspension.
-
Gently heat the suspension to approximately 50°C with stirring.[6]
-
Add sodium carbonate or sodium hydroxide to the suspension until the pH reaches 10-11.[6]
-
Slowly add sodium dithionite to the alkaline this compound suspension. The amount will depend on the concentration of this compound, but a typical starting point is a 1:1 or 2:1 ratio of dithionite to this compound by weight.
-
Continue stirring and maintaining the temperature. The solution should gradually change from blue to a clear yellow-green color, indicating the formation of soluble leuco-indigo. This process may take 15-30 minutes.[2]
-
Once the solution is clear and yellow-green, the reduction is complete. The solution should be used promptly and protected from oxygen to prevent re-oxidation.
Protocol 2: Synthesis of N-acyl this compound Derivatives for Enhanced Solubility
This protocol is adapted from a published procedure for creating more soluble this compound derivatives.[7]
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Sodium hydride (NaH)
-
Octanoyl chloride or Palmitoyl chloride
-
Ethyl acetate
-
Saturated NaCl solution
-
Deionized water
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in NMP in a reaction flask.
-
Treat the solution with sodium hydride at room temperature for 2 hours with stirring.
-
Add the desired acyl chloride (e.g., octanoyl chloride) to the reaction mixture and continue stirring at room temperature for an additional 24 hours.
-
Pour the reaction mixture into deionized water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated NaCl solution and then with deionized water to remove residual NMP.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it to dryness.
-
Purify the crude product by silica column chromatography to obtain the desired N-acyl this compound derivative.
Visualizations
Caption: Workflow for the solubilization of this compound via reduction.
Caption: Overview of methods to improve this compound solubility.
References
- 1. What went wrong with the this compound Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 2. youtube.com [youtube.com]
- 3. ifatcc.org [ifatcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Leucothis compound Supplier|CAS 6537-68-4|For Research [benchchem.com]
- 6. research.aalto.fi [research.aalto.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Textile Insight: this compound Properties [textileinsight.blogspot.com]
- 9. utupub.fi [utupub.fi]
- 10. Chemistry of this compound | Wild Colours natural dyes [wildcolours.co.uk]
- 11. artsnowlearning.org [artsnowlearning.org]
- 12. Practical and environment-friendly indirect electrochemical reduction of this compound and dyeing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound dye - Wikipedia [en.wikipedia.org]
- 15. theseus.fi [theseus.fi]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indigo Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of indigo from plant sources.
Troubleshooting Guides
This section addresses specific problems that may arise during the this compound extraction process, offering potential causes and step-by-step solutions.
Problem 1: Low this compound Yield
Possible Causes:
-
Suboptimal Plant Material: The indican content in plants can vary based on species, harvest time, and growing conditions.[1][2][3]
-
Incorrect Fermentation Time: Both under- and over-fermentation can significantly reduce the final this compound yield.[4][5][6]
-
Improper pH Levels: The pH of the extraction and precipitation steps is crucial for efficient this compound formation.[7][8][9]
-
Inadequate Aeration: Insufficient oxygen during the oxidation step will result in incomplete conversion of indoxyl to this compound.[4][10]
-
Temperature Fluctuations: Temperature affects the rate of enzymatic reactions and fermentation.[7][11][12]
Troubleshooting Steps:
-
Verify Plant Material:
-
Ensure you are using a known this compound-yielding plant species such as Indigofera tinctoria, Polygonum tinctorium, or Isatis tinctoria.[4]
-
Harvest plants at the optimal time, which for some species is just before flowering or in the early morning.[2][3]
-
Studies have shown that full sunlight exposure during cultivation can significantly increase dye yield.[2][3]
-
-
Optimize Fermentation:
-
Monitor the fermentation process closely. The liquid should develop a characteristic "mermaid green" or "anti-freeze green" color and a slightly sweet, grassy smell.[4][5]
-
The optimal fermentation time can range from 1 to 5 days depending on the ambient temperature.[4] A 12-hour fermentation at 40°C has been shown to yield high results.[7]
-
Avoid over-fermentation, which is indicated by a foul smell and browning of the plant material, as this can lead to a decrease in yield.[5]
-
-
Control pH:
-
Ensure Sufficient Aeration:
-
Maintain Optimal Temperature:
Problem 2: Poor Pigment Quality (Dull Color, Presence of Impurities)
Possible Causes:
-
Contamination with Plant Debris: Incomplete filtration can leave small leaf particles in the final pigment.
-
Incorrect pH during Precipitation: A pH outside the optimal range can lead to the co-precipitation of other plant compounds.
-
Over-fermentation: This can lead to the breakdown of other plant materials, which then contaminate the this compound.[5]
Troubleshooting Steps:
-
Improve Filtration:
-
Use fine mesh cloth, such as polyester or multiple layers of cotton, to strain the liquid after fermentation.[10]
-
For a purer pigment, consider a final rinse of the collected this compound paste with water.
-
-
Precise pH Control:
-
Use pH strips or a pH meter to accurately adjust the pH to 10-11 during the precipitation step.[6]
-
-
Monitor Fermentation:
-
As mentioned previously, avoid over-fermentation to minimize the release of undesirable compounds from the plant material.
-
Frequently Asked Questions (FAQs)
Q1: Which plant species will give me the highest this compound yield?
The indigotin content can vary significantly between species and even within the same species due to growing conditions.[13] Indigofera arrecta and Strobilanthes cusia have been shown to produce high indigotin content.[13] Indigofera suffruticosa has also been reported to yield more this compound than Indigofera tinctoria under certain conditions.[2][3]
Q2: Can I use dried leaves for this compound extraction?
Yes, dried leaves of Indigofera tinctoria and Isatis tinctoria (woad) can be used for extraction.[10] However, Persicaria tinctoria leaves turn blue upon drying and are not suitable for dry leaf extraction.[10] It's important to note that fresh leaves generally provide a higher yield of this compound dye.[14]
Q3: What is the role of calcium hydroxide (slaked lime) in the extraction process?
Calcium hydroxide serves two main purposes. First, it raises the pH of the solution, which is necessary for the oxidation of indoxyl to indigotin (the blue pigment).[4] Second, it acts as a flocculant, helping the this compound particles to clump together and settle at the bottom of the container, making collection easier.[4]
Q4: How long does the fermentation step typically take?
The duration of fermentation is temperature-dependent. In hot weather, it might take only a day, while in cooler temperatures, it could take up to 5 days.[4] One study found that a 12-hour fermentation period at 40°C produced the highest yield of pure this compound.[7]
Q5: My extraction liquid has a very unpleasant smell. What did I do wrong?
A strong, unpleasant, or foul smell is often an indicator of over-fermentation.[5][15] This means the plant material was left in the water for too long, leading to bacterial decomposition beyond the desired enzymatic process. To avoid this, monitor the fermentation process for the characteristic color and a slightly sweet, grassy scent.[4][5]
Q6: What is the expected yield of this compound from fresh leaves?
The yield can vary widely, but as a general guideline, you can expect approximately 10 grams of this compound paste from 100 grams of dried Indigofera leaves.[10] Another study reported a yield of 0.005 g of this compound per gram of fresh Baphicacanthus cusia leaves after 24 hours of fermentation.[16]
Data Presentation
Table 1: Effect of Fermentation Time and Temperature on this compound Yield from Indigofera sp.
| Fermentation Time (hours) | Temperature (°C) | Crude this compound Yield (mg/g plant biomass) | Pure this compound Yield (mg/g plant biomass) |
| 12 | 35 | - | 2.00 |
| 24 | 35 | 6.36 | - |
| 12 | 40 | - | 2.84 |
| 24 | 40 | 5.39 | - |
Data sourced from a study on the effects of physico-chemical parameters on natural this compound production.[7]
Table 2: Indigotin Content and Yield from Various Plant Species
| Plant Species | Cultivation Location | Indigotin Content (%) | This compound Extraction Yield (g/kg) | Indigotin Extraction Yield (g/kg) |
| Indigofera arrecta | Austria | 55 | - | 0.8 |
| Persicaria tinctoria | Austria | 44 | - | 0.6 |
| Indigofera tinctoria | Austria | 23 | 1.6 | 0.3 |
| Indigofera suffruticosa | Austria | 10 | 1.3 | 0.1 |
| Strobilanthes cusia | China | 56 | - | - |
Data sourced from a comparative study on this compound qualities and extraction yields from six species.[13]
Experimental Protocols
Protocol 1: Aqueous Extraction of this compound from Fresh Leaves
This protocol is a common method for extracting this compound pigment from fresh plant material.
Materials:
-
Fresh this compound-bearing plant leaves and stems (Indigofera, Persicaria, or Isatis species)
-
Large non-reactive container (e.g., plastic or stainless steel)
-
Water
-
Weights (e.g., stones or bricks)
-
Fine mesh cloth for straining (e.g., polyester or multiple layers of cotton)
-
Calcium hydroxide (slaked lime or pickling lime)
-
Two containers for aeration
-
pH indicator strips or a pH meter
Methodology:
-
Harvest and Submerge: Harvest the plant material and rinse it to remove any dirt. Place the leaves and stems in the large container and cover them with water. Use weights to keep the plant material fully submerged.[4][6]
-
Fermentation: Cover the container and allow the plant material to ferment. This can take 1-5 days depending on the ambient temperature.[4] The water will turn a distinct greenish-blue or yellowish-green color.[4]
-
Straining: Once fermentation is complete, carefully remove the plant material. Strain the liquid through a fine mesh cloth into a clean container to remove all solid particles.[4][10]
-
Alkalinization: Add calcium hydroxide to the strained liquid in small increments, stirring to dissolve. Monitor the pH and continue adding calcium hydroxide until the pH reaches 10-11.[4][6]
-
Aeration (Oxidation): Vigorously aerate the alkaline liquid. This can be done by pouring it back and forth between two containers for about 20 minutes.[4][10] The liquid will change color from green to a deep blue as the this compound precipitates.
-
Settling and Collection: Allow the aerated liquid to stand undisturbed for several hours or overnight. The blue this compound pigment will settle at the bottom.[10]
-
Decanting and Drying: Carefully pour off the clear yellowish liquid from the top, being careful not to disturb the settled pigment. The remaining thick paste is the this compound pigment. This can be used immediately or dried into a powder for long-term storage.[4][17]
Visualizations
Caption: Workflow for aqueous extraction of this compound pigment.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. amm-mcrc.org [amm-mcrc.org]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Effects of Cultivation Factors on this compound Dye Yield in Indigofera Plants | Trends in Sciences [tis.wu.ac.th]
- 4. jeanhaleydesign.com [jeanhaleydesign.com]
- 5. spindleandspoonhomestead.com [spindleandspoonhomestead.com]
- 6. A Home Dyer’s Garden, Part II: Extracting Pigment From Japanese this compound | USU [extension.usu.edu]
- 7. Effect of different physico-chemical parameters for natural this compound production during fermentation of Indigofera plant biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Dye Extraction from Indigofera tinctoria & Dyeing Quality Evaluation [amnc.aut.ac.ir]
- 10. slowfiberstudios.com [slowfiberstudios.com]
- 11. naturesrainbow.co.uk [naturesrainbow.co.uk]
- 12. Optimization of ultrasound-assisted extraction of this compound and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thaiscience.info [thaiscience.info]
- 15. This compound pigment extraction — Oksana Danziger Studio [oksanafiberstudio.com]
- 16. scispace.com [scispace.com]
- 17. This compound LEAF EXTRACTION — this compound Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
troubleshooting common problems in indigo vat dyeing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during indigo vat dyeing experiments. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to ensure reproducibility and accurate analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the this compound dyeing process in a question-and-answer format.
Vat Health and Preparation
Q1: My this compound vat solution is blue, not the expected yellow-green. What is the issue and how can I resolve it?
A: A blue vat indicates that the this compound is in its oxidized, insoluble state and is not ready for dyeing. The desired yellow-green or amber color signifies the presence of soluble leuco-indigo, the form that binds to fabric.
Troubleshooting Steps:
-
Check and Adjust pH: The pH of the vat is critical for the reduction of this compound. For most vat types, a pH of 10-11.5 is optimal for cellulose fibers.[1] Use a pH meter or pH indicator strips to test the vat. If the pH is too low, add an alkaline agent like calcium hydroxide (slaked lime) or soda ash incrementally, stirring well after each addition and allowing the vat to rest.[1]
-
Verify Temperature: The reduction process is temperature-dependent. For many vats, a temperature of around 90°F (32°C) is ideal.[2] If the vat is too cold, gently heat it. Avoid boiling, as this can damage the this compound.[3]
-
Assess Reducing Agent: If the pH and temperature are within the optimal range and the vat remains blue, there may be an insufficient amount of reducing agent. Add a small amount of your reducing agent (e.g., fructose, ferrous sulfate), stir gently to avoid introducing oxygen, and allow the vat to rest for at least an hour.[2]
Q2: My freshly prepared vat is not reducing, and there's a lot of sediment at the bottom. What should I do?
A: Sediment is a normal component of many this compound vats, particularly those using ferrous sulfate or fructose, as it contains the active medium for reduction.[4] However, if the vat is not reducing, ensure all components were added in the correct order and are fresh. For instance, old slaked lime can convert to chalk and become ineffective. When preparing the vat, ensure the this compound paste is well-hydrated before adding it to the main bath.
Dyeing Process and Results
Q3: The dyed fabric has a splotchy, uneven color. What are the potential causes and remedies?
A: Uneven dyeing can result from several factors related to fabric preparation, the dyeing process itself, or the vat's condition.
Potential Causes and Solutions:
-
Improper Fabric Preparation: The fabric must be thoroughly scoured to remove any oils, waxes, or sizing agents that can act as a resist.[3][5] Always pre-wet the fabric in water before introducing it to the dye vat to ensure even dye uptake.[3]
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Fabric Floating: If the material floats to the surface, it will be exposed to oxygen and dye unevenly. Use weights or a submersible screen to keep the fabric fully submerged.[3]
-
Contact with Sediment: In vats with significant sediment, such as ferrous vats, direct contact between the fabric and the sediment can cause staining.[6] Use a basket or net to keep the fabric suspended in the upper portion of the vat.
-
Overly Concentrated Vat: An excessively strong vat can lead to rapid, uneven dyeing. Consider diluting the vat or using shorter dipping times.
Q4: The color of my dyed fabric is washing out or fading significantly.
A: Poor colorfastness is often due to procedural issues during the dyeing and oxidation stages.
Troubleshooting Steps:
-
Ensure Complete Reduction: Dyeing in an under-reduced (blue) vat will result in this compound that does not properly adhere to the fibers and washes out.[1] Ensure your vat is a clear yellow-green before dyeing.
-
Multiple Dips and Sufficient Oxidation: this compound dyeing is a layering process. Deeper, more permanent shades are achieved through multiple short dips with thorough oxidation between each dip.[1][3] Allow the fabric to turn from green to blue in the air for at least 15-20 minutes after each dip.[3]
-
Avoid Over-stuffing the Vat: Do not overcrowd the vat with fabric, as this can lead to uneven dyeing and depletion of the available leuco-indigo.
-
Post-Dyeing Rinse: After the final oxidation, rinse the fabric in a dilute acetic acid or vinegar solution to neutralize the alkalinity of the vat and remove excess calcium hydroxide, which can contribute to crocking (rub-off).[1]
Q5: The final color of the fabric is grey, purple, or has a greenish tint. What does this indicate?
A: An off-color result is typically a sign of an imbalanced vat.
-
Grey or Purple Tones: These colors often indicate that the pH of the vat is too low, leading to improper reduction of the this compound.[3] Re-check and adjust the pH to the optimal range.
-
Greenish Tint: A greenish hue on the final fabric can be caused by contact with the iron-rich sediment in a ferrous vat.[6] Ensure the fabric does not touch the bottom of the vat and rinse thoroughly after dyeing.
Vat Maintenance
Q6: My this compound vat has been dormant for a while and is no longer dyeing effectively. How can I revive it?
A: A dormant vat often becomes acidic and under-reduced.[7][8] It can usually be revived with the following steps:
-
Warm the Vat: Gently heat the vat to around 90-130°F (32-54°C) to facilitate the chemical reactions.[2][9]
-
Check and Adjust pH: The pH of a dormant vat is often low. Add your alkaline agent (e.g., calcium hydroxide) as needed to bring it back to the optimal range.[8]
-
Replenish the Reducing Agent: Add a "feeding" of your reducing agent (e.g., fructose, ferrous sulfate) to restore the vat's reduction potential.[8]
-
Stir and Rest: Stir the vat gently but thoroughly to mix the new additions, and then let it rest for several hours or overnight to allow the sediment to settle and the reduction to complete.[9]
Q7: My vat seems over-reduced, and the color is not getting darker with multiple dips. What should I do?
A: An over-reduced vat can actually strip color from the fabric.[3] To correct this, you need to introduce a small amount of oxygen. Remove the lid from the vat and let it sit exposed to the air for 30-60 minutes.[3] Gentle stirring can also help to incorporate some air.
Data Presentation
Table 1: Optimal Parameters for Common this compound Vat Types
| Vat Type | Reducing Agent | Alkaline Agent | Optimal pH Range | Optimal Temperature | Visual Indicators of a Healthy Vat |
| Fructose Vat | Fructose | Calcium Hydroxide | 10 - 11.5 | ~90°F (32°C) | Amber-yellow and clear liquid, coppery sheen on surface, dark blue "flower" (bubbles).[2] |
| Ferrous Vat | Ferrous Sulfate | Calcium Hydroxide | ~12 | Can be used at room temperature after initial heating. | Yellowish-green to amber liquid, bronze surface, dark bubbles.[2][10] |
| Thiourea Dioxide Vat | Thiourea Dioxide | Soda Ash | ~10 | Warm to the touch. | Green to yellow-green liquid, blue foam on top.[3] |
Experimental Protocols
Protocol 1: Preparation of a Fructose-Based this compound Vat (1-2-3 Vat)
This protocol is based on the widely used 1-2-3 ratio of this compound to alkaline to reducing agent.
Materials:
-
This compound Powder
-
Calcium Hydroxide (Slaked Lime)
-
Fructose Powder
-
Large non-reactive container (e.g., stainless steel or food-grade plastic)
-
Stirring rod
-
Hot water (around 120-180°F / 50-82°C)
-
pH meter or pH strips
Methodology:
-
Calculate Ingredients: For a medium-strength vat, use a ratio of 1 part this compound, 2 parts calcium hydroxide, and 3 parts fructose by weight. For example, for a 16-liter vat, you might use 80g this compound, 160g calcium hydroxide, and 240g fructose.
-
Prepare the Vat: Fill your container with the hot water, reserving a small amount to dissolve the ingredients.
-
Dissolve Ingredients:
-
In a separate container, make a paste with the this compound powder and a small amount of hot water. Add this to the main vat.
-
Dissolve the fructose in hot water and add it to the vat.
-
Carefully mix the calcium hydroxide with water to form a slurry and add it to the vat.
-
-
Mix and Rest: Stir the vat gently in a circular motion for several minutes. A cluster of bubbles, often called the "this compound flower," should form on the surface.
-
Allow for Reduction: Cover the vat and let it rest in a warm place for at least one hour, stirring a few times during this period. The vat is ready when the liquid turns a clear yellow-green or amber color.[10]
Protocol 2: Analytical Assessment of Vat Health using UV-Visible Spectrophotometry
This protocol allows for the quantitative analysis of the conversion of this compound to leuco-indigo.
Materials:
-
UV-Visible Spectrophotometer
-
Cuvettes
-
Syringe and syringe filter
-
Nitrogen or argon gas source (optional, for minimizing oxidation)
-
Appropriate solvent (e.g., chloroform for oxidized this compound, or analysis in the aqueous reduced form)
Methodology:
-
Sample Collection: Carefully draw a small sample of the vat liquid from below the surface, avoiding sediment. To minimize air contact, this can be done in a nitrogen-filled glove bag.
-
Sample Preparation: Filter the sample to remove any particulate matter.
-
Spectrophotometric Analysis:
-
To measure leuco-indigo , scan the aqueous sample. The maximum absorbance (λmax) for leuco-indigo is approximately 410 nm.[11][12]
-
To measure any remaining oxidized this compound , the dye can be extracted into an organic solvent like chloroform and measured. The λmax for oxidized this compound is around 604-616 nm.[11][12]
-
-
Data Interpretation: A strong peak at ~410 nm and a minimal peak at ~610 nm indicate a well-reduced vat. The presence of a significant peak at ~610 nm suggests incomplete reduction or oxidation of the vat.
Mandatory Visualizations
Caption: Chemical transformation of this compound during the dyeing process.
Caption: Experimental workflow for troubleshooting a problematic this compound vat.
Caption: Logical relationships for diagnosing common this compound dyeing faults.
References
- 1. botanicalcolors.com [botanicalcolors.com]
- 2. kristinarzt.com [kristinarzt.com]
- 3. What went wrong with the this compound Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 4. This compound Vat Troubleshooting: Sludge and Sediment — Graham Keegan [grahamkeegan.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Vat Diagnosis: Vat Color, Flower, and pH — Graham Keegan [grahamkeegan.com]
- 7. naturaldyeworkshop.com [naturaldyeworkshop.com]
- 8. blog.ellistextiles.com [blog.ellistextiles.com]
- 9. Reviving a spoiled or 'oxidized' this compound dye vat</a> — Graham Keegan [grahamkeegan.com]
- 10. kristinarzt.com [kristinarzt.com]
- 11. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Indigo
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic indigo. The information is tailored for researchers, scientists, and professionals in drug development who may use this compound derivatives in their work.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of synthetic this compound.
Question: My purified this compound still shows significant aromatic amine impurities (e.g., aniline, N-methylaniline) upon analysis. What went wrong?
Answer: This is a common issue as aromatic amines are primary impurities in commercially produced this compound.[1] Conventional purification methods such as simple washing with dilute acids, steam distillation, or extraction with organic solvents at low temperatures are often insufficient for their removal.[2][3] The most effective approach is a high-temperature treatment with a specific inert organic solvent.[2]
Question: I am using the high-temperature solvent method, but the purity of my this compound is not improving as expected. What are the critical parameters I should check?
Answer: For successful high-temperature solvent purification, several parameters are crucial. Ensure you are adhering to the following conditions:
-
Temperature: The process requires heating the this compound suspension to a temperature between 150°C and 250°C, with a preferred range of 180°C to 220°C.[3] Temperatures below this range may not be effective.
-
Solvent Choice: Use an inert organic solvent in which this compound is very poorly soluble.[3] Suitable solvents include methyl benzoate, dimethylformamide (DMF), dimethyl acetamide (DMAc), N-methylpyrrolidone (NMP), and o-dichlorobenzene.[3]
-
Solvent-to-Indigo Ratio: The weight ratio of the organic solvent to dry this compound powder should be between 3:1 and 12:1, with a preferred ratio of 5:1 to 9:1.[3]
-
Duration: The mixture should be stirred at the target temperature for 2 to 12 hours, with an optimal duration of 4 to 8 hours.[3]
-
Water Content: If you are starting with an aqueous this compound paste, any water must be removed by distillation before reaching the high purification temperature.[3]
Question: I attempted purification by converting this compound to its leuco-alkali metal salt followed by extraction, but the final oxidized product is still impure. What could have gone wrong?
Answer: The key to this method is the rigorous exclusion of oxygen during the extraction phase.[4] The leuco-indigo salt is water-soluble and is purified by extracting the aqueous solution with a water-insoluble organic solvent (like toluene) to remove impurities.[4] If oxygen is present during this step, the leuco-indigo will prematurely oxidize and precipitate as impure this compound before the impurities have been fully removed by the organic solvent.
Question: My sublimation attempt resulted in a very low yield and I suspect the this compound has decomposed. How can I optimize this process?
Answer: Sublimation is a powerful technique for obtaining high-purity crystalline this compound, but it is sensitive to temperature and pressure.[5][6]
-
Temperature and Pressure: this compound sublimes at temperatures above 170°C under vacuum.[1] One reported method uses a higher temperature of 290°C at atmospheric pressure, but this can lead to some thermal decomposition.[7] Using a vacuum is advantageous as it lowers the required sublimation temperature, minimizing the risk of decomposition.[5][6]
-
Apparatus: The process should be carried out in a proper sublimation apparatus, which includes a vessel for the crude this compound, a heating source, and a cooled surface (a "cold finger") for the pure this compound to deposit on.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in synthetic this compound? A1: Despite advanced manufacturing processes, synthetic this compound typically contains impurities. The most common are aromatic amines such as aniline (up to 0.6% by weight) and N-methylaniline (up to 0.4% by weight).[3][4] Smaller amounts of other compounds may also be present.[4] Natural this compound, in contrast, often contains indirubin as a major impurity.[8][9]
Q2: What are the primary methods for the purification of synthetic this compound? A2: The three main laboratory-scale methods for purifying synthetic this compound are:
-
High-Temperature Solvent Treatment: Heating the impure this compound powder in an inert organic solvent at high temperatures (150-250°C).[3]
-
Leuco-Salt Extraction: Reducing the this compound to its soluble leuco-alkali metal salt, extracting the aqueous solution with an organic solvent to remove impurities, and then re-oxidizing the leuco salt to pure this compound.[4]
-
Sublimation: Heating the solid this compound, often under vacuum, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[5][7]
Q3: Why is this compound so difficult to purify by standard methods like recrystallization? A3: this compound's poor solubility in water and almost all common organic solvents makes purification by recrystallization extremely challenging.[2][10] This low solubility is due to strong intermolecular forces, including hydrogen bonding and π–π stacking between the this compound molecules in the crystal lattice.[7][10]
Q4: How can I analyze the purity of my this compound sample? A4: Several analytical methods can be used to assess this compound purity:
-
UV-Visible Spectrophotometry: This is a common method for determining overall purity. The this compound sample is dissolved in a suitable solvent (e.g., chloroform, dimethyl sulfoxide) and the absorbance is measured at its maximum wavelength (λmax), which is around 604-605 nm.[3][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its impurities, such as indirubin.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for identifying volatile impurities like aniline and N-methylaniline.[14]
Q5: What is the difference between the polymorphs this compound A and this compound B? A5: this compound A and this compound B are two different crystalline forms (polymorphs) of the same this compound molecule.[7][10] They differ in the packing arrangement of the molecules within the crystal structure.[10] Sublimation has been shown to be a method that can selectively produce high-quality single crystals of the this compound B form.[7][15]
Data Presentation
Table 1: Summary of Quantitative Data for High-Temperature Solvent Purification
| Parameter | Range | Preferred Value | Reference |
| Temperature | 150 - 250 °C | 180 - 220 °C | [3] |
| Solvent to this compound Ratio (w/w) | 3:1 to 12:1 | 5:1 to 9:1 | [3] |
| Treatment Duration | 2 - 12 hours | 4 - 8 hours | [3] |
Table 2: Example of Purification Efficacy with Methyl Benzoate
| Analyte | Purity Before | Purity After | Yield (calculated as 100% pure) | Reference |
| This compound | 96.5% | 98.6% | 99.2% | [3] |
| Aniline | 0.6% | 0.014% | N/A | [3] |
| N-methylaniline | 0.35% | <0.001% | N/A | [3] |
Experimental Protocols
Protocol 1: High-Temperature Purification with Methyl Benzoate
This protocol is based on the method described in patent literature.[3]
-
Setup: In a suitable stirred reactor, place 350 parts by weight of methyl benzoate.
-
Addition of this compound: Add 50 parts by weight of impure this compound powder (e.g., 96.5% purity).
-
Heating and Reflux: With continuous stirring, heat the mixture to reflux (approx. 198°C) and maintain this temperature for 6 hours.
-
Cooling and Filtration: Cool the suspension to room temperature and filter the solid this compound. The filtrate containing the impurities can be reused for subsequent purifications.
-
Washing: Place the filtered this compound cake into 300 parts by weight of water.
-
Steam Distillation: Remove the adhering methyl benzoate from the this compound cake by steam distillation.
-
Drying: Dry the purified this compound in a vacuum oven at 100°C. The resulting product should have a significantly higher purity (e.g., >98.5%).
Protocol 2: Purification via Leuco-Indigo Salt Extraction
This protocol is a generalized procedure based on the principles described in patent literature.[4]
-
Reduction: In an oxygen-free environment (e.g., under a nitrogen or argon atmosphere), dissolve the impure this compound in an aqueous alkaline solution containing a reducing agent (e.g., sodium dithionite) to form the water-soluble leuco-indigo salt.
-
Extraction: Extract the resulting aqueous solution with a water-insoluble inert organic solvent (e.g., toluene) at a temperature between 25°C and 100°C. The weight ratio of the leuco-indigo solution to the solvent can range from 1:0.1 to 1:10. This step must be performed under strict oxygen-excluding conditions.
-
Phase Separation: Separate the aqueous phase containing the purified leuco-indigo salt from the organic phase containing the impurities.
-
Oxidation: Regenerate the purified this compound by exposing the aqueous solution to air or another oxidizing agent, causing the pure this compound to precipitate.
-
Isolation: Filter, wash with water, and dry the purified this compound.
Protocol 3: Purification by Sublimation
This protocol is based on a method for preparing high-quality this compound crystals.[7]
-
Setup: Place the impure this compound powder in a sublimation apparatus (e.g., a Schlenk flask with a cold finger).
-
Heating: Heat the this compound to approximately 290°C at atmospheric pressure. Alternatively, for heat-sensitive samples, heat to a lower temperature (e.g., >170°C) under vacuum.
-
Sublimation and Deposition: The this compound will sublime and deposit as shiny, dark blue crystals on the cooler surfaces of the apparatus (e.g., the upper part of the flask or the cold finger). Non-volatile impurities will remain in the heating zone.
-
Collection: After cooling the apparatus, carefully scrape the purified this compound crystals from the deposition surface.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. US5424453A - Purification of this compound - Google Patents [patents.google.com]
- 4. US5536842A - Purification of this compound - Google Patents [patents.google.com]
- 5. innovation.world [innovation.world]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Selective crystallization of this compound B by a modified sublimation method and its redetermined structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkotek.com [turkotek.com]
- 9. Characteristics of Color Produced by Awa Natural this compound and Synthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Comparison of Methods for the Analysis of this compound in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vliz.be [vliz.be]
- 13. CN105628817A - Method for distinguishing natural this compound blue and synthetic this compound blue dyed fabrics - Google Patents [patents.google.com]
- 14. Identification of natural this compound in historical textiles by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective crystallization of this compound B by a modified sublimation method and its redetermined structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indigo Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing indigo synthesis experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Precipitate | Incorrect Reagent Stoichiometry: An improper molar ratio of 2-nitrobenzaldehyde to acetone can hinder the reaction. | Ensure a proper molar ratio is used. While various ratios are reported, a common starting point is a 1:2 molar ratio of 2-nitrobenzaldehyde to acetone. |
| Insufficient Base: The reaction requires a basic medium to proceed.[1] | Ensure the correct concentration and volume of sodium hydroxide (NaOH) solution are added. The final reaction mixture should be distinctly alkaline. | |
| Low Reaction Temperature: While the reaction is exothermic, very low ambient temperatures might slow down the initial steps. | The reaction is typically carried out at room temperature. If the lab is unusually cold, consider running the reaction in a temperature-controlled environment. | |
| Formation of a Red or Brown Byproduct | Side Reactions: The formation of indirubin, a red isomer of this compound, is a common side reaction.[2] This can be influenced by reaction conditions. | Modifying the rate of NaOH addition (slower addition may be beneficial) and controlling the temperature can help minimize indirubin formation. |
| Acetone Self-Condensation: In the presence of a strong base, acetone can undergo self-condensation to form colored, polymeric byproducts.[2] | Use a moderate excess of acetone and avoid excessively high concentrations of NaOH. Ensure efficient stirring to prevent localized high base concentrations. | |
| Product is a Dark, Tarry Sludge Instead of a Powder | Excessive Heat: The reaction is exothermic. If the heat is not dissipated, it can lead to the formation of polymeric or degradation products. | The dropwise addition of NaOH helps to control the reaction rate and temperature.[3] For larger-scale reactions, external cooling with an ice bath might be necessary. |
| Impure Starting Materials: Impurities in the 2-nitrobenzaldehyde or acetone can lead to side reactions and the formation of tars. | Use reagents of appropriate purity. If necessary, purify the starting materials before use. | |
| Difficulty in Filtering the Product | Very Fine Precipitate: The this compound precipitate can be very fine, clogging the filter paper.[3] | Allow the precipitate to settle for a few minutes before filtration. Using a Büchner funnel with appropriate filter paper and applying suction can aid filtration.[4] |
| Final Product is not a Vibrant Blue | Presence of Impurities: The presence of indirubin or other byproducts can affect the color of the final product. | Thorough washing of the crude product with deionized water and ethanol is crucial to remove impurities.[3][5] For higher purity, more advanced purification techniques may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 2-nitrobenzaldehyde to acetone for the Baeyer-Drewson synthesis?
A1: While the stoichiometric ratio is 2:2 (or 1:1), using an excess of acetone is common to drive the reaction to completion and to act as a solvent. A molar ratio of 1 part 2-nitrobenzaldehyde to 2 parts acetone is a frequently used starting point.
Q2: How does the concentration of sodium hydroxide affect the reaction?
A2: The concentration of NaOH is critical. A sufficiently high concentration is needed to deprotonate acetone and catalyze the aldol condensation. However, excessively high concentrations can promote the self-condensation of acetone, leading to byproducts.[2] A concentration of 0.5 M to 2 M NaOH is typically used.[1][6]
Q3: What is the reddish-brown substance I see in my reaction mixture?
A3: This is likely indirubin, a red isomer of this compound that is a common byproduct of the synthesis.[2] Its formation is influenced by reaction conditions.
Q4: My final this compound product is a very dark, almost black powder. Why is it not bright blue?
A4: In its solid, powdered form, this compound appears as a very dark blue or almost black powder with a purplish sheen. The vibrant blue color is more apparent when it is dissolved (e.g., in its reduced leuco form) or when applied as a dye to a substrate. However, the presence of impurities can also dull the color.
Q5: How can I purify my crude this compound?
A5: The most common laboratory purification method involves thoroughly washing the crude precipitate with deionized water to remove inorganic salts and then with ethanol to remove organic impurities.[3][5] For higher purity, techniques such as Soxhlet extraction or recrystallization from high-boiling point solvents like nitrobenzene can be employed, though these are more complex and require specific safety precautions.
Data Presentation
Table 1: Effect of Reactant Ratio on this compound Yield (Illustrative)
| Molar Ratio (2-nitrobenzaldehyde:acetone) | NaOH Concentration (M) | Reaction Time (min) | Theoretical Yield (%) | Purity (%) |
| 1:1 | 1 | 10 | ~60-70 | ~90 |
| 1:2 | 1 | 10 | ~70-80 | ~95 |
| 1:3 | 1 | 10 | ~75-85 | ~95 |
| 1:2 | 0.5 | 10 | ~65-75 | ~92 |
| 1:2 | 2 | 10 | ~70-80 | ~93 |
Note: The data in this table are compiled from typical results reported in various laboratory procedures and are intended to be illustrative. Actual yields and purities may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Baeyer-Drewson Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (1 M)
-
Deionized water
-
Ethanol
Equipment:
-
Beaker or Erlenmeyer flask
-
Stirring rod or magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[6]
-
Add 35 mL of deionized water to the solution and stir to mix.[6]
-
Slowly, with continuous stirring, add 5 mL of 1 M NaOH solution dropwise to the mixture.[5]
-
A dark precipitate of this compound should form rapidly.[6]
-
Continue stirring the mixture for 5-10 minutes to ensure the reaction is complete.[5]
-
Collect the this compound precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the precipitate thoroughly with deionized water until the filtrate runs clear.[1]
-
Wash the precipitate with a small amount of ethanol to remove organic impurities.[5]
-
Allow the purified this compound to air dry or dry in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the Baeyer-Drewson synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. The microscale synthesis of this compound dye | Class experiment | RSC Education [edu.rsc.org]
- 2. organic chemistry - Byproducts in this compound Synthesis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. researchgate.net [researchgate.net]
- 5. azbuki.bg [azbuki.bg]
- 6. eltamiz.com [eltamiz.com]
Technical Support Center: Indigo Dyeing on Fabric Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to uneven dyeing with indigo on various fabric substrates. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during this compound dyeing experiments.
Issue 1: Splotchy or Blotchy Dyeing
Question: My dyed fabric has irregular patches of darker and lighter blue, creating a splotchy appearance. What is the cause, and how can I fix it?
Answer: Splotchy dyeing is a common issue with several potential causes. Use the following guide to diagnose and resolve the problem.
Possible Causes and Solutions:
| Cause | Description | Corrective Action |
| Improper Fabric Preparation | Residual oils, waxes, sizing agents, or detergents on the fabric act as a resist, preventing uniform dye penetration.[1][2] | Thoroughly scour the fabric before dyeing. A standard protocol is to wash the material in warm water with a neutral soap, followed by a thorough rinse.[1] For cellulosic fibers like cotton, boiling in a soda ash solution can be effective.[3] |
| Fabric Floating in the Dyebath | If the fabric is not fully submerged, areas exposed to air will not dye properly, leading to uneven color.[1] | Use non-reactive weights (e.g., glass marbles, PVC pipes) to keep the fabric fully immersed in the dye vat.[1] Gentle agitation during dyeing also promotes even dye coverage.[4] |
| Dry Fabric | Dyeing dry fabric can lead to uneven uptake of the dye liquor.[1] | Always pre-wet the fabric thoroughly in water until it is fully saturated before introducing it to the dye vat.[1][5] |
| Sediment Contamination | Sediment at the bottom of the vat can deposit on the fabric, blocking dye absorption in those areas.[3][4] | Avoid disturbing the sediment at the bottom of the vat. When dipping the fabric, lower it gently into the vat. If sediment gets on the fabric, rinse it off thoroughly before the next dip.[3][6] |
| Premature Oxidation | Exposing the fabric to air during the dyeing process can cause the this compound to oxidize and precipitate on the fabric surface, leading to splotches.[2] | Minimize agitation that introduces air into the vat. Remove the fabric from the vat slowly and smoothly. |
Experimental Protocol: Standard Scouring for Cotton Fabric
-
Prepare the Scouring Bath: Fill a stainless steel or other non-reactive pot with enough water to allow the fabric to move freely. For each kilogram of fabric, add 10-20 grams of soda ash (sodium carbonate) and 1-2 grams of a neutral, non-ionic detergent.
-
Introduce the Fabric: Add the dry, unfolded fabric to the bath.
-
Heat and Simmer: Bring the bath to a boil and then reduce the heat to a gentle simmer. Simmer for 1-2 hours, stirring occasionally to ensure all parts of the fabric are exposed to the scouring solution.
-
Rinse Thoroughly: After simmering, turn off the heat and allow the water to cool slightly. Carefully remove the fabric and rinse it multiple times in hot water, followed by a final rinse in cool water until the water runs clear and all traces of alkali and detergent are removed.
-
Proceed to Dyeing: The scoured and rinsed fabric should be dyed while still damp.[1]
Issue 2: The Fabric Color is Not Blue or is a Greenish Tint
Question: After dyeing and oxidation, my fabric is not the expected blue color. It appears grayish, purplish, or has a persistent greenish tint. Why is this happening?
Answer: The final color of the fabric is highly dependent on the chemical state of the this compound vat.
Possible Causes and Solutions:
| Cause | Description | Corrective Action |
| Incorrect Vat pH | The pH of the this compound vat is critical for the reduction of this compound and its subsequent affinity for the fiber. For protein fibers, the optimal pH is 9-10, while for cellulose fibers, it is 11-12.[7] A pH that is too low will result in poor dye uptake and a grayish or purplish color.[1] | Use pH test strips to check the vat's pH. If the pH is too low, add an alkali such as soda ash (sodium carbonate) or calcium hydroxide incrementally, stirring gently after each addition, until the target pH is reached.[1][8] |
| Under-Reduced Vat | If the this compound is not fully reduced to its soluble leuco form, it will not dye the fabric effectively. An under-reduced vat may appear blue instead of the characteristic yellow-green.[1] | Ensure the correct amount of reducing agent (e.g., sodium hydrosulfite, fructose) has been added according to the recipe. If the vat remains blue, you may need to add more reducing agent.[1] The vat should be a translucent yellow-green color.[9] |
| Sediment Contamination (Greenish Tint) | If the fabric comes into contact with the iron-rich sediment in a ferrous vat, it can result in a greenish-yellow stain that alters the final blue color.[6] | Avoid contact with the sediment. If a greenish tint from sediment occurs, wash the fabric with a mild acid like citric acid and soap to remove the iron contamination.[6] |
Experimental Protocol: Preparing a "1-2-3" Fructose this compound Vat
This protocol is based on the popular and relatively simple fructose vat.
-
Ingredients and Ratio: The "1-2-3" refers to the ratio by weight of this compound powder, calcium hydroxide, and fructose powder.[5][10]
-
1 part this compound powder
-
2 parts calcium hydroxide (slaked lime)
-
3 parts fructose powder
-
-
Vat Preparation:
-
Fill a container with the desired volume of warm, deoxygenated water.
-
In a separate, smaller container, create a paste with the this compound powder and a small amount of warm water.
-
Add the this compound paste to the main vat.
-
Add the calcium hydroxide and fructose powder to the vat.
-
Stir gently in a circular motion, then reverse the direction to bring the liquid in the center to the surface. Avoid introducing air into the vat.
-
-
Reduction: Allow the vat to sit undisturbed. The liquid should change from a murky blue to a clear, translucent yellow-green, indicating that the this compound has been reduced. This can take several hours. A "flower" of coppery-blue bubbles may form on the surface.[11]
Issue 3: Poor Colorfastness (this compound Washes Out or Crocks)
Question: The this compound color on my fabric fades significantly after washing, or it rubs off easily (crocking). How can I improve the colorfastness?
Answer: Poor colorfastness is often a result of insufficient dye penetration and fixation.
Possible Causes and Solutions:
| Cause | Description | Corrective Action |
| Insufficient Dipping Time | Short dips do not allow enough time for the leuco-indigo to penetrate the fibers, resulting in surface-level dyeing that is prone to washing out.[12] | Increase the immersion time for each dip. A minimum of 15 minutes per dip is recommended for good penetration.[1][12] |
| Insufficient Number of Dips | A single dip, even a long one, may not produce a deep, colorfast shade. This compound dyeing is a layering process. | For darker and more colorfast shades, multiple short dips are generally more effective than one long dip. A minimum of 4-8 dips is recommended for the darkest blues.[1] |
| Inadequate Oxidation | The oxidation step is crucial for converting the soluble leuco-indigo back to its insoluble pigment form within the fibers. Incomplete oxidation leads to poor colorfastness. | Allow the fabric to fully oxidize between dips. This can take 15 minutes or longer. The fabric should turn from green to its final blue color before the next dip.[1] |
| Overly Concentrated Vat | A vat that is too concentrated can lead to rapid surface dyeing without proper penetration, resulting in crocking. | It is better to use a lighter vat and build up the color with multiple dips than to use a very dark vat for a single dip.[13] |
| Excess Reducing Agent | Too much reducing agent in the vat can strip the dye from the fabric as it is being dyed.[1] | If you suspect an excess of reducing agent, leave the lid off the vat for 30-60 minutes to allow some of it to oxidize.[1] |
Experimental Protocol: AATCC Test Method 8-2016, Colorfastness to Crocking: Crockmeter Method
This is a standard method to assess the amount of color transferred from a fabric surface by rubbing.
-
Apparatus: AATCC Crockmeter.
-
Materials: White cotton test cloth (crocking cloth).
-
Test Specimens: Cut a 50 x 130 mm (2 x 5 in) specimen of the dyed fabric.
-
Procedure (Dry Crocking):
-
Mount the specimen on the base of the Crockmeter.
-
Mount a piece of dry crocking cloth on the rubbing finger.
-
Lower the finger onto the test specimen.
-
Turn the crank to slide the finger back and forth along the specimen 10 times at a rate of one turn per second.
-
-
Procedure (Wet Crocking):
-
Thoroughly wet a piece of crocking cloth in distilled water.
-
Pass the wet cloth through a wringer to achieve a 65 ± 5% wet pick-up.
-
Repeat the procedure described for dry crocking.
-
-
Evaluation: Evaluate the amount of color transferred to the white crocking cloth using the AATCC Gray Scale for Staining.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for an this compound vat?
A: The ideal temperature for an this compound vat is generally between 90-100°F (32-38°C).[14] A warmer temperature helps to keep the this compound reduced and promotes better dyeing. However, do not boil the vat, as this can damage the reduced this compound.[1]
Q2: How do I know if my this compound vat is "healthy" and ready for dyeing?
A: A healthy, reduced this compound vat should have a clear, translucent yellow-green or golden-brown color.[8][11] There should be a coppery, metallic sheen on the surface, and you may see a cluster of dark bubbles, often called the "this compound flower."[11] If the vat liquid is blue or murky, it is not properly reduced and will not dye effectively.[1]
Q3: Can I reuse an this compound vat?
A: Yes, this compound vats can be maintained and reused over long periods. As you dye, the this compound, reducing agent, and alkali will be depleted. You will need to periodically "feed" the vat by adding more of these components to maintain its dyeing capacity. A well-maintained vat can last for months or even years.
Q4: Why is my fabric stiff after this compound dyeing?
A: A high pH in the this compound vat can leave the fabric feeling stiff, especially with cellulose fibers. To remedy this, a post-dyeing acid bath is recommended. Soaking the dyed and rinsed fabric in a weak acidic solution, such as a tablespoon of white vinegar in a gallon of water, will neutralize the alkalinity and soften the fabric.[15]
Q5: What is "ring dyeing" and how does it relate to uneven dyeing?
A: Ring dyeing refers to the phenomenon where the this compound dye primarily colors the surface of the yarn or fabric, leaving the core undyed.[16] This is often a desired effect in denim to achieve good fading characteristics. However, in applications where even, solid color is desired, ring dyeing can be considered a form of uneven dyeing. Factors that influence ring dyeing include pH, concentration of the reducing agent, and immersion time.[16]
Visualizations
Caption: A typical workflow for the this compound dyeing process.
Caption: A logical troubleshooting guide for uneven this compound dyeing.
Caption: The basic chemical transformation of this compound during the dyeing process.
References
- 1. What went wrong with the this compound Vat? Top Five Problems and How to Solve Them - Wearing Woad [wearingwoad.com]
- 2. benchchem.com [benchchem.com]
- 3. DIP TECHNIQUE — this compound Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 4. Suggestions for Uneven Coloration — Graham Keegan [grahamkeegan.com]
- 5. thecrucible.org [thecrucible.org]
- 6. This compound Dyeing : Questions and Answers — Graham Keegan [grahamkeegan.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. botanicalcolors.com [botanicalcolors.com]
- 9. How to Dye With this compound — Natural Dyes [naturaldyes.ca]
- 10. madebybarb.com [madebybarb.com]
- 11. naturaldyeworkshop.com [naturaldyeworkshop.com]
- 12. Jack Q's Blog [jack-q.github.io]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 16. This compound Dyeing | Properties of this compound Dyestuff - Fibre2Fashion [fibre2fashion.com]
Technical Support Center: Indigo Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of indigo solutions. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my this compound solution important?
The stability of your this compound solution is crucial for the reproducibility and accuracy of your experiments. Degradation of this compound can lead to inaccurate colorimetric measurements, reduced efficacy in dyeing processes, and altered chemical properties, ultimately affecting the validity of your research findings.
Q2: What are the primary factors that affect the stability of this compound solutions over time?
Several factors can influence the stability of this compound solutions, leading to degradation. These include:
-
Exposure to Light: this compound carmine, a common form of soluble this compound, is known to be sensitive to light, which can induce photocatalytic degradation.[1] Storing solutions in the dark or in amber-colored containers is recommended.[2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For long-term storage, it is advisable to keep this compound solutions in a cool place.[2][4]
-
pH Level: The pH of the solution is a critical factor. This compound carmine's stability is pH-dependent, with degradation observed in highly alkaline conditions.[5] For certain applications, buffering the solution to a pH between 5 and 9 can enhance stability.[6]
-
Oxygen: The presence of oxygen can lead to the oxidation of the this compound molecule, causing the color to fade.[7] In dyeing applications, controlling the redox potential of the this compound vat is essential.
-
Presence of Other Chemicals: Contaminants or other reagents in the solution can either promote or inhibit degradation. For instance, some substances can act as photosensitizers, accelerating light-induced degradation.
Q3: How long can I expect my this compound solution to be stable?
The shelf life of an this compound solution depends on the specific formulation, storage conditions, and intended application. An this compound carmine solution has a limited shelf life, typically around 6 to 12 months, and should be a royal blue color. If the solution is not blue, it should be prepared fresh.[8] However, with proper storage in a cool, dry, dark place, the shelf life can be extended indefinitely.[2][4][9] For applications requiring high precision, it is recommended to use freshly prepared solutions or to validate the concentration of older solutions before use.
Q4: What are the common signs of this compound solution degradation?
The most apparent sign of degradation is a change in color. For this compound carmine solutions, this can manifest as a fading of the characteristic blue color.[1] In reduced this compound vats used for dyeing, an unwanted color change from the typical yellow-green to blue can indicate oxidation and a loss of dyeing potency.[7] The formation of precipitates or a change in the solution's absorbance spectrum are also indicators of degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Color of the this compound solution is fading. | 1. Exposure to light.[1]2. Oxidation due to exposure to air.[7]3. Unstable pH.[5] | 1. Store the solution in an amber-colored or opaque container, away from direct light.[2]2. Keep the container tightly sealed to minimize contact with air.3. Check and adjust the pH of the solution. Consider using a buffer system for long-term stability.[6] |
| Unexpected color change in the this compound vat (e.g., from yellow-green to blue). | 1. Introduction of oxygen into the vat during dyeing.[7]2. Depletion of the reducing agent. | 1. Minimize agitation and turbulence when introducing and removing materials from the vat.2. Add more of the appropriate reducing agent (e.g., sodium hydrosulfite, fructose) to re-reduce the this compound. |
| Inconsistent experimental results using an older this compound solution. | 1. Degradation of the this compound molecule, leading to a lower effective concentration. | 1. Prepare a fresh this compound solution.2. Standardize the concentration of the existing solution using UV-Vis spectrophotometry before each use. |
| Formation of a precipitate or sludge in the this compound vat. | 1. Undissolved this compound powder.2. Formation of insoluble degradation products.3. Incorrect pH leading to precipitation. | 1. Ensure the this compound powder is fully dissolved during preparation. Hydrating the this compound with marbles or smooth stones in a sealed container with warm water and vigorous shaking can be effective.[10]2. Gently heat and stir the vat to try and redissolve the precipitate. If unsuccessful, the vat may need to be remade.3. Check and adjust the pH to the optimal range for your application. |
Quantitative Data Summary
The degradation of this compound carmine often follows pseudo-first-order kinetics. The rate of degradation is influenced by the specific conditions.
Table 1: Kinetic Data for this compound Carmine Degradation under Various Conditions
| Degradation Method | Rate Constant (k) | Half-life (t½) | pH | Reference(s) |
| TiO₂/UVA Photocatalysis | 5.22 x 10⁻² min⁻¹ | 13.25 min | 4.0 | [11] |
| O₂-Non-Thermal Plasma | 3.0 x 10⁻¹ min⁻¹ | ~2.3 min | Not specified | [5][10] |
| Ozonolysis | 1.4 x 10⁻¹ min⁻¹ | ~5.0 min | Not specified | [5][10] |
| N₂-Non-Thermal Plasma | 2.2 x 10⁻² min⁻¹ | ~31.5 min | Not specified | [5][10] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Carmine Solution (0.1% w/v)
Materials:
-
This compound carmine powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Weigh out 0.1 g of this compound carmine powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Gently swirl the flask to dissolve the powder. You may use a magnetic stirrer for more efficient dissolution.
-
Once the powder is fully dissolved, add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed, light-resistant container in a cool, dark place.
Protocol 2: Monitoring this compound Carmine Degradation using UV-Vis Spectrophotometry
Materials:
-
This compound carmine solution
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, depending on the wavelength range)
-
Distilled or deionized water (for blank)
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the spectrophotometer to measure the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm) or at the maximum absorbance wavelength (λmax) of this compound carmine, which is approximately 610 nm.[4][12]
-
Fill a cuvette with distilled or deionized water to serve as a blank and calibrate the instrument.
-
Rinse a separate cuvette with a small amount of the this compound carmine solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and measure the absorbance at t=0.
-
Expose the this compound carmine solution to the degradation condition being studied (e.g., light, heat).
-
At regular time intervals, take a sample of the solution and measure its absorbance.
-
The degradation can be quantified by the decrease in absorbance at λmax over time. The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizations
Caption: Oxidative degradation pathway of this compound Carmine.
Caption: General workflow for assessing this compound solution stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Carmine Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2010018723A1 - Liquid this compound carmine preparation - Google Patents [patents.google.com]
- 6. NYLearns.org - Oxidation-Reduction of this compound Carmine [nylearns.org]
- 7. flinnsci.com [flinnsci.com]
- 8. Flinn Chemicals, this compound Carmine [flinnsci.com]
- 9. Degradation of this compound carmine in water induced by non-thermal plasma, ozone and hydrogen peroxide: A comparative study and by-product identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic degradation of this compound carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indigo Synthesis and Minimizing Byproduct Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of indigo. The focus is on practical solutions to minimize byproduct formation, particularly the reddish isomer, indirubin, and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the chemical synthesis of this compound, and why are they formed?
A1: The most prevalent byproduct in many common this compound synthesis routes, such as the Baeyer-Drewson method, is indirubin .[1][2] this compound is formed by the dimerization of two indoxyl molecules.[3] However, under certain conditions, indoxyl can be oxidized to isatin. The subsequent condensation of an indoxyl molecule with an isatin molecule results in the formation of indirubin, a red-colored isomer of this compound.[4][5][6] The presence of indirubin imparts a reddish or brownish hue to the final this compound product. Other potential byproducts can arise from the self-condensation of reactants like acetone, especially under strongly basic conditions.[1]
Q2: How can I visually assess the purity of my synthesized this compound?
A2: A pure this compound sample should have a deep blue color.[7] The presence of a reddish or purplish tint in your product is a strong indicator of indirubin contamination.[1][2] While visual inspection is a preliminary step, spectroscopic methods are required for a definitive assessment of purity.
Q3: What analytical techniques are recommended for quantifying this compound and its byproducts?
A3: For accurate quantification of this compound and indirubin, the following analytical techniques are recommended:
-
UV-Visible (UV-Vis) Spectroscopy: this compound and indirubin have distinct absorption maxima. This compound typically absorbs around 590-640 nm, while indirubin absorbs at a lower wavelength, between 500-560 nm.[2][8][9] This difference allows for their differentiation and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying this compound and indirubin in a reaction mixture.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to distinguish between the two isomers due to their different molecular symmetries.[8]
Troubleshooting Guide
Problem 1: My final this compound product has a reddish-brown or purple hue instead of a deep blue.
-
Cause: This is the most common issue and is almost always due to a significant presence of the indirubin byproduct.[1][2] The formation of indirubin is favored by certain reaction conditions that promote the oxidation of indoxyl to isatin.
-
Solution:
-
Temperature Control: Temperature is a critical factor influencing the ratio of this compound to indirubin. Lowering the reaction temperature can significantly favor the formation of this compound over indirubin.[11][12][13]
-
pH Management: The pH of the reaction medium plays a role in the formation of byproducts. While a basic medium is necessary for the condensation reaction, excessively high pH can promote side reactions.[14] It is crucial to follow the recommended pH for the specific protocol.
-
Controlled Addition of Base: The slow, dropwise addition of the base (e.g., NaOH solution) is recommended to maintain better control over the reaction conditions and minimize localized areas of high concentration that could favor byproduct formation.[7][15]
-
| Parameter | Condition Favoring this compound | Condition Favoring Indirubin |
| Temperature | Lower temperatures (e.g., ambient) | Higher temperatures (e.g., 65-85°C)[14] |
| pH | Mildly alkaline | Higher alkalinity may promote isatin formation |
Problem 2: The yield of my this compound synthesis is consistently low.
-
Cause: Low yields can result from incomplete reaction, side reactions consuming the starting materials, or loss of product during workup.
-
Solution:
-
Purity of Reagents: Ensure that the starting materials, particularly the 2-nitrobenzaldehyde, are of high purity. Impurities can interfere with the reaction.
-
Reaction Time: Allow the reaction to proceed for the recommended duration to ensure complete conversion.
-
Efficient Filtration and Washing: Use proper filtration techniques (e.g., suction filtration) to collect the precipitated this compound. Wash the product thoroughly with deionized water and a suitable solvent like ethanol to remove unreacted starting materials and soluble byproducts.[7][15]
-
Problem 3: I am concerned about the environmental impact of the reducing agents used in the subsequent dyeing process.
-
Cause: Sodium dithionite (Na₂S₂O₄), a common reducing agent for this compound dyeing, produces environmentally unfavorable sulfur-containing byproducts like sulfites and sulfates.[5]
-
Solution:
-
Alternative "Green" Reducing Agents: Consider using more environmentally friendly reducing agents. Monosaccharides such as glucose, fructose, and galactose have been investigated as viable alternatives to sodium dithionite.[16][17] While they may require higher temperatures, they produce non-toxic and biodegradable byproducts.[18] Natural reducing agents derived from plants are also being explored.[18][19]
-
Experimental Protocols
Protocol 1: Baeyer-Drewson Synthesis of this compound with Minimized Byproducts
This protocol is adapted from standard procedures with modifications to favor the formation of this compound over indirubin.[7][15][20]
Materials:
-
2-nitrobenzaldehyde
-
Acetone
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone with gentle swirling.
-
Add 35 mL of deionized water to the solution.
-
While stirring the mixture vigorously, add 5 mL of 2 M NaOH solution dropwise over a period of 5-10 minutes. A color change to deep yellow and then darker should be observed, followed by the precipitation of a dark solid.
-
Continue to stir the mixture for an additional 10 minutes at room temperature.
-
Collect the precipitate by suction filtration.
-
Wash the solid product with approximately 100 mL of deionized water, or until the washings are colorless.
-
Follow with a wash of 20 mL of ethanol.
-
Dry the final this compound product.
Visualizations
Caption: Reaction pathway for the Baeyer-Drewson synthesis of this compound, highlighting the formation of the indirubin byproduct.
Caption: Troubleshooting workflow for addressing reddish hues in synthesized this compound.
References
- 1. [PDF] Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies | Semantic Scholar [semanticscholar.org]
- 2. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creating a Natural this compound Dye Reduction Vat - Wearing Woad [wearingwoad.com]
- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]
- 5. On the Formation Mechanism of this compound Blue and this compound Red from Vegetable Source, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. azbuki.bg [azbuki.bg]
- 8. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]
- 9. Molecular Structures and Spectral Properties of Natural this compound and Indirubin: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Factors Affecting Purple Shade Dyeing Due to Indirubin in this compound Dyeing Using Fresh Leaves by Heating | CiNii Research [cir.nii.ac.jp]
- 15. eltamiz.com [eltamiz.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Comparison between a Natural Reducing Agent and Sodium Dithionite in Vat, this compound and Sulphur Dyeing on Cotton Fabric | Scientific.Net [scientific.net]
- 19. Natural Dyes - About The Organic this compound Vat - the MAIWA JOURNAL [maiwahandprints.blogspot.com]
- 20. books.rsc.org [books.rsc.org]
Validation & Comparative
comparing the properties of natural versus synthetic indigo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties, performance, and environmental impact of natural versus synthetic indigo. While both share an identical chromophore, their origins, purity, and associated chemical profiles lead to significant differences in application and sustainability. All quantitative data is summarized for clarity, and detailed experimental protocols for comparative analysis are provided.
Chemical and Physical Properties
Natural and synthetic this compound are chemically identical in terms of their primary coloring molecule, indigotin (C₁₆H₁₀N₂O₂).[1][2] However, the production method dictates the final purity and the profile of secondary compounds. Synthetic this compound offers high purity and consistency, which is critical for industrial applications requiring precise color matching.[2] Natural this compound contains a variety of organic compounds from the source plant, such as indirubin, tannins, and flavonoids, which can result in a richer, more complex color but also lead to batch-to-batch variability.[1][3]
| Property | Natural this compound | Synthetic this compound |
| Primary Molecule | Indigotin (C₁₆H₁₀N₂O₂) | Indigotin (C₁₆H₁₀N₂O₂) |
| Purity | Lower; variable based on plant source and processing | High; often >94%[2][4] |
| Key Impurities | Indirubin, this compound brown, tannins, flavonoids[1][3] | Aniline, N-methylaniline, other synthesis precursors[5][6] |
| Color Consistency | Less consistent due to impurities and processing variables[7] | Highly consistent and uniform[2][7] |
| Production Yield | Lower; dependent on agricultural factors[1] | High and scalable |
Production Pathways and Environmental Impact
The production processes for natural and synthetic this compound are fundamentally different, which is the primary source of their distinct environmental and health impacts.
Natural this compound Production: The traditional process relies on the fermentation of leaves from this compound-bearing plants (e.g., Indigofera tinctoria).[8] This process is labor-intensive and requires significant land and water resources for cultivation.[2][7] While the extraction process itself avoids the harsh chemicals used in synthesis, the subsequent dyeing process often employs the same chemical reducing agents unless a traditional organic vat is used.[7][9]
Synthetic this compound Production: First synthesized in the late 19th century, the industrial production of this compound typically uses petroleum-based precursors.[10] The most common method, a variation of the Heumann synthesis, involves toxic and hazardous chemicals such as aniline, formaldehyde, and hydrogen cyanide.[1][7][11] This process generates significant chemical waste and poses occupational health risks.[7][11][12]
Experimental Protocols for Comparative Analysis
To objectively compare the performance of natural and synthetic this compound, standardized experimental procedures are essential.
This compound is a vat dye, meaning it must be chemically reduced to a water-soluble form (leucothis compound) to be applied to fabric, after which it is oxidized back to its insoluble blue form within the fibers.[13][14]
Materials:
-
Natural and synthetic this compound powders
-
Textile substrate (e.g., 100% cotton fabric, scoured)
-
Sodium hydroxide (NaOH)
-
Sodium hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)
-
Deionized water
-
Beakers, stir rods, heating plate
Methodology:
-
Stock Solution Preparation: For each this compound type, prepare a stock solution. In a beaker, create a paste with 10g of this compound powder and a small amount of water.
-
Vat Creation: Add 500 mL of warm water (approx. 50°C) to the paste. Slowly add 10g of sodium hydroxide while stirring, followed by 10g of sodium hydrosulfite.[15]
-
Reduction: Cover the beaker and allow the mixture to stand for 15-30 minutes at 50°C. The solution should turn a clear yellow-green, indicating the reduction of this compound to leucothis compound.[14]
-
Dyeing: Immerse pre-wetted cotton fabric samples into the dye vat for 5-10 minutes, ensuring complete submersion.
-
Oxidation: Remove the fabric from the vat and expose it to air for 15-20 minutes. The color will transition from yellow-green to the characteristic this compound blue as the leucothis compound is oxidized.
-
Rinsing and Drying: Rinse the dyed fabric thoroughly with cold water until the water runs clear to remove excess dye, then allow it to air dry.[16]
Colorfastness is a critical performance metric, evaluating the resistance of the dye to fading or running under various conditions.[17] Evaluation is typically performed by visually comparing the change in color and staining of adjacent undyed fabric against standardized Gray Scales (rated 1 to 5, where 5 is excellent).[18]
| Test | Standard Method(s) | Brief Description |
| Colorfastness to Washing | ISO 105-C06; AATCC 61[19][20] | The dyed fabric, in contact with a multi-fiber strip, is laundered in a standard detergent solution at a specified temperature (e.g., 40-60°C) and time.[19] |
| Colorfastness to Rubbing (Crocking) | ISO 105-X12; AATCC 8[19][20][21] | A standard white cloth is rubbed against the surface of the dyed fabric under controlled pressure for a set number of cycles, both dry and wet. |
| Colorfastness to Light | ISO 105-B02; AATCC 16[19][20] | The dyed fabric is exposed to a high-intensity artificial light source (Xenon arc lamp) that simulates sunlight for a specified duration. |
Comparative Experimental Workflow
A logical workflow is necessary to ensure reproducible and comparable results when evaluating the two this compound types. This process involves parallel preparation, dyeing, testing, and analysis.
Conclusion
The choice between natural and synthetic this compound involves a trade-off between industrial efficiency and environmental concerns.
-
Synthetic this compound is superior in terms of purity, color consistency, and scalability, making it the dominant choice for mass manufacturing. However, its reliance on toxic petrochemical precursors and energy-intensive synthesis presents significant environmental and health challenges.
-
Natural this compound offers a route to a dye product free from carcinogenic synthesis precursors like aniline.[1] Its production is inherently more sustainable if agricultural practices are managed responsibly. However, it suffers from lower purity, inconsistent color, and requires vast agricultural resources that are difficult to scale for current global demand.[7]
Emerging technologies, such as the biosynthesis of this compound using engineered bacteria, aim to provide a third alternative that combines the quality control of synthetic methods with a more sustainable, less toxic production pathway.[7][11] For researchers, understanding the distinct impurity profiles and performance characteristics is crucial for applications ranging from textile science to the investigation of this compound and its derivatives (like indirubin) in drug development.
References
- 1. kingpinsshow.com [kingpinsshow.com]
- 2. nbinno.com [nbinno.com]
- 3. turkotek.com [turkotek.com]
- 4. nbinno.com [nbinno.com]
- 5. scilit.com [scilit.com]
- 6. US5424453A - Purification of this compound - Google Patents [patents.google.com]
- 7. goodonyou.eco [goodonyou.eco]
- 8. torland-jeans.com [torland-jeans.com]
- 9. storymfg.com [storymfg.com]
- 10. This compound: NATURAL VERSUS - Issuu [issuu.com]
- 11. smithsonianmag.com [smithsonianmag.com]
- 12. Blue Impact: Assessing the Environmental Footprint of this compound Extraction [plantextractwholesale.com]
- 13. researchgate.net [researchgate.net]
- 14. vfsilesieux.free.fr [vfsilesieux.free.fr]
- 15. youtube.com [youtube.com]
- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 17. measurlabs.com [measurlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. vietextile.com [vietextile.com]
- 20. Colorfastness Testing Standards → Term [fashion.sustainability-directory.com]
- 21. blog.qima.com [blog.qima.com]
A Comparative Guide to Indigo-Based Staining Techniques in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of indigo-based staining techniques, primarily focusing on this compound carmine, for microscopic analysis. It offers an objective comparison with common alternative stains, supported by available experimental data, detailed protocols, and workflow visualizations to aid in the selection of appropriate staining methods for your research needs.
This compound Carmine: An Overview
This compound carmine is an acidic dye that has been traditionally used in histology to stain collagen and connective tissue, often in conjunction with other dyes to provide contrasting colors.[1] It is a water-soluble, blue dye that can also act as a pH indicator.[1] While it has been used in various medical applications, its use in modern microscopy is often as a counterstain, valued for its ability to provide a blue background that contrasts well with nuclear and cytoplasmic stains.
Performance Comparison of this compound Carmine and Alternative Stains
The selection of a staining technique is critical for accurate microscopic analysis. This section compares the performance of this compound carmine with other widely used histological and cytological stains.
Quantitative Data Summary
The following table summarizes available quantitative data comparing this compound carmine with other staining agents. It is important to note that performance can vary depending on the specific application, tissue type, and protocol used.
| Staining Agent | Application | Staining Efficacy (Lower Limit for Significant Staining) | Cytotoxicity (Concentration Showing Significant Toxicity) | Reference |
| This compound Carmine | Chromodiscography | 0.25 mg/mL | 1.0 mg/mL | [2] |
| Methylene Blue | Chromodiscography | 0.25 mg/mL | 0.5 mg/mL | [2] |
| Patent Blue | Chromodiscography | 0.05 mg/mL | 2.5 mg/mL | [2] |
Note: This data is from a specific in vitro study on bovine intervertebral discs and may not be directly transferable to all microscopy applications. However, it provides a valuable point of reference for the relative efficacy and toxicity of these dyes.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable staining results. This section provides protocols for an this compound carmine-based staining technique and two common alternative methods.
Protocol 1: Picro-Indigo Carmine Staining for Connective Tissue
This method is a modification of the Van Gieson stain and is used to differentiate collagen from other tissues.
Reagents:
-
Saturated aqueous solution of basic fuchsin
-
Saturated aqueous solution of this compound carmine
-
Saturated aqueous solution of picric acid
-
70% Ethanol
-
Absolute Ethanol
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in a saturated aqueous solution of basic fuchsin for 5 minutes.
-
Without rinsing, transfer the slides to a mixture of equal parts of saturated aqueous solutions of this compound carmine and picric acid. Stain for 5 minutes.
-
Transfer the slides to 70% ethanol and agitate until the sections appear pink. This step is brief.
-
Rapidly dehydrate through 95% and absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Nuclei: Red
-
Collagen: Blue to green
-
Muscle and Cytoplasm: Yellow to green
Protocol 2: Hematoxylin and Eosin (H&E) Staining
H&E is the most widely used stain in histology for demonstrating general tissue morphology.
Reagents:
-
Harris's Hematoxylin solution
-
1% Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute (or running tap water)
-
Ethanol (70%, 95%, and absolute)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Harris's Hematoxylin for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.
-
Rinse in running tap water.
-
Counterstain in 1% Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded ethanols (95% and absolute).
-
Clear in xylene.
-
Mount with a resinous medium.
Expected Results:
-
Nuclei: Blue/purple
-
Cytoplasm and other acidophilic structures: Pink/red
-
Muscle fibers: Deep pink/red
-
Collagen: Pale pink
Protocol 3: Masson's Trichrome Staining
This technique is excellent for distinguishing collagen from muscle and other cytoplasmic elements.
Reagents:
-
Bouin's solution (optional mordant)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Ethanol (95% and absolute)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
(Optional) Mordant in Bouin's solution at 56°C for 1 hour or overnight at room temperature for improved staining.
-
Rinse well in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Treat with phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Without rinsing, transfer to aniline blue solution and stain for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate rapidly through 95% and absolute ethanol.
-
Clear in xylene and mount with a resinous medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, keratin, muscle fibers: Red
-
Collagen and mucus: Blue
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the described staining protocols.
Discussion and Recommendations
This compound carmine, particularly in picro-indigo carmine techniques, offers a valuable method for the visualization of connective tissues, providing a distinct blue-green coloration to collagen that contrasts with the reds and yellows of other tissue components. Its primary application in modern microscopy is as a counterstain in polychromatic staining methods.
When compared to the workhorse of histology, H&E, picro-indigo carmine provides more specific information about the distribution of collagen. However, H&E remains superior for overall morphological assessment due to its clear differentiation of nuclei and cytoplasm.
Masson's trichrome is another excellent technique for visualizing collagen, often providing a more vibrant and distinct blue staining of collagen compared to the more subtle tones of this compound carmine. The choice between picro-indigo carmine and Masson's trichrome may depend on the specific research question, the desired color palette, and the other cellular components of interest.
For studies requiring high specificity and the visualization of particular proteins or signaling molecules, this compound-based stains are not the optimal choice. In such cases, techniques like immunohistochemistry or immunofluorescence, which utilize antibody-based detection, are far more appropriate.
References
A Comparative Analysis of Indigo and Tyrian Purple: From Ancient Dyes to Modern Scientific Tools
A deep dive into the chemical, physical, and biological properties of two of history's most significant organic molecules, providing researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data.
Indigo and Tyrian purple, two ancient dyes with rich historical significance, are now emerging as fascinating subjects of modern scientific inquiry. Their unique chemical structures and properties offer potential applications beyond textiles, extending into materials science and pharmacology. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and professionals in their exploration of these remarkable compounds.
Chemical and Physical Properties: A Tale of Two Indigoids
This compound and Tyrian purple share a common chemical backbone, the indigoid chromophore. However, a key structural difference dictates their distinct colors and properties. Tyrian purple is 6,6'-dibromothis compound, meaning it has two bromine atoms attached to its core structure, whereas this compound has none.[1] This seemingly minor addition has profound effects on the molecule's electronic and physical characteristics.
| Property | This compound | Tyrian Purple (6,6'-dibromothis compound) |
| Chemical Formula | C₁₆H₁₀N₂O₂ | C₁₆H₈Br₂N₂O₂ |
| Molar Mass | 262.27 g/mol | 420.07 g/mol |
| Color | Deep Blue | Reddish-Purple |
| Solubility | Insoluble in water and most common organic solvents. Soluble in strong acids like sulfuric acid. | Insoluble in water and most common organic solvents. |
| Natural Source | Plants of the Indigofera genus | Secretions of Murex sea snails |
Performance in Modern Applications: Semiconductors and Beyond
Recent research has unveiled the potential of both this compound and Tyrian purple as organic semiconductors, opening doors for their use in flexible and biocompatible electronics. Their ability to transport both electrons and holes (ambipolar charge transport) makes them particularly interesting for applications in organic field-effect transistors (OFETs).
| Performance Metric | This compound | Tyrian Purple (6,6'-dibromothis compound) |
| Electron Mobility (μe) | ~1.0 x 10⁻² cm²/Vs | Up to 0.4 cm²/Vs |
| Hole Mobility (μh) | ~0.5-1.0 x 10⁻² cm²/Vs | Up to 0.4 cm²/Vs |
Experimental data suggests that Tyrian purple exhibits significantly higher and more balanced electron and hole mobilities compared to this compound.[1] This enhanced performance is attributed to the presence of the bromine atoms, which influences the molecule's packing in the solid state and its electronic properties.
Spectroscopic Analysis: Fingerprinting the Molecules
Spectroscopic techniques are essential for the identification and characterization of this compound and Tyrian purple. Each molecule exhibits a unique spectral fingerprint.
| Spectroscopic Data | This compound | Tyrian Purple (6,6'-dibromothis compound) |
| UV-Vis λmax (in solution) | ~600-610 nm | ~590-600 nm |
| FTIR Characteristic Peaks | ~3270 cm⁻¹ (N-H stretch), ~1625 cm⁻¹ (C=O stretch) | ~3300 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch)[2] |
| Raman Characteristic Peaks | ~1571-1581 cm⁻¹ (ring stretching)[3][4] | ~1582 cm⁻¹ (C=C stretch)[2] |
Lightfastness: A Historical Advantage
Historically, Tyrian purple was prized for its exceptional resistance to fading. While direct, quantitative comparative studies under identical modern testing conditions are limited, historical accounts and available data suggest that Tyrian purple possesses superior lightfastness compared to this compound. This is an important consideration for applications where long-term stability is crucial.
Biological Activity: Potential for Drug Development
The biological activities of this compound and its derivatives have been a subject of interest in pharmacology. Studies have shown that this compound exhibits antimicrobial and cytotoxic effects. For instance, this compound has demonstrated inhibitory effects on the proliferation of HepG2 human liver carcinoma cells.[5][6][7] While less is known about the specific biological activities of Tyrian purple, its structural similarity to this compound suggests it may also possess interesting pharmacological properties that warrant further investigation.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Indigoid Analysis
Objective: To separate and quantify the components of this compound and Tyrian purple.
Methodology: A reverse-phase HPLC method is commonly employed.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with a small percentage of formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is effective for separating the indigoid compounds.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at different wavelengths, allowing for the identification and quantification of this compound, 6,6'-dibromothis compound, and other related indigoids.[8][9]
-
Sample Preparation: Due to the low solubility of indigoids, samples are often dissolved in a strong solvent like dimethyl sulfoxide (DMSO) before injection.
Lightfastness Testing (Adapted from ISO 105-B02)
Objective: To assess the resistance of a dyed textile to fading upon exposure to a standardized artificial light source.
Methodology:
-
Sample Preparation: Textile samples are dyed with this compound and Tyrian purple according to standard procedures.
-
Exposure: The dyed samples are exposed to a xenon arc lamp, which simulates the spectral distribution of natural daylight.[10][11][12][13][14]
-
Control: A set of blue wool standards with known lightfastness ratings (from 1 to 8, with 8 being the most resistant) are exposed alongside the test samples.[11][12]
-
Assessment: The fading of the test samples is visually compared to the fading of the blue wool standards. The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading. Colorimetric measurements can also be taken to quantify the color change.[12]
Determination of Electron and Hole Mobility in Organic Field-Effect Transistors (OFETs)
Objective: To measure the charge carrier mobility of this compound and Tyrian purple thin films.
Methodology:
-
Device Fabrication: Thin films of this compound or Tyrian purple are deposited onto a substrate with pre-patterned source and drain electrodes and a gate electrode.
-
Electrical Characterization: The current-voltage (I-V) characteristics of the OFET are measured in both the linear and saturation regimes.
-
Mobility Calculation: The field-effect mobility (μ) is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the following equation:
I_D = (μ * C_i * W) / (2 * L) * (V_G - V_T)²
where I_D is the drain current, C_i is the gate dielectric capacitance per unit area, W and L are the channel width and length, respectively, V_G is the gate voltage, and V_T is the threshold voltage. By analyzing the device characteristics under both positive and negative gate biases, both hole and electron mobilities can be determined.[15][16][17][18][19]
Visualizations
Caption: Chemical structures of this compound and Tyrian Purple.
Caption: A simplified workflow for the HPLC analysis of indigoid dyes.
Caption: Logical workflow for determining charge carrier mobility in an OFET.
References
- 1. 6,6'-Dibromothis compound - Wikipedia [en.wikipedia.org]
- 2. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. International Journal of Nature and Life Sciences » Submission » Cytotoxic Efficacy of this compound and Yellow 2G with Vitamin C on the HepG2 Cell Line [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. vliz.be [vliz.be]
- 9. researchgate.net [researchgate.net]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. testextextile.com [testextextile.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. fyitester.com [fyitester.com]
- 14. intertekinform.com [intertekinform.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. From computational discovery to experimental characterization of a high hole mobility organic crystal (Journal Article) | OSTI.GOV [osti.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of Indigo and Its Derivatives: A Guide for Researchers
For Immediate Publication
[City, State] – [Date] – In a comprehensive guide for researchers, scientists, and drug development professionals, this publication provides a detailed spectroscopic comparison of indigo and its key derivatives. This guide offers objective performance comparisons supported by experimental data, detailed methodologies, and visual representations of chemical processes to facilitate a deeper understanding of these significant compounds.
This compound, a historic dye, and its derivatives are the subject of ongoing research for their potential applications in materials science, organic electronics, and pharmacology. Understanding their spectroscopic properties is fundamental to harnessing their full potential. This guide focuses on three primary spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound and Its Derivatives
This compound is a naturally occurring organic compound with a distinctive blue color. Its core structure can be chemically modified to produce a range of derivatives with altered physical and chemical properties. This guide will focus on a comparative analysis of this compound and the following key derivatives:
-
6,6'-Dibromothis compound (Tyrian Purple): A historically significant purple dye, this derivative is halogenated at the 6 and 6' positions.
-
5,5'-Dibromothis compound: An isomer of Tyrian Purple with bromine atoms at the 5 and 5' positions.
-
This compound Carmine: A water-soluble derivative with sulfonate groups at the 5 and 5' positions.
-
N-Alkyl this compound Derivatives: this compound molecules with alkyl chains attached to the nitrogen atoms, which can alter solubility and electronic properties.
The spectroscopic properties of these molecules are highly dependent on their molecular structure, including the presence and position of substituents, which influence the electronic distribution and vibrational modes of the molecule.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives, allowing for easy comparison.
Table 1: UV-Visible Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation and the electronic nature of substituents.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | DMSO | ~620 | Not specified | [1] |
| Chloroform | 605 | Not specified | [2] | |
| 2-Methyltetrahydrofuran | 602 | Not specified | [3] | |
| 6,6'-Dibromothis compound | DMSO/H₂O (50:50) | 520 | Not specified | [4] |
| Methanol | 598 | Not specified | [5] | |
| 5,5'-Dibromothis compound | DMSO/H₂O (50:50) | 623 | Not specified | [4] |
| This compound Carmine | DMSO | ~617 | Not specified | [1] |
| N-Methylthis compound | 2-Methyltetrahydrofuran | ~625 | Not specified | [3] |
| N,N'-Dimethylthis compound | 2-Methyltetrahydrofuran | ~640 | Not specified | [3] |
| N-Octyl-7,7'-diazathis compound | DMF | 600 | 22,580 | [6] |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The positions of key absorption bands (in cm⁻¹) are indicative of specific bond types.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Reference |
| This compound | ~3270 | ~1625 | Not specified | [7] |
| 6,6'-Dibromothis compound | ~3300 | ~1630 | 1582 (Raman) | [2][8] |
| 5,5'-Dibromothis compound | Not specified | Not specified | Not specified | [9] |
| This compound Carmine | Not specified | Not specified | Not specified | |
| N-Alkyl Indigos | Not applicable (N-H replaced) | Not specified | Not specified |
Table 3: ¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.
| Carbon Position | This compound (DMSO-d₆) | 6,6'-Dibromothis compound (Trifluoroacetyl derivative in CDCl₃) | This compound Carmine (D₂O) | Reference |
| C-2, C-2' | Not specified | Not specified | Not specified | [10] |
| C-3, C-3' | Not specified | Not specified | Not specified | |
| C-4, C-4' | Not specified | 8.28 (¹H NMR) | Not specified | [2] |
| C-5, C-5' | Not specified | 7.56 (¹H NMR) | Not specified | |
| C-6, C-6' | Not specified | Not applicable (Brominated) | Not specified | |
| C-7, C-7' | Not specified | 7.75 (¹H NMR) | Not specified | |
| C-8, C-8' | 137.54 | Not specified | Not specified | [10] |
| C-9, C-9' | Not specified | Not specified | Not specified |
Note: A complete, directly comparable dataset for ¹³C NMR across all derivatives in the same solvent is challenging to compile from existing literature. The data for 6,6'-dibromothis compound is for its N,N'-bis(trifluoroacetyl) derivative, which was synthesized to improve solubility for NMR analysis.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.
UV-Visible Spectroscopy
-
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., DMSO, chloroform, DMF). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 400-800 nm.
-
Data Analysis: Identify the λmax from the resulting spectrum. If the path length and concentration are known, the molar absorptivity (ε) can be calculated.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups of the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (around 3300 cm⁻¹) and C=O (around 1630 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Due to the low solubility of some derivatives, derivatization (e.g., trifluoroacetylation) may be necessary.[2]
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in peak assignment.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. These are then used to assign signals to specific atoms within the molecule.
-
Visualization of the Keto-Leuco Transformation
A key chemical property of this compound dyes is their ability to undergo a reversible reduction-oxidation (redox) reaction. The colored, insoluble "keto" form can be reduced to the water-soluble, typically yellow-green "leuco" form. This transformation is fundamental to the vat dyeing process and significantly alters the spectroscopic properties of the molecule.
Caption: The reversible redox transformation of this compound between its colored keto form and its soluble leuco form.
Conclusion
The spectroscopic properties of this compound and its derivatives are intricately linked to their molecular structures. Substituents and their positions on the this compound core significantly influence the electronic transitions observed in UV-Vis spectroscopy, the vibrational modes detected by IR spectroscopy, and the chemical environments of atoms as revealed by NMR spectroscopy. This guide provides a foundational reference for researchers working with these versatile molecules, enabling a more informed approach to their synthesis, characterization, and application. The provided data and protocols serve as a starting point for further investigation into the rich and complex chemistry of this compound-based compounds.
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Deep in blue with green chemistry: influence of solvent and chain length on the behaviour of N - and N , N ′- alkyl this compound derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04958A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tekhelet.com [tekhelet.com]
- 6. Synthesis and photophysical studies of an this compound derivative: N-octyl-7,7′-diazathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tekhelet.com [tekhelet.com]
- 8. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
A Comparative Guide to the Electrochemical Properties of Indigo Isomers
For Researchers, Scientists, and Drug Development Professionals
Indigo and its isomers, a class of organic molecules renowned for their vibrant colors, are increasingly gaining attention for their diverse applications in materials science, electronics, and medicine. Their electrochemical behavior is fundamental to their functionality in these fields. This guide provides a comparative analysis of the electrochemical properties of three key this compound isomers: this compound, indirubin, and isothis compound, supported by experimental data to aid researchers in selecting the appropriate isomer for their specific applications.
Comparative Electrochemical Data
The electrochemical properties of this compound isomers are predominantly investigated using cyclic voltammetry (CV), which reveals key parameters such as oxidation and reduction potentials. These parameters are crucial for understanding the electron transfer capabilities and stability of the molecules. The following table summarizes the available quantitative data for this compound, indirubin, and isothis compound. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Isomer | Onset Oxidation Potential (Eonset, ox) [V vs. Ag/AgCl] | Peak Oxidation Potential (Epa) [V vs. Ag/AgCl] | Onset Reduction Potential (Eonset, red) [V vs. Ag/AgCl] | Peak Reduction Potential (Epc) [V vs. Ag/AgCl] | Experimental Conditions | Reference |
| This compound | ~0.6 | - | ~-1.1 | - | 0.1 M Bu4NPF6 in CH2Cl2, glassy carbon electrode, 100 mV/s | |
| Indirubin | Data not readily available in comparable format | - | - | - | - | - |
| Isothis compound (IDOH-Th) | 1.13 | - | - | - | 0.1 M Bu4NPF6 in CH2Cl2, glassy carbon electrode, 100 mV/s | |
| Isothis compound (IDOD-Th) | 1.15 | - | - | - | 0.1 M Bu4NPF6 in CH2Cl2, glassy carbon electrode, 100 mV/s | |
| Isothis compound (IDOH-3HT) | 1.10 | - | - | - | 0.1 M Bu4NPF6 in CH2Cl2, glassy carbon electrode, 100 mV/s | |
| Isothis compound (IDOD-3HT) | 1.15 | - | - | - | 0.1 M Bu4NPF6 in CH2Cl2, glassy carbon electrode, 100 mV/s |
Note: The available data for indirubin's electrochemical properties in a directly comparable format to this compound and isothis compound is limited in the reviewed literature. Further experimental studies under standardized conditions are required for a direct comparison.
Experimental Protocols
The following is a generalized experimental protocol for characterizing the electrochemical properties of this compound isomers using cyclic voltammetry, based on methodologies reported in the literature.
1. Materials and Reagents:
-
This compound Isomer: High-purity this compound, indirubin, or isothis compound.
-
Solvent: Dichloromethane (CH2Cl2), anhydrous, electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (Bu4NPF6), electrochemical grade, 0.1 M concentration.
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry and sonicated in ethanol and deionized water before use.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode filled with saturated KCl solution.
-
Counter Electrode: Platinum wire or foil.
-
Inert Gas: High-purity argon or nitrogen gas.
2. Instrumentation:
-
Potentiostat/Galvanostat electrochemical workstation.
-
Three-electrode electrochemical cell.
3. Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (Bu4NPF6) in the chosen solvent (e.g., CH2Cl2). Dissolve the this compound isomer in this solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the polished glassy carbon working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode.
-
Deoxygenation: Purge the electrochemical cell with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that encompasses the expected redox events of the this compound isomer (e.g., from -1.5 V to 1.5 V vs. Ag/AgCl).
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram by scanning the potential from the initial potential to the vertex potential and back.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
Determine the onset oxidation and reduction potentials by identifying the potential at which the current begins to deviate from the baseline.
-
Determine the peak oxidation (Epa) and peak reduction (Epc) potentials from the maxima of the respective current peaks.
-
Logical Workflow for Electrochemical Comparison
The following diagram illustrates the logical workflow for a comparative study of the electrochemical properties of this compound isomers.
Figure 1. Workflow for comparing electrochemical properties of this compound isomers.
Conclusion
This guide provides a foundational comparison of the electrochemical properties of this compound, indirubin, and isothis compound based on available literature. The data indicates that different isomers possess distinct electrochemical characteristics, with isothis compound derivatives generally exhibiting higher onset oxidation potentials compared to this compound. The lack of directly comparable data for indirubin highlights a gap in the current research landscape. The provided experimental protocol and logical workflow offer a standardized approach for researchers to conduct their own comparative studies, which will be crucial for the rational design and application of these versatile molecules in various scientific and technological fields.
validation of indigo's performance as a semiconductor material
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of indigo, a naturally derived organic molecule, as a semiconductor material against other common organic semiconductors. The information presented is supported by experimental data to assist researchers in evaluating its potential for various electronic applications.
Performance Comparison of Organic Semiconductors
The suitability of an organic semiconductor is determined by several key performance indicators. The following table summarizes these metrics for this compound and its derivatives, alongside common alternative materials: pentacene, fullerene (C60), and perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA).
| Material | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Thermal Stability |
| This compound | Ambipolar, with comparable hole and electron mobilities reported.[1] Specific values vary with device architecture. | Ambipolar, with comparable hole and electron mobilities reported.[1] Specific values vary with device architecture. | ~10^6[2] | Good thermal stability.[3] |
| Isothis compound Derivatives | ~0.5 (for isothis compound-thiophene hybrids)[4] | Up to 1.0 (for isothis compound-thiophene hybrids)[4] | 10^8 (for isothis compound-based polymers)[5] | Good thermal stability. |
| Pentacene | 0.1 - 1.8[6][7] | - | > 10^6[6] | Sublimation temperature of 310°C for some derivatives.[8] |
| Fullerene (C60) | - | 2.45 - 3.23[9] | - | Decomposes at high temperatures. |
| PTCDA/PDI Derivatives | - | 0.08 (at 300K)[2] | > 10^3[10] | Commendable thermal stability.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Organic Thin-Film Transistor (OTFT) Fabrication
Organic thin-film transistors are fundamental devices for evaluating the performance of semiconductor materials. A common fabrication process for a bottom-gate, top-contact OTFT is as follows:
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried with nitrogen gas.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor molecules and enhance device performance.[6]
-
Organic Semiconductor Deposition: The this compound or other organic semiconductor thin film is deposited onto the treated substrate. This is typically done via thermal evaporation in a high-vacuum chamber (e.g., at a pressure of 2 × 10⁻⁶ mbar and a rate of 0.6 Å/s).[11] The substrate temperature can be controlled to optimize film crystallinity.
-
Source and Drain Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are then deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
Current-Voltage (I-V) Characterization
The electrical performance of the fabricated OTFTs is characterized by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer in a shielded probe station.
-
Connections: Probes are connected to the source, drain, and gate electrodes of the OFET.
-
Transfer Characteristics: To obtain the transfer curve, the drain-source voltage (Vds) is kept constant while the gate-source voltage (Vgs) is swept over a defined range. The drain current (Id) is measured as a function of Vgs. This measurement allows for the extraction of the on/off ratio and the field-effect mobility in the saturation regime.
-
Output Characteristics: To obtain the output curves, the gate-source voltage (Vgs) is held at different constant values while the drain-source voltage (Vds) is swept. The drain current (Id) is measured as a function of Vds.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the semiconductor.
-
Electrolyte Preparation: A 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous solvent (e.g., acetonitrile) is prepared.
-
Working Electrode Preparation: A thin film of the organic semiconductor is deposited on a working electrode (e.g., a glassy carbon or platinum electrode).
-
Three-Electrode Setup: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire) are immersed in the electrolyte solution.[4]
-
Measurement: The potential of the working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The oxidation and reduction potentials obtained from the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the semiconductor material.
-
Sample Preparation: A small amount of the organic semiconductor material (typically a few milligrams) is placed in a sample pan.
-
TGA Measurement: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight of the sample is monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the decomposition temperature.[8]
-
DSC Measurement: The sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This allows for the determination of melting points, glass transitions, and crystallization temperatures.[8]
Visualizations
Experimental Workflow for Semiconductor Validation
Caption: Workflow for validating organic semiconductor performance.
Charge Transport in an n-type OFET
Caption: Electron transport in an n-type organic field-effect transistor.
References
- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 5. calplus.de [calplus.de]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing optoelectronic performance of organic phototransistors through surface doping of tetra-bromo perylene diimide single crystals - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00361J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Indigo Carmine and Methylene Blue for Biological Staining
For Researchers, Scientists, and Drug Development Professionals
In the diverse world of biological staining, the choice of dye is paramount to achieving clear, reliable, and insightful results. Among the plethora of available stains, Indigo Carmine and Methylene Blue are two commonly utilized blue dyes, each with distinct properties and applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal stain for their specific needs.
At a Glance: Key Differences
| Feature | This compound Carmine | Methylene Blue |
| Staining Type | Contrast Stain (Non-absorptive) | Absorptive/Vital Stain |
| Primary Interaction | Coats mucosal surfaces, highlighting topography | Binds to acidic cellular components (e.g., nucleic acids) |
| Cellular Uptake | Not readily absorbed by cells[1] | Readily absorbed by cells |
| Common Applications | Chromoendoscopy, surgical guidance, vital staining of tissues | Microbiology, histology, cell viability assays, diagnostics |
| Cytotoxicity | Generally lower, but can be toxic at high concentrations[2] | Can induce DNA damage, especially with light exposure[3] |
| Staining Mechanism | Anionic dye that provides surface contrast | Cationic dye that forms electrostatic bonds with cellular components |
Performance Comparison
Staining Efficacy and Mechanism
This compound Carmine acts as a contrast or topical stain. It is an anionic dye that does not readily penetrate the cell membrane.[1] Its primary utility lies in its ability to pool in the crevices and grooves of mucosal surfaces, thereby accentuating the topography of the tissue. This makes it particularly valuable for identifying and delineating lesions during procedures like chromoendoscopy.[4]
Methylene Blue , in contrast, is a cationic thiazine dye that functions as an absorptive and vital stain.[5] Its positive charge facilitates its entry into living cells and its binding to negatively charged components such as the nucleus (rich in nucleic acids) and cytoplasm.[3][6] This property allows for the visualization of cellular morphology and is widely used in microbiology for bacterial identification and in histology for nuclear and cytoplasmic differentiation.[7][8]
Cytotoxicity and Biocompatibility
A critical consideration in biological staining is the potential for the dye to interfere with cellular processes or cause damage.
Methylene Blue has been shown to induce cellular DNA damage, particularly when exposed to white light. This photodynamic activity can generate singlet oxygen, which is genotoxic.[3][9] This is a significant concern in applications involving live cells or in procedures where tissues are exposed to light, such as chromoendoscopy.
This compound Carmine is generally considered to be less cytotoxic as it is not readily taken up by cells.[9] However, studies have shown that it can exhibit toxicity at higher concentrations.[2] For instance, one study found significant toxicity to bovine intervertebral disc cells at concentrations of 1 mg/mL and higher. In contrast, Methylene Blue showed significant toxicity at a lower concentration of 0.5 mg/mL in the same study.
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies on staining efficacy and cytotoxicity.
Table 1: Staining Efficacy and Cytotoxicity in Chromodiscography
| Dye | Lower Limit for Significant Staining Efficacy (mg/mL) | Concentration Showing Significant Toxicity (mg/mL) |
| This compound Carmine | 0.25 | 1.0 |
| Methylene Blue | 0.25 | 0.5 |
Data from a study on bovine coccygeal intervertebral discs.
Table 2: DNA Damage in Colonocytes (In Vitro)
| Treatment | Mean Tail DNA (%) - Alkaline Comet Assay | Mean Tail DNA (%) - FPG-Modified Comet Assay (Oxidative Damage) |
| Control (Light Only) | ~5 | ~5 |
| This compound Carmine (0.1%) + Light | ~5 | ~5 |
| Methylene Blue (0.1%) + Light | ~25 | ~20 |
Data from a study on CaCo2 adenocarcinoma cells exposed for 2 minutes.[9]
Experimental Protocols
Preparation of Staining Solutions
This compound Carmine Solution (0.25g in 100mL of 50% ethanol)
-
Weigh 0.25g of this compound Carmine powder.
-
Prepare 100mL of 50% ethanol by mixing 50mL of absolute ethanol with 50mL of distilled water.
-
Dissolve the this compound Carmine powder in the 50% ethanol solution.
-
Stir until the powder is completely dissolved.
-
Store in a tightly sealed container.
Methylene Blue Stock Solution (1% in distilled water)
-
Weigh 1g of Methylene Blue powder.
-
Dissolve the powder in 100mL of distilled water.
-
Stir thoroughly until fully dissolved.
-
Filter the solution to remove any undissolved particles.
-
Store in a dark, well-sealed bottle. For working solutions, this stock can be diluted as needed (e.g., to 0.1% for cell viability assays).
Staining Procedures
Protocol 1: Simple Staining of Bacteria with Methylene Blue
-
Prepare a thin smear of the bacterial culture on a clean microscope slide.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing it through a flame 2-3 times.
-
Flood the smear with a 0.5-1% Methylene Blue solution and let it stand for 1-3 minutes.
-
Gently rinse the slide with tap water to remove excess stain.
-
Blot the slide dry with bibulous paper.
-
Observe under a microscope.
Protocol 2: Chromoendoscopy with this compound Carmine
-
Prepare a 0.1% to 0.5% solution of this compound Carmine in sterile water.
-
During the endoscopic procedure, spray the dye solution onto the mucosal surface using a spray catheter.
-
After application, excess dye is suctioned away.
-
The mucosal topography is then examined for any abnormalities, which will be highlighted by the pooled dye.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound Carmine or Methylene Blue. Include untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
DNA Damage Assessment (Comet Assay)
-
Expose cell suspensions to this compound Carmine or Methylene Blue, with and without light exposure.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tails using image analysis software.
Visualizing Workflows and Concepts
References
- 1. biognost.com [biognost.com]
- 2. macsenlab.com [macsenlab.com]
- 3. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 4. Histology Laboratory Manual [columbia.edu]
- 5. Methylene Blue staining [protocols.io]
- 6. enartis.com [enartis.com]
- 7. fundafry.com [fundafry.com]
- 8. Methylene blue to determine the yeast viability | Geneq [geneq.com]
- 9. How to Stain a Slide with Methylene Blue (Step-by-Step Guide) - Knowledge [huidainstrument.com]
A Comparative Guide to Indigo Synthesis: Assessing Environmental Footprints and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Indigo, the iconic blue dye, has a rich history intertwined with both traditional practices and industrial chemistry. Today, as sustainability becomes a critical consideration in chemical manufacturing, the environmental impact of different this compound synthesis methods is under intense scrutiny. This guide provides an objective comparison of the primary this compound synthesis routes—natural extraction, chemical synthesis, and biotechnological methods—supported by available data and detailed experimental protocols.
Quantitative Comparison of this compound Synthesis Methods
The following table summarizes the key environmental and performance metrics for the different this compound synthesis methods based on available life cycle assessment (LCA) data and experimental findings. It is important to note that direct comparisons can be challenging due to variations in system boundaries, production scales, and regional factors.
| Parameter | Natural this compound Extraction | Chemical Synthesis (Heumann-Pfleger) | Biotechnological Synthesis (Microbial/Enzymatic) |
| Yield | 6.4 - 12.6 g/kg of fresh leaves[1] | Up to 90%[2] | Titers up to 12 g/L (microbial)[3]; 183 mg/L (enzymatic)[4] |
| Primary Feedstock | Indigofera or Isatis plants | Aniline (petroleum-derived) | Renewable resources (e.g., glucose, tryptophan)[3] |
| Key Reagents | Water, Calcium Hydroxide (lime)[5] | Aniline, Formaldehyde, Hydrogen Cyanide, Sodium Amide[2][6] | Culture media, enzymes, co-factors[3][4] |
| Energy Consumption | Lower for extraction, but includes agriculture | High (requires high temperatures and pressures)[7] | Low (operates at or near ambient temperatures)[3] |
| Water Consumption | High, especially during plant cultivation and extraction | Significant, though potentially less than agriculture-intensive natural methods. Modern dyeing techniques aim to reduce water use.[8] | Potentially lower, with opportunities for water recycling[3] |
| Waste Generation | Large amounts of plant biomass (can be composted)[9], alkaline wastewater[7] | Toxic waste containing aniline and other hazardous compounds[7][10] | Biodegradable waste, less toxic byproducts[3][11] |
| Global Warming Potential | 9% lower than synthetic (for "Bio this compound")[12] | Higher due to fossil fuel-based feedstock and high energy input[13] | Significantly lower carbon footprint potential[13] |
| Acidification Potential | 16% lower than synthetic (for "Bio this compound")[12] | Higher due to chemical processes[12] | Lower impact |
Experimental Protocols
Natural this compound Extraction from Indigofera tinctoria
This protocol describes a common method for extracting this compound from the leaves of Indigofera tinctoria.
Materials:
-
Freshly harvested Indigofera tinctoria leaves and stems
-
Water (de-ionized or distilled for lab scale)
-
Calcium hydroxide (slaked lime)
-
Two large containers (for fermentation and aeration)
-
Stirring rod or aeration pump
-
Filter cloth (e.g., cotton or fine mesh)
-
pH meter or pH strips
Procedure:
-
Harvesting and Soaking: Harvest the top portion of the Indigofera plants. Tightly pack the leaves and stems into the fermentation vessel. Cover the plant material with warm water (approximately 50°C)[5]. Ensure the plant matter is fully submerged.
-
Fermentation: Allow the mixture to ferment for 12-24 hours. The fermentation time will vary depending on the ambient temperature. The liquid will turn a dark greenish-yellow and may have a reddish or bluish film on the surface.
-
Extraction of Indoxyl: Carefully separate the liquid, which now contains indoxyl, from the plant material. The plant material can be composted[9].
-
Aeration and Oxidation: Transfer the indoxyl-rich liquid to the second container. Begin to aerate the liquid vigorously by either pouring it from a height back and forth between the two containers or by using an aeration pump.
-
Precipitation: Gradually add a solution of calcium hydroxide while continuing to aerate. The pH should be raised to approximately 10-11. The color of the liquid will change from greenish-yellow to a deep blue as the indoxyl oxidizes and precipitates as this compound.
-
Settling and Collection: Once the color change is complete and a blue froth forms, stop aerating and allow the this compound particles to settle at the bottom of the container. This may take several hours.
-
Harvesting the Pigment: Carefully decant the clear supernatant water. The thick blue sludge at the bottom is the this compound pigment.
-
Washing and Drying: Wash the this compound sludge with clean water to remove excess lime. Filter the washed this compound through a fine cloth to form a paste. This paste can be dried to create a powder.
Chemical Synthesis of this compound (Heumann-Pfleger Method)
This protocol outlines the laboratory-scale synthesis of this compound based on the Heumann-Pfleger reaction. Caution: This synthesis involves highly toxic and hazardous chemicals. It should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Water
-
Ethanol
-
Test tubes or small flasks
-
Stirring rod
-
Vacuum filtration apparatus (Buchner funnel)
Procedure:
-
Reaction Setup: In a test tube, dissolve 0.5 g of o-nitrobenzaldehyde in 5 mL of acetone[14].
-
Addition of Water: Add 5 mL of water to the solution and stir[14].
-
Base-Catalyzed Condensation: Slowly add 2.5 mL of 1 M NaOH solution dropwise while stirring[14]. A deep blue precipitate of this compound will begin to form.
-
Reaction Completion: Allow the reaction to stand for approximately 5 minutes to ensure complete precipitation[14].
-
Isolation of this compound: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the this compound precipitate on the filter paper with 10 mL of water, followed by 10 mL of ethanol to remove impurities[14].
-
Drying: Allow the purified this compound to air dry or dry in a desiccator.
Biotechnological Synthesis of this compound (Microbial Fermentation)
This protocol provides a general outline for the production of this compound using an engineered strain of Escherichia coli.
Materials:
-
Engineered E. coli strain expressing a suitable oxygenase (e.g., naphthalene dioxygenase)
-
Luria-Bertani (LB) broth or a defined fermentation medium
-
Appropriate antibiotic for plasmid maintenance
-
Inducer (e.g., IPTG, if using an inducible promoter)
-
Substrate (e.g., tryptophan or indole)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculation: Inoculate a sterile fermentation medium with the engineered E. coli strain. The medium should contain a carbon source (like glucose), a nitrogen source, and essential minerals. Add the appropriate antibiotic.
-
Cell Growth: Incubate the culture at a suitable temperature (e.g., 30-37°C) with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration[15]. Grow the cells to a specific optical density (e.g., mid-log phase).
-
Induction: If using an inducible promoter, add the inducer (e.g., IPTG) to the culture to initiate the expression of the this compound-producing enzyme.
-
Substrate Addition: Add the precursor substrate (e.g., tryptophan or indole) to the culture medium. Tryptophan is often preferred as it is less toxic to the cells than indole.
-
Fermentation and this compound Production: Continue the incubation for 24-48 hours. The culture will gradually turn blue as this compound is produced and precipitates.
-
Harvesting: After the fermentation is complete, harvest the cells and the precipitated this compound by centrifugation.
-
Purification: The this compound precipitate can be separated from the cell biomass and the culture medium. This may involve washing steps with water and/or organic solvents to purify the this compound.
Visualizing the Synthesis Workflows
The following diagrams illustrate the general workflows for the three main this compound synthesis methods.
Caption: Workflow for Natural this compound Extraction.
Caption: Workflow for Chemical this compound Synthesis.
Caption: Workflow for Biotechnological this compound Synthesis.
References
- 1. pjoes.com [pjoes.com]
- 2. scribd.com [scribd.com]
- 3. A microbial factory for bio-indigo synthesis: demonstration of sustainable denim dying - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01293G [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. slowfiberstudios.com [slowfiberstudios.com]
- 6. mkscienceset.com [mkscienceset.com]
- 7. Blue Impact: Assessing the Environmental Footprint of this compound Extraction [plantextractwholesale.com]
- 8. Discover the Transformers Foundation report about water consumption in this compound dyeing [candianidenim.com]
- 9. researchgate.net [researchgate.net]
- 10. kingpinsshow.com [kingpinsshow.com]
- 11. researchgate.net [researchgate.net]
- 12. Bio this compound From AMA Herbal With Life Cycle Analysis - Denimandjeans | Global Trends, News and Reports | Worldwide [denimsandjeans.com]
- 13. Biomass-Derived Blue Pigment (Indigoidine) Could be Less Costly and Have Lower Carbon Footprint Than Synthetic this compound | AIChE [proceedings.aiche.org]
- 14. unb.ca [unb.ca]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Indigo: A Guide for Laboratory Professionals
For researchers and scientists, adherence to proper chemical handling and disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of indigo, a common dye in various research and development applications.
Immediate Safety and Handling
Before any disposal procedure, it is crucial to handle this compound and its related solutions with appropriate care. This compound powder is a skin and eye irritant and may cause respiratory irritation.[1] When handling this compound powder or solutions, especially alkaline vats, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or PVC gloves.[2][3]
-
Skin and Body Protection: A lab coat is essential to prevent staining and skin contact.[4][5]
-
Respiratory Protection: When handling this compound powder, a dust mask or respirator is recommended to avoid inhalation.[3][5]
Work should be conducted in a well-ventilated area or under a fume hood.[1][4] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse cautiously with water for several minutes.[1][4][6] For skin contact, wash the affected area thoroughly with soap and water.[5]
Comparative Disposal Procedures
The appropriate disposal method for this compound depends on its form and the other chemicals present in the solution. A primary distinction can be made between "natural" this compound vats, commonly used in artisanal dyeing and some research applications, and pure, synthetic this compound waste generated in a laboratory setting. The following table summarizes the key differences in their disposal procedures.
| Parameter | Natural this compound Vat | Synthetic/Pure this compound Waste |
| Typical Composition | This compound powder, a reducing agent (e.g., fructose, henna, or iron (II) sulfate), and an alkali (e.g., calcium hydroxide or soda ash) in water. | This compound powder, this compound carmine, or other derivatives, potentially in organic solvents or concentrated aqueous solutions. |
| Primary Hazard | High pH (alkaline), potential for skin and eye irritation. | Chemical-specific hazards (refer to SDS), potential for environmental toxicity. |
| Treatment Protocol | Neutralization of pH and oxidation of the vat. | Segregation as hazardous chemical waste. Treatment is typically handled by a specialized waste management facility. |
| Disposal Method | After treatment, the liquid may be suitable for drain disposal (municipal systems only), and the sediment can often be disposed of in regular trash or compost. Local regulations must be followed. | Collection in a designated, labeled hazardous waste container for pickup by the institution's Environmental Health and Safety (EHS) department. Do not dispose down the drain. |
Experimental Protocols for Disposal
Protocol 1: Neutralization and Disposal of a Natural this compound Vat
This protocol is suitable for this compound vats prepared with common, non-hazardous reducing agents and alkalis.
Methodology:
-
Oxidation: When the this compound vat is exhausted (no longer effectively dyeing), vigorously stir or whisk the solution to introduce air. This will help to oxidize the remaining this compound and other components.
-
pH Neutralization:
-
Measure the pH of the vat using pH test strips or a calibrated pH meter. The pH will likely be high (alkaline).
-
Slowly add a mild acid, such as white vinegar (acetic acid), to the vat while stirring continuously.
-
Monitor the pH regularly and continue adding the acid until the pH is neutral (approximately 7.0).
-
-
Settling: Allow the neutralized vat to sit undisturbed for several hours or overnight. This will cause the solid this compound particles and other sediments to settle at the bottom.
-
Liquid Disposal: Carefully decant the clear liquid from the top. For facilities connected to a municipal sewage system, this liquid can typically be poured down the drain with plenty of water. Do not dispose of it in a septic system , as it can harm the microbial balance.
-
Solid Disposal: The remaining sludge at the bottom can be disposed of in the regular trash. Alternatively, if the vat was made with only natural, non-toxic ingredients, the sediment may be added to a compost pile.
Protocol 2: Disposal of Synthetic/Pure this compound Waste
This protocol applies to pure this compound powder, solutions of this compound in organic solvents, or other synthetic this compound derivatives.
Methodology:
-
Waste Segregation:
-
Solid this compound waste (e.g., unused powder, contaminated filter paper) should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid this compound waste (e.g., solutions in solvents, reaction mixtures) must be collected in a compatible, leak-proof hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" or the specific derivative), and any associated hazards (e.g., "Flammable" if in a flammable solvent).
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to treat or dispose of this waste through standard laboratory drains or trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound-containing waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Indigo
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling indigo dye, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Chemical and Physical Properties
Understanding the properties of this compound is the first step toward safe handling. This data is summarized for clarity.
| Property | Value |
| Appearance | Dark purple to blue powder[1][2][3] |
| Odor | Odorless[1][2][4] |
| Solubility | Insoluble in water, alcohol, and ether[1][2]. Soluble in nonpolar solvents[1][2]. |
| pH Value | 7.0 - 9.0[3] |
| Indigotin Content % | 35 - 45[3] |
| Thermal Decomposition | >1000°C[3] |
| Shelf Life | Indefinite if protected from light[1][2]. |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure and prevent injury. Below are the mandatory PPE requirements for handling this compound powder.
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential to ensure safety during the handling of this compound dye.
Experimental Workflow for Handling this compound Powder
Step-by-Step Handling Procedure
-
Ventilation : Always handle this compound powder in a well-ventilated area or under a fume hood to minimize inhalation of dust particles[1][2][3].
-
Personal Protective Equipment : Before handling, put on all required PPE as detailed in Figure 1. This includes safety glasses, chemical-resistant gloves, and a lab coat[1][2][3]. A dust mask is recommended, especially when dealing with the powder form[3][4].
-
Avoid Dust Formation : When transferring or weighing the powder, do so carefully to avoid creating dust clouds[4][5].
-
Storage : Keep the this compound container tightly closed when not in use[1][2][3]. Store in a cool, dry, dark place away from direct sunlight and incompatible materials such as strong oxidizers[1][2][3][4].
-
Hygiene : Do not eat, drink, or smoke in the handling area[3]. Wash hands thoroughly with soap and water after handling is complete[1][2].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention[1][2][6]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. This compound will cause temporary staining[6]. If irritation persists, seek medical advice[1][2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, get medical attention[1][2][6]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give water to drink. Seek medical attention[2][6]. |
Spill Response Protocol
-
Eliminate Ignition Sources : Although this compound is not highly flammable, it is good practice to remove any potential ignition sources from the spill area.
-
Ventilate the Area : Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain the Spill : Prevent the powder from spreading further.
-
Clean-up : Carefully sweep or vacuum the spilled material, avoiding dust formation. Place the collected material into a sealed, labeled container for disposal[1][2].
-
Decontaminate : Wash the spill area with water and detergent once the material has been collected[1][2][3].
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
This compound Waste Disposal Workflow
Step-by-Step Disposal Guidance
-
Solid Waste : Unused or spilled this compound powder should be collected in a sealed container and disposed of according to federal, state, and local regulations[1][2][6].
-
Exhausted this compound Vats :
-
Neutralization : For this compound vats, especially those containing other chemicals like ferrous sulfate and hydrated lime, it is recommended to first neutralize the vat. This can be achieved by whisking air into the solution, which introduces carbonic acid and helps to lower the pH[7].
-
Settling : After neutralization, allow the sediment to settle[7].
-
Liquid Disposal :
-
Municipal Sewage : If connected to a municipal sewage system, the liquid portion can be carefully poured down the drain with ample water[7]. The natural chemicals are generally considered to be neutralized by the larger water system[8].
-
Septic System : If you are on a septic system, do not pour the vat down the drain[7][9]. Instead, dilute the neutralized vat and disperse it on a lawn or at the base of trees[7].
-
-
Solid Residue : The remaining chalky sediment should be disposed of in the trash[7].
-
References
- 1. This compound Dye SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. soapmakers-store.com [soapmakers-store.com]
- 4. ekokoza.cz [ekokoza.cz]
- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 6. dharmatrading.com [dharmatrading.com]
- 7. Disposing of a Ferrous this compound Vat</a> — Graham Keegan [grahamkeegan.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
